1-Boc-Piperazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFEHGMWPHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626353 | |
| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-85-6 | |
| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid (CAS 1214196-85-6): A Cornerstone Building Block in Modern Drug Discovery
Executive Summary
1-Boc-Piperazine-2-carboxylic acid has emerged as a pivotal building block for medicinal chemists and drug development professionals. Its structure, featuring a piperazine core with orthogonally protected functional groups, provides a versatile scaffold for constructing complex molecular architectures. The piperazine motif itself is recognized as a "privileged structure" in drug discovery, frequently appearing in agents targeting the central nervous system (CNS) and in kinase inhibitors, owing to its favorable pharmacokinetic properties.[1] This guide offers an in-depth exploration of the compound's properties, strategic applications, and field-proven protocols, designed to empower researchers to leverage this scaffold's full potential in their synthetic campaigns.
Introduction: The Strategic Value of a Differentially Protected Scaffold
The power of this compound lies in its pre-configured and predictable reactivity. The molecule possesses three distinct points for chemical modification, two of which are masked or revealed under specific conditions. This design is intentional and highly strategic for multi-step synthetic routes.
-
N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a robust, acid-labile protecting group.[2][3] Its presence allows for selective chemistry to be performed at the other reactive sites without interference.
-
C2-Carboxylic Acid: This functional group provides a primary handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1]
-
N4-Secondary Amine: The unprotected secondary amine is a nucleophilic site, ready for reactions such as N-arylation, reductive amination, or alkylation, enabling the introduction of diverse substituents.[1]
The C2 position introduces a stereogenic center, making the stereochemistry of the molecule a critical factor in the biological activity of its derivatives.[1]
Caption: Structure of this compound.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for maintaining the integrity of this reagent. The data below is compiled from various chemical suppliers and safety data sheets.
| Property | Value | References |
| CAS Number | 1214196-85-6 | [2][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][5][6] |
| Molecular Weight | 230.26 g/mol | [2][5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% - 97% (by HPLC) | [2][6] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [5] |
| Storage Conditions | Store at 0-8 °C, protect from moisture | [2] |
| Melting Point | 243-247 °C (decomposition) | [6] |
Safety and Handling: This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]
-
Precautions: Avoid dust formation and inhalation.[8] Avoid contact with skin and eyes.[8][9]
-
Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing media.[9]
Synthetic Strategy: A Three-Pronged Approach to Molecular Diversity
The utility of this building block stems from the ability to selectively address its three reactive sites. A well-designed synthetic plan can build out complexity in a controlled, stepwise manner.
Caption: Synthetic pathways enabled by the scaffold's reactive sites.
Core Experimental Methodologies
The following protocols are representative examples. Researchers should optimize conditions based on their specific substrates and instrumentation.
Protocol: Amide Bond Formation at the C2-Carboxylic Acid
This procedure utilizes HATU, a common and efficient peptide coupling reagent. The causality behind its use is the in-situ formation of a highly reactive HOBt-ester, which is readily attacked by the amine nucleophile.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). The base is critical to neutralize the generated acid and maintain a favorable reaction pH. Stir at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Protocol: Boc Deprotection at the N1-Position
This is a standard procedure for removing the acid-sensitive Boc group.[3]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. The excess acid ensures the reaction goes to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. The evolution of isobutylene gas is expected.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between a base like saturated NaHCO₃ and an organic solvent to yield the free amine.
The Critical Role of Chirality: Accessing Enantiopure Material
Since biological systems are chiral, the stereochemical purity of a drug candidate is non-negotiable. The synthesis of enantiomerically pure this compound is therefore a key challenge. Several robust strategies have been developed.
-
Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as amino acids, as starting materials.[1][10] This is often an efficient way to access a specific enantiomer.
-
Asymmetric Catalysis: A highly desirable industrial method involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral rhodium or palladium catalyst.[11][12][13] This method can be highly scalable and cost-effective.[1][12]
-
Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1][14] This method is valued for its high enantioselectivity under mild conditions.
The choice of method depends on factors like desired scale, cost, and the availability of starting materials and catalysts.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of intermediates and final products is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose.[15]
Caption: A standard workflow for LC-MS analysis.[15]
Expected LC-MS Behavior: The polarity of derivatives significantly impacts their retention time on a reversed-phase column.
| Compound | Expected Polarity | Expected Retention Time | Expected [M+H]⁺ (m/z) |
| This compound | High | Shortest | 231.13 |
| Methyl Ester Derivative | Medium | Intermediate | 245.15 |
| Amide Derivative (e.g., with Benzylamine) | Low | Longest | 320.19 |
This predictable shift in retention time is a powerful diagnostic tool for monitoring reaction progress.[15]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that enables the rapid and controlled synthesis of diverse chemical libraries. Its differentially protected nature allows for sequential, predictable functionalization, making it an invaluable asset in the quest for novel therapeutics. By understanding its properties, reactivity, and the established protocols for its use, researchers in drug discovery can significantly accelerate their programs and more effectively explore the vast chemical space around the privileged piperazine scaffold.
References
- This compound | 1214196-85-6. J&K Scientific.
- This compound | 1214196-85-6. Benchchem.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
- This compound. Chem-Impex.
- This compound | C10H18N2O4 | CID 22507584. PubChem.
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.
- Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule.
- Safety D
- 1214196-85-6 | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Ambeed.com.
- 1-Boc-2-Piperazinecarboxylic acid SDS, 1214196-85-6 Safety D
- This compound 95%. Sigma-Aldrich.
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1214196-85-6 | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | Amides | Ambeed.com [ambeed.com]
- 8. echemi.com [echemi.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. experts.umn.edu [experts.umn.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical properties of 1-Boc-Piperazine-2-carboxylic acid
An In-depth Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid: Properties, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No: 1214196-85-6) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which combines a conformationally constrained piperazine scaffold with orthogonal protecting groups, makes it a versatile building block for the synthesis of complex, high-value molecules.[1][2] The tert-butyloxycarbonyl (Boc) group at the N1 position allows for regioselective reactions, while the carboxylic acid at the C2 position provides a convenient handle for amide bond formation and other derivatizations.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its core reactivity, and presents field-proven protocols for its handling and key synthetic transformations.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a white to off-white solid at room temperature, a property conferred by its crystalline nature and molecular weight.[1] The strategic placement of the bulky tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens is a cornerstone of its synthetic utility. This group is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions, providing an orthogonal protection strategy essential in multi-step synthesis.[2][3]
The molecule's solubility profile is dictated by the interplay of its polar carboxylic acid and amine functionalities with the nonpolar Boc group. It exhibits limited solubility in water but is readily soluble in various organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[2][3]
Diagram: Structure of this compound
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1214196-85-6 | [2][4] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][4] |
| Molecular Weight | 230.26 g/mol | [2][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 243-247 °C (decomposes) | [5] |
| pKa | 2.20 ± 0.20 (Predicted) | [6] |
| Solubility | Limited in water; Soluble in DCM, DMF, Methanol, Ethanol | [2][3] |
| Storage | 0-8 °C, inert atmosphere | [1] |
Spectroscopic and Analytical Data
Characterization of this compound relies on standard analytical techniques. The data below provides expected values and key identifiers for researchers.
Table 2: Spectroscopic Data
| Technique | Expected Features | Source(s) |
| ¹H NMR | δ 1.4 ppm (s, 9H): Protons of the tert-butyl group. δ 3.0–4.0 ppm (m): Protons of the piperazine ring. The carboxylic acid proton is often broad or not observed due to solvent exchange. | [2] |
| ¹³C NMR | ~ δ 28.7 ppm: Carbons of the tert-butyl methyl groups. ~ δ 40-60 ppm: Carbons of the piperazine ring. ~ δ 79-81 ppm: Quaternary carbon of the tert-butyl group. ~ δ 155 ppm: Carbonyl carbon of the Boc group. ~ δ 173 ppm: Carbonyl carbon of the carboxylic acid group. | [7][8] |
| Mass Spec (ESI) | [M+H]⁺: m/z 231.13 [M+Na]⁺: m/z 253.11 Key Fragment: Loss of the Boc group ([M-Boc+H]⁺) at m/z 131.08 or loss of isobutylene ([M-C₄H₈+H]⁺) at m/z 175.09. | [2] |
| FT-IR (cm⁻¹) | ~1680–1720 cm⁻¹: Carbonyl stretch (C=O) of the Boc group. ~1700 cm⁻¹: Carbonyl stretch (C=O) of the carboxylic acid. | [2] |
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this compound stems from the differential reactivity of its three key functional components: the Boc-protected amine, the free secondary amine, and the carboxylic acid.
Boc Group Deprotection
The Boc group serves as a robust protecting group that is readily cleaved under acidic conditions.[3] This unmasks the N1 amine, making it available for subsequent reactions such as alkylation or acylation. The most common reagents for this transformation are trifluoroacetic acid (TFA) in a non-protic solvent like DCM, or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[3]
-
Causality: The mechanism proceeds via protonation of the Boc carbonyl oxygen, which weakens the C-O bond. This facilitates the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine as a salt (e.g., trifluoroacetate or hydrochloride).[3] The choice between TFA and HCl often depends on the sensitivity of other functional groups in the molecule and the ease of post-reaction workup. TFA is volatile and easily removed, but the resulting salt can sometimes be challenging to handle. HCl in dioxane provides the hydrochloride salt directly, which is often a crystalline solid that can be isolated by filtration.[3]
Carboxylic Acid Derivatization
The carboxylic acid moiety is a primary site for modification, most commonly through the formation of amide bonds. This reaction is central to its use in constructing peptidomimetics, PROTAC linkers, and other complex pharmaceutical agents.[9] Standard peptide coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
-
Causality: Direct reaction between the carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[10] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) circumvent this by converting the hydroxyl of the carboxylic acid into a better leaving group.[10] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt reacts with the EDC-activated acid to form an active ester intermediate. This intermediate is less prone to side reactions and racemization, and it reacts efficiently with the desired amine to form the stable amide bond.[11] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is typically added to neutralize the HCl salt of EDC and any acid generated during the reaction, maintaining a favorable reaction pH.[9]
Diagram: Key Synthetic Transformations
Caption: Core reaction pathways for this compound.
Experimental Protocols
The following protocols are provided as self-validating systems for key manipulations and analyses. They are based on established methodologies and should be adapted based on specific substrate and laboratory conditions.
Protocol: Boc Group Deprotection with Trifluoroacetic Acid (TFA)
-
Expertise & Trustworthiness: This protocol is a standard and highly reliable method for Boc deprotection. The use of an ice bath controls the initial exothermic reaction, and monitoring by TLC or LC-MS ensures the reaction is driven to completion without unnecessary degradation.
-
Preparation: Dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product, the piperazine trifluoroacetate salt, can be used directly or purified further. For neutralization, dissolve the residue in water, cool to 0 °C, and adjust the pH to >9 with a base (e.g., 1M NaOH or Na₂CO₃).
-
Isolation: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[3]
Protocol: Amide Bond Formation via EDC/HOBt Coupling
-
Expertise & Trustworthiness: This EDC/HOBt protocol is a gold standard for amide bond formation, minimizing racemization and side reactions. The sequential addition of reagents at 0 °C ensures controlled activation of the carboxylic acid before the amine is coupled.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired primary or secondary amine (1.1 eq).
-
Additive & Base Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid) and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]
Protocol: Determination of Aqueous Solubility
-
Expertise & Trustworthiness: This method provides a systematic approach to qualitatively assess solubility, which is a critical first step in characterizing a compound's physical properties.
-
Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. If the compound dissolves completely, it is considered water-soluble.[12]
-
Acid/Base Solubility: If the compound is insoluble in water, prepare two more test tubes with ~25 mg of the compound. To one, add 0.75 mL of 5% aqueous HCl. To the other, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[12][13]
-
Interpretation:
Protocol: pKa Determination by Potentiometric Titration
-
Expertise & Trustworthiness: Potentiometric titration is a precise and definitive method for determining ionization constants. Calibrating the pH meter and maintaining constant ionic strength are critical for obtaining accurate and reproducible pKa values.
-
Preparation: Calibrate a potentiometer using standard buffers (e.g., pH 4, 7, and 10). Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[14][15]
-
Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Acidify the solution to pH ~1.8-2.0 by adding 0.1 M HCl.[14]
-
Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments (e.g., 0.05-0.10 mL) of a standardized 0.1 M NaOH solution.
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[14][15]
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peaks of the derivative curve correspond to the equivalence points, and the pKa values can be determined from the original curve at the midpoint between these peaks.[15]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1]
Conclusion
This compound is a high-utility building block in modern synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, governed by the orthogonal Boc and carboxylic acid functionalities, allow for its strategic incorporation into complex molecular architectures. Understanding its core physicochemical properties, reactivity, and the validated protocols for its use enables researchers to leverage its full potential in drug discovery and development programs. The methodologies presented in this guide provide a robust framework for the successful application of this versatile compound.
References
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link] Macmillan-Group/files/publications/Nature-2016-Supplementary-Information.pdf
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Online Biology 4 All. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]
-
San José State University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Cuesta College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-哌嗪-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID (138775-02-7) 1H NMR spectrum [chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. peptide.com [peptide.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Synthesis of 1-Boc-Piperazine-2-carboxylic Acid
This guide provides a comprehensive overview of the synthetic pathways for 1-Boc-piperazine-2-carboxylic acid, a critical building block in modern drug discovery and development. Its unique structure, featuring a piperazine ring with a carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for introducing the piperazine scaffold into a wide range of biologically active molecules.[1][2] The strategic placement of the Boc group allows for selective functionalization at the unprotected nitrogen, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.[3] This versatility has led to its use in the synthesis of pharmaceuticals targeting various conditions, including neurological disorders.[4][5]
This document will explore various synthetic strategies, from classical approaches to more advanced asymmetric methods, providing detailed experimental protocols and insights into the rationale behind key procedural steps.
Strategic Approaches to Synthesis: An Overview
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and considerations regarding starting material availability, scalability, and stereochemical control. The primary strategies involve:
-
Direct Boc Protection of Piperazine-2-carboxylic Acid: A straightforward method involving the selective protection of one of the nitrogen atoms of the piperazine ring.
-
Synthesis from Pyrazine Precursors: This approach often involves the reduction of a pyrazine ring to a piperazine, which can be coupled with asymmetric hydrogenation to achieve enantioselectivity.
-
Ring Transformation Strategies: Methods that construct the piperazine ring from acyclic or other heterocyclic precursors.
The choice of a specific pathway is often dictated by the desired stereochemistry of the final product, as enantiomerically pure forms are frequently required for pharmaceutical applications.
Pathway 1: Direct N-Boc Protection of Piperazine-2-carboxylic Acid
This is one of the most common and direct routes to this compound, particularly when the racemic or a specific enantiomer of the starting material is readily available. The core of this method lies in the selective protection of the N4 nitrogen of piperazine-2-carboxylic acid with a Boc group.
Reaction Scheme
Caption: Direct N-Boc protection of piperazine-2-carboxylic acid.
Experimental Protocol
A detailed protocol for the synthesis of the di-Boc protected intermediate, which can then be selectively deprotected, is described in the literature.[6] The following is a representative procedure for the initial protection step:
-
Slurry Preparation: Prepare a slurry of 2-(S)-piperazinecarboxylic acid dihydrochloride (e.g., 19.30 g, 91.2 mmol) in methanol (100 ml).
-
Base Addition: Add triethylamine (38.0 ml, 273 mmol) to the slurry.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (50.00 g, 229 mmol) in methanol (100 ml) dropwise over 20 minutes.
-
Reaction: Stir the mixture overnight at 50°C.
-
Work-up: Evaporate the mixture to dryness. Add water (250 ml) to the residue and adjust the pH to 2 using 1N hydrochloric acid.
-
Extraction: Extract the product three times with ethyl acetate (80 ml each time).
-
Isolation: The combined organic layers yield the pure title compound.
Note: This procedure results in the formation of the 1,4-di-Boc-piperazine-2-carboxylic acid. Selective deprotection at the N1 position would be required to obtain the target compound.
Key Considerations
-
Stoichiometry of Boc Anhydride: The amount of Boc anhydride used is critical. Using an excess can lead to the formation of the di-protected piperazine.[7] Careful control of the stoichiometry is necessary to favor the mono-protected product.
-
Base: Triethylamine or another suitable base is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.
-
Solvent: Methanol is a common solvent for this reaction, but other polar aprotic solvents can also be employed.
Pathway 2: Asymmetric Synthesis from Pyrazine Derivatives
For applications where enantiopurity is paramount, asymmetric synthesis provides a more direct route than the resolution of racemates. One such industrial-scale method involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative.[8]
Reaction Scheme
Caption: Asymmetric synthesis via hydrogenation of a pyrazine derivative.
Experimental Protocol (Illustrative)
The following is a generalized procedure based on a patented method:[8]
-
Hydrogenation: A solution of a suitable pyrazinecarboxylic acid ester (e.g., tert-butyl pyrazinecarboxylate) in a solvent like methanol is subjected to hydrogenation (e.g., 20 hours at 70°C and 50 bar) in the presence of an optically active rhodium complex.
-
Hydrolysis: The resulting crude tert-butyl (S)-piperazine-2-carboxylate is hydrolyzed (e.g., with 32% hydrochloric acid in water at 100°C for 20 minutes) to yield the piperazine-2-carboxylic acid hydrochloride.
-
Boc Protection: The enantiomerically enriched piperazine-2-carboxylic acid is then protected with Boc anhydride under basic conditions, similar to the direct protection method described previously.
Key Considerations
-
Catalyst: The choice of the chiral rhodium catalyst is crucial for achieving high enantioselectivity (ee).
-
Substrate: The nature of the ester or amide group on the pyrazine ring can influence the reaction rate and enantioselectivity.
-
Reaction Conditions: Temperature and pressure are critical parameters that need to be optimized for the hydrogenation step.
Pathway 3: Synthesis from Acyclic Precursors
This approach involves the construction of the piperazine ring from acyclic starting materials. One innovative method utilizes diethanolamine as a readily available precursor.[9][10]
Reaction Scheme
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure Analysis of 1-Boc-Piperazine-2-carboxylic Acid
This guide provides a comprehensive exploration of the analytical methodologies required for the definitive structural elucidation of 1-Boc-piperazine-2-carboxylic acid. As a pivotal building block in modern medicinal chemistry, particularly for synthesizing novel therapeutics targeting the central nervous system and various kinases, a thorough understanding of its structural and stereochemical attributes is paramount for researchers, scientists, and drug development professionals.[1][2] The piperazine nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, and the strategic placement of the tert-butoxycarbonyl (Boc) protecting group allows for highly selective synthetic modifications.[1][3] This document moves beyond mere procedural outlines to delve into the causality behind experimental choices, ensuring a robust, self-validating approach to molecular characterization.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 1214196-85-6) is a chiral heterocyclic compound whose utility is defined by its distinct functional domains: the piperazine ring, the N-Boc protecting group, and the C-2 carboxylic acid.[1][4] The Boc group serves a critical role by deactivating the N-1 nitrogen, thereby enabling regioselective reactions at the secondary amine (N-4) or the carboxylic acid.[1][2] This controlled reactivity is fundamental to its application in multi-step, complex syntheses.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | PubChem[4] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | PubChem[4] |
| Molecular Weight | 230.26 g/mol | Sigma-Aldrich, PubChem[4][5] |
| CAS Number | 1214196-85-6 | Benchchem, PubChem[1][4] |
| Appearance | White to off-white solid | Chem-Impex[2] |
| Melting Point | 243-247 °C (decomposes) | Sigma-Aldrich[5] |
Integrated Analytical Workflow for Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The workflow outlined below represents a self-validating system where data from orthogonal techniques are cross-referenced to build a cohesive and definitive structural profile.
Caption: Integrated workflow for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required, often supplemented by 2D techniques (e.g., COSY, HSQC) for unambiguous signal assignment.
Expertise & Causality:
We utilize NMR to map the precise electronic environment of each proton and carbon atom. The chemical shifts are indicative of shielding/deshielding effects from adjacent functional groups (e.g., the electron-withdrawing carbonyls), while coupling constants in ¹H NMR reveal through-bond proton-proton connectivities, which is critical for confirming the piperazine ring structure. The large singlet for the tert-butyl group is an unmistakable signature of the Boc protecting group.
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Key Structural Assignment |
| ¹H | ~1.4 | Singlet (s) | 9 protons of the tert-butyl group of Boc.[1] |
| ¹H | 3.0 - 4.0 | Multiplets (m) | 7 protons of the piperazine ring.[1] |
| ¹H | Variable/Broad | Broad Singlet (br s) | 1 proton of the N-H group and 1 proton of the COOH group (often exchanges with solvent, may not be visible).[1][6] |
| ¹³C | ~28.7 | Quartet | 3 carbons of the methyl groups in Boc.[7] |
| ¹³C | ~45-55 | Triplet/Doublet | 5 carbons of the piperazine ring. |
| ¹³C | ~79-80 | Singlet | Quaternary carbon of the Boc group.[7] |
| ¹³C | ~155 | Singlet | Carbonyl carbon of the Boc urethane.[7] |
| ¹³C | ~170-175 | Singlet | Carbonyl carbon of the carboxylic acid. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and COOH.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.
-
Data Acquisition:
-
Tune and shim the instrument to ensure magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Mass Spectrometry (MS)
MS is employed to determine the exact molecular weight and confirm the elemental composition, providing a direct validation of the molecular formula.
Expertise & Causality:
High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice. ESI is ideal for polar, non-volatile molecules like this one, allowing for ionization with minimal fragmentation. The high mass accuracy of HRMS (e.g., TOF or Orbitrap analyzers) allows for the calculation of the elemental formula, serving as a powerful cross-validation of the NMR data.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z | Assignment |
| ESI (+) | 231.1339 | [M+H]⁺ |
| ESI (+) | 253.1158 | [M+Na]⁺ |
| ESI (-) | 229.1193 | [M-H]⁻ |
Note: The primary fragmentation observed in MS/MS experiments is typically the loss of the tert-butyl group (a neutral loss of 56 Da) or the entire Boc group.[1]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in protonation for positive ion mode (ESI+).
-
Instrumentation: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.
-
Use an internal calibrant or dual-spray setup to ensure high mass accuracy.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the experimentally measured exact mass to the theoretical mass calculated for C₁₀H₁₈N₂O₄. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy and X-ray Crystallography
While NMR and MS provide the core structural information, IR spectroscopy and X-ray crystallography offer complementary data for functional group confirmation and absolute 3D structure, respectively.
Infrared (IR) Spectroscopy:
This technique is used to rapidly confirm the presence of key functional groups. The analysis is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For this compound, the most prominent peaks are the carbonyl (C=O) stretching vibrations.
-
Expected IR Absorptions:
X-ray Crystallography:
For a definitive, unambiguous determination of the three-dimensional structure, including stereochemistry and the solid-state conformation of the piperazine ring (which typically adopts a chair conformation), single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise bond lengths, bond angles, and torsional angles, resolving any ambiguities that may remain after spectroscopic analysis.
References
- Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Compar
- This compound | 1214196-85-6. Benchchem.
- This compound | C10H18N2O4 | CID 22507584. PubChem.
- This compound 95%. Sigma-Aldrich.
- Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule.
- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- This compound. Chem-Impex.
- A Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: A Key Intermedi
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-哌嗪-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A-Scientist's-Guide-to-Organic-Solvent-Solubility-of-1-Boc-Piperazine-2-carboxylic-acid
Abstract
1-Boc-Piperazine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of novel drug candidates targeting a range of biological pathways. Its utility is, however, intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this versatile compound. Due to the scarcity of publicly available, quantitative solubility data for this specific molecule, this guide focuses on the foundational principles governing its solubility and presents robust, field-proven methodologies for its empirical determination. The protocols outlined herein are grounded in authoritative standards, including those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.
Introduction: The Pivotal Role of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For a synthetic intermediate like this compound, solubility in organic solvents is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization, chromatography, and extraction.
-
Formulation: Developing suitable delivery systems for preclinical and clinical studies.
Low solubility can lead to unpredictable results in biological assays, hinder purification efforts, and create significant challenges during formulation development. Therefore, a thorough understanding and accurate measurement of solubility are not merely procedural steps but foundational pillars of successful drug development.
Physicochemical Properties of this compound
To predict and understand the solubility of this compound, one must first analyze its molecular structure. The molecule (Molecular Formula: C₁₀H₁₈N₂O₄, Molecular Weight: 230.26 g/mol ) possesses distinct functional groups that dictate its interaction with various solvents.
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group contributes to lipophilicity, suggesting better solubility in less polar organic solvents.
-
Piperazine Ring: A heterocyclic amine structure that can participate in hydrogen bonding, both as an acceptor (the nitrogen atoms) and potentially as a donor if protonated.
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding (both as a donor and acceptor) and ionization. This feature suggests solubility in polar, protic solvents.
-
Amine Group (-NH-): The secondary amine within the piperazine ring is a hydrogen bond donor and acceptor, contributing to polarity.
The presence of both a large nonpolar moiety (Boc group) and highly polar functional groups (carboxylic acid, amines) makes this compound an amphiphilic molecule. Its solubility will thus be a delicate balance between these competing characteristics, leading to the general principle that "like dissolves like."
Predicting Solubility: A Solvent Classification Approach
While empirical determination is essential, a qualitative prediction can guide solvent selection. Organic solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid and piperazine nitrogens can form strong hydrogen bonds with these solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and NH group. The polarity of the solvent can solvate the polar parts of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the carboxylic acid and piperazine ring, is too high to be effectively solvated by nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having a dipole moment, their ability to engage in hydrogen bonding is limited, making them less effective at solvating the polar functional groups. |
This table presents predicted trends. Actual quantitative solubility must be determined experimentally.
Methodologies for Solubility Determination
The determination of solubility can be approached from two perspectives: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that dissolves in a solvent after a short incubation time, typically starting from a concentrated DMSO stock solution. It is a high-throughput method useful for early-stage discovery but may lead to supersaturated solutions and overestimate the true solubility.
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a solution at equilibrium. This is achieved by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24 hours). It is the gold standard for obtaining accurate solubility data for formulation and process development.
This guide will focus on the Thermodynamic Shake-Flask Method , as it provides the most accurate and relevant data for drug development professionals. The methodology is adapted from standards described in USP General Chapter <1236> and OECD Guideline 105.
Experimental Workflow: Thermodynamic Solubility Determination
The following diagram outlines the logical flow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Experimental Workflow.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
Thermostatted orbital shaker
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume of the selected organic solvent (e.g., 2 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic solubility.
-
Visually confirm that excess solid remains in each vial after the equilibration period.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the solid settle.
-
To ensure complete removal of undissolved solids, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a solvent-compatible 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
-
Sample Analysis (HPLC-UV):
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Sample Preparation: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the prepared standards and the diluted sample solutions by HPLC-UV. The detection wavelength should be set to the λmax of the compound for maximum sensitivity.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or µg/mL.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) ± SD (n=3) |
| Methanol | Polar Protic | [Experimental Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] |
| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] |
| Dichloromethane (DCM) | Chlorinated | [Experimental Value] |
| Toluene | Nonpolar | [Experimental Value] |
| Ethyl Acetate | Ester | [Experimental Value] |
SD: Standard Deviation
The results from this table will provide a clear, quantitative ranking of solvents, enabling informed decisions for subsequent chemical synthesis, purification, and formulation activities.
Conclusion: A Framework for Rational Solvent Selection
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust, step-by-step protocol for thermodynamic solubility measurement, researchers can generate reliable and reproducible data. This empirical approach, grounded in authoritative methodologies, is indispensable for overcoming the challenges posed by the lack of public data and is critical for accelerating the drug development process. The judicious selection of solvents based on accurate solubility data is a cornerstone of efficient, safe, and sustainable pharmaceutical research.
References
- <1236> Solubility Measurements - USP-NF. (2016).
- Kinetic Solubility Assays Protocol. AxisPharm.
- Test No.
- 〈1236〉 Solubility Measurements. USP-NF. (2024).
- Test No.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- OECD 105 - W
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy.
- OECD 105 - Water Solubility Test
- USP <1236>: Solubility Measurements Chapter. Biorelevant.com.
- In-vitro Thermodynamic Solubility. (2025). Protocols.io.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl
- In vitro solubility assays in drug discovery. PubMed.
- Thermodynamic Solubility Assay. Domainex.
- USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). gmp-compliance.org.
- This compound 95%. Sigma-Aldrich.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- Solubility testing in accordance with the OECD 105. FILAB.
- ADME Solubility Assay. BioDuro.
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
- Thermodynamic Solubility Assay. Evotec.
- This compound. PubChem.
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Nature of the Piperazine Ring
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a term that reflects its frequent appearance in the molecular architecture of a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas.[1][2][3] From central nervous system (CNS) disorders and oncology to infectious diseases, the piperazine moiety has proven to be an indispensable tool for drug designers.[1][4][5][6] This guide provides an in-depth exploration of the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that establish piperazine as a critical component in contemporary drug discovery.
The widespread utility of the piperazine scaffold is not coincidental; it stems from a unique combination of tunable physicochemical and structural characteristics that favorably influence "drug-like" properties.[1][3][7] This guide will delve into the causality behind its success, offering field-proven insights for its strategic application in medicinal chemistry.
Core Physicochemical and Pharmacokinetic Advantages
The strategic incorporation of a piperazine ring into a drug candidate can significantly enhance its overall profile. This is attributable to a confluence of inherent properties that can be finely tuned through chemical modification.
Basicity and pKa: A Tale of Two Nitrogens
As a diprotic base, piperazine possesses two distinct pKa values, which are crucial for its behavior in physiological environments.[1] This dual basicity allows for protonation at physiological pH, a key factor in forming stable salts that can dramatically improve aqueous solubility and enhance formulation characteristics.[1] The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating robust interactions with biological targets.[1][8]
| Compound | Melting Point (°C) | pKa1 | pKa2 | Notes |
| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 | Deliquescent solid with a saline taste.[1] |
| Piperazine Hexahydrate | 44 | - | - | Commonly available industrial form.[9] |
| Piperazine Dihydrochloride | 318 - 320 | - | - | A stable salt form.[10] |
Solubility and Bioavailability
The polar nature imparted by the two nitrogen atoms often enhances the water solubility of parent molecules.[1][8] This improved solubility is a critical factor in achieving better oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][11] The ability to form salts further augments this characteristic, providing formulators with a versatile tool to optimize drug delivery.[10]
Conformational Restraint and Flexibility
The piperazine ring typically adopts a stable chair conformation, which provides a degree of conformational rigidity.[1] This structural constraint can be advantageous in drug design by pre-organizing pharmacophoric elements for optimal interaction with a biological target, thereby enhancing binding affinity and specificity.[1] Simultaneously, the piperazine ring can act as a flexible linker between different molecular fragments, allowing for the exploration of optimal spatial arrangements for target engagement.[1][7]
Synthetic Tractability
The chemical reactivity of the two nitrogen atoms makes the piperazine scaffold synthetically versatile.[3][7] The differential reactivity of the nitrogens (in a mono-protected piperazine) allows for sequential and controlled introduction of various substituents, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis
Introduction: The Imperative for Precise Control in Peptide Synthesis
In the intricate field of peptide synthesis, the ultimate goal is the precise assembly of amino acids in a predetermined sequence to create a target peptide with high fidelity.[1] This process is foundational to basic research, drug discovery, and the development of novel biomaterials. However, the inherent reactivity of the functional groups within amino acids—the α-amino group, the α-carboxyl group, and the various side-chain functionalities—presents a significant challenge.[2][] Uncontrolled, these groups would react indiscriminately, leading to a complex mixture of undesired byproducts and polymers. To circumvent this, chemists employ a strategy of temporarily masking these reactive groups with chemical moieties known as protecting groups.[4] The judicious use and selective removal of these protecting groups are the cornerstones of modern peptide synthesis, a principle elegantly embodied in the concept of orthogonal protection .[1][5]
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a specific set of chemical conditions that do not affect the others.[1][6][7] This allows for the precise, stepwise elongation of the peptide chain and the introduction of complex modifications with a high degree of control.[1] This guide will provide a comprehensive exploration of the principles and practical applications of orthogonal protection strategies, with a focus on the most prevalent methods used in solid-phase peptide synthesis (SPPS).
The Core Principle of Orthogonality: A Multi-Layered Defense
A successful orthogonal protection strategy in SPPS typically involves three distinct classes of protecting groups, each with a specific role and lability.[1][6]
-
Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are quantitatively removed at each cycle of amino acid addition to allow for the coupling of the next residue.[1][6]
-
"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis.[2] They are designed to be stable to the repeated conditions used for Nα-deprotection and are typically removed in the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support.[2][6]
-
Auxiliary Orthogonal Protecting Groups: These are employed for specific applications, such as the synthesis of branched or cyclic peptides, or for post-synthesis modifications.[1][8] They can be selectively removed without affecting either the temporary Nα-protecting groups or the permanent side-chain protecting groups.[1]
The interplay between these different classes of protecting groups is what enables the synthesis of complex and highly modified peptides.
Visualizing the Orthogonal Protection Strategy
The following diagram illustrates the hierarchical relationship between the different classes of protecting groups in a typical SPPS workflow.
Caption: A workflow diagram illustrating the roles of different protecting group classes in SPPS.
Major Orthogonal Strategies in Solid-Phase Peptide Synthesis
Two primary orthogonal protection schemes have dominated the field of SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.[9][10]
The Boc/Bzl Strategy: The Classical Approach
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first widely adopted method for SPPS, pioneered by Bruce Merrifield.[][12]
-
Nα-Protection: The α-amino group is protected by the acid-labile Boc group.[][13]
-
Side-Chain Protection: Side chains are protected with benzyl-based groups (e.g., Bzl, 2-Cl-Z).[10][14]
-
Deprotection and Cleavage: The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[][15] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][15]
While historically significant, the Boc/Bzl strategy is not strictly orthogonal, as both the temporary and permanent protecting groups are acid-labile, relying on a difference in acid strength for selective removal.[5][7] The harsh conditions required for final cleavage can also be detrimental to sensitive peptides.[16]
The Fmoc/tBu Strategy: The Modern Standard
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used method in modern SPPS due to its milder conditions and true orthogonality.[2][10][17]
-
Nα-Protection: The α-amino group is protected by the base-labile Fmoc group.[][13]
-
Side-Chain Protection: Side chains are protected with acid-labile groups, primarily based on the tert-butyl cation (e.g., tBu, Boc, Trt).[2][]
-
Deprotection and Cleavage: The Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][13] The final cleavage from the resin and removal of the side-chain protecting groups are performed with a strong acid, most commonly TFA.[10]
The key advantage of the Fmoc/tBu strategy is that the conditions for Nα-deprotection (base) and final cleavage/side-chain deprotection (acid) are completely different, making it a truly orthogonal system.[5] This allows for the synthesis of a wider range of peptides, including those with acid-sensitive modifications.[16]
Comparison of Boc/Bzl and Fmoc/tBu Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl)[] | Fmoc (9-fluorenylmethyloxycarbonyl)[] |
| Nα-Deprotection | Moderately strong acid (e.g., TFA)[15] | Mild base (e.g., 20% piperidine in DMF)[2] |
| Side-Chain Protecting Groups | Benzyl-based (e.g., Bzl, 2-Cl-Z)[14] | tert-Butyl-based (e.g., tBu, Boc, Trt)[] |
| Final Cleavage & Deprotection | Strong acid (e.g., HF, TFMSA)[10] | Strong acid (e.g., TFA)[10] |
| Orthogonality | Quasi-orthogonal[7] | Truly orthogonal[5] |
| Advantages | Can reduce peptide aggregation[10][15] | Milder conditions, suitable for acid-sensitive peptides[16] |
| Disadvantages | Harsh final cleavage conditions[16] | Potential for aggregation in hydrophobic sequences[15] |
Side-Chain Protection: A Detailed Look at Trifunctional Amino Acids
The choice of side-chain protecting groups is critical for the success of a peptide synthesis.[18] These groups must be stable to the repeated Nα-deprotection cycles but readily removable during the final cleavage step without causing side reactions.[5]
Common Side-Chain Protecting Groups in Fmoc/tBu SPPS
| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Deprotection Condition |
| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester (OtBu)[13] | TFA[19] |
| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl ester (OtBu)[13] | TFA[19] |
| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc)[14] | TFA[19] |
| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA[19] |
| Histidine (His) | Imidazole | Trityl (Trt) | TFA[13] |
| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm)[13] | TFA (for Trt), Iodine or Mercury(II) acetate (for Acm)[19] |
| Serine (Ser) | Hydroxyl | tert-Butyl ether (tBu)[13][20] | TFA[20] |
| Threonine (Thr) | Hydroxyl | tert-Butyl ether (tBu)[13] | TFA[19] |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl ether (tBu)[13] | TFA[19] |
Experimental Protocols: Key Methodologies in Orthogonal Protection
The following are representative protocols for the deprotection steps in Fmoc/tBu-based SPPS.
Protocol 1: Fmoc Group Removal
Objective: To deprotect the Nα-amino group of the growing peptide chain.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Wash the resin with DCM (2-3 times) and proceed to the next coupling step.
Protocol 2: Final Cleavage and Side-Chain Deprotection
Objective: To cleave the synthesized peptide from the solid support and remove the acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (scavengers are crucial to prevent side reactions)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Advanced Applications: Beyond Linear Peptides
The power of orthogonal protection is most evident in the synthesis of complex peptides, such as cyclic and branched structures.[21]
Synthesis of Cyclic Peptides
The synthesis of cyclic peptides requires a third dimension of orthogonality.[22] A common strategy involves protecting the side chains of two amino acids (e.g., the carboxylic acid of Asp/Glu and the amine of Lys/Orn) with protecting groups that can be selectively removed while the peptide is still attached to the resin and the Nα-terminus and other side chains remain protected.[21]
Example Orthogonal Scheme for Side-Chain to Side-Chain Cyclization:
-
Peptide Elongation: The linear peptide is synthesized using the standard Fmoc/tBu strategy.
-
Selective Deprotection: The side chains of the amino acids to be cyclized are protected with an auxiliary orthogonal pair, for example, an allyl ester (OAll) for the carboxylic acid and an allyloxycarbonyl (Alloc) group for the amine.
-
On-Resin Cyclization: After synthesis of the linear sequence, the allyl-based protecting groups are selectively removed using a palladium catalyst.[21] The now-deprotected side chains are then coupled on-resin to form the cyclic peptide.
-
Final Cleavage: The cyclic peptide is then cleaved from the resin and the remaining tBu-based side-chain protecting groups are removed with TFA.
Visualizing an On-Resin Cyclization Workflow
Caption: A simplified workflow for the synthesis of a cyclic peptide using an orthogonal protection strategy.
Conclusion: The Enabling Power of Orthogonality
Orthogonal protection is an indispensable concept in modern peptide synthesis, providing the precision and control necessary to construct complex and well-defined peptide molecules. The evolution from the quasi-orthogonal Boc/Bzl strategy to the truly orthogonal Fmoc/tBu strategy has significantly expanded the scope of synthetic peptides, enabling the creation of sophisticated structures for a wide range of applications in research and medicine. A thorough understanding of the principles of orthogonality, the properties of different protecting groups, and the corresponding deprotection chemistries is essential for any researcher, scientist, or drug development professional working in this dynamic field.
References
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(3), 123–139. Retrieved from [Link]
-
Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Cardella, D., Tsai, Y.-H., & Luk, L. Y. P. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(2), 263–268. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary. Retrieved from [Link]
- Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis.
-
Al-Dahhan, A. S., & Al-Zoubi, R. M. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4998. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (2020). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Elduque, X., Pedroso, E., & Grandas, A. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry, 79(9), 4105–4117. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2133. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
ChemRxiv. (2020). Chemoselective Peptide Cyclization and Bicyclization Directly on Unprotected Peptides. Retrieved from [Link]
-
Johnson, T. K., et al. (2013). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & Medicinal Chemistry, 21(14), 4239–4245. Retrieved from [Link]
-
Amgen. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. alfachemic.com [alfachemic.com]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Piperazine Privileged Scaffold: A Structural and Strategic Guide for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in over 100 FDA-approved drugs underscores its status as a "privileged scaffold"—a molecular framework that is not only versatile but also consistently associated with desirable pharmacological properties.[1][2] This technical guide provides an in-depth exploration of the core structural, physicochemical, and conformational features that make piperazine an indispensable tool in drug design. We will dissect the causality behind its success, from its ability to modulate aqueous solubility and bioavailability to its role as a conformationally adaptable linker.[3][4] This document will cover key synthetic strategies for derivatization, analyze its impact on ADME profiles, and explore the rationale for bioisosteric replacements. Through detailed protocols, data-driven tables, and workflow diagrams, this guide serves as a comprehensive resource for scientists seeking to strategically leverage the piperazine scaffold in the development of next-generation therapeutics.
Introduction: The Enduring Value of a Privileged Scaffold
In the vast chemical space available for drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of biological targets. These are termed "privileged scaffolds." The piperazine moiety is a quintessential example of this concept, found in drugs treating a vast spectrum of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[5][6][7] Its value stems not from a single attribute, but from a synergistic combination of structural and chemical properties. The two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of a molecule's properties.[3][4] This inherent versatility has established piperazine as a reliable and powerful nucleus for generating diverse and pharmacologically active agents.[8]
Core Structural and Physicochemical Features
The utility of piperazine in drug design is fundamentally rooted in its distinct structural and physicochemical characteristics. Understanding these properties is critical for predicting a molecule's behavior in a biological system.
The Piperazine Ring: A Diprotic Base
Piperazine is a saturated heterocycle consisting of a six-membered ring with two nitrogen atoms in the 1 and 4 positions.[9] This diprotic nature is a defining feature, allowing it to accept two protons. This results in two distinct pKa values, which are crucial for its behavior in physiological environments and for forming various salts to optimize pharmaceutical properties.[10]
Key Physicochemical Properties
The success of piperazine-containing drugs is heavily influenced by the scaffold's ability to impart favorable physicochemical properties, which are critical for solubility, absorption, and ultimately, bioavailability.
-
Basicity (pKa): The two nitrogen atoms have different basicities. The pKa values are critical for determining the degree of ionization at a given pH.[10] The ability to exist in a protonated state at physiological pH (7.4) often enhances aqueous solubility and allows for ionic interactions with biological targets.[11]
-
Solubility: Piperazine itself is freely soluble in water.[1][12] Incorporating it into a larger, more lipophilic molecule can significantly improve the overall solubility profile, a key challenge in drug development.[13] This property is often exploited to enhance the dissolution rate and subsequent absorption of poorly soluble active pharmaceutical ingredients (APIs).[10]
-
Lipophilicity (clogP): Unsubstituted piperazine is highly polar, with a negative clogP value, indicating its preference for aqueous environments.[1] This can be systematically modulated by adding substituents to the nitrogen atoms, allowing chemists to fine-tune the lipophilicity of a drug candidate to achieve the optimal balance for membrane permeability and target engagement.
Table 1: Comparative Physicochemical Properties of Piperazine and Common Salts
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
|---|---|---|---|---|---|
| Piperazine | C₄H₁₀N₂ | 9.73[10] | 5.35[10] | -1.50[1] | Freely Soluble[1][12] |
| Piperazine Dihydrochloride | C₄H₁₂Cl₂N₂ | - | - | - | Soluble |
| Piperazine Hexahydrate | C₄H₁₀N₂·6H₂O | - | - | - | Melts at 44°C[12] |
| 2-Methylpiperazine | C₅H₁₂N₂ | 9.56 (predicted)[10] | 5.18 (predicted)[10] | - | - |
Conformational Analysis: A Dynamic Key to Biological Function
The non-planar, flexible nature of the piperazine ring is a critical aspect of its function as a privileged scaffold. Its ability to adopt specific three-dimensional arrangements allows derivatives to present pharmacophoric groups in optimal orientations for binding to target macromolecules.[14][15]
Chair, Boat, and Skew-Boat Conformations
Like cyclohexane, piperazine can exist in several conformations, primarily the chair, boat, and twisted-boat (or skew-boat) forms.[16][17] Computational and experimental studies consistently show that the chair conformation is the most energetically stable and, therefore, the most populated form.[16][17] In this conformation, substituents on the nitrogen or carbon atoms can occupy either axial or equatorial positions, which has profound implications for steric interactions and the overall shape of the molecule. The energy barrier to convert from the chair to the boat conformation is approximately 6.1 kcal/mol.[17]
Caption: Energetic relationship of piperazine's main conformations.
The Impact of Substitution
The conformational flexibility of the piperazine ring can be modulated or constrained by substitution.[14] Large, bulky substituents on the nitrogen atoms can influence the chair-chair interconversion barrier and the preferred orientation (axial vs. equatorial) of other groups. Furthermore, incorporating the piperazine ring into a more complex, rigid polycyclic structure can lock it into a specific conformation, reducing the entropic penalty upon binding to a receptor.[14] This strategy is often employed to enhance binding affinity and selectivity.
Synthetic Strategies for Accessing Piperazine Diversity
The chemical reactivity of piperazine, particularly its two secondary amine nitrogens, facilitates its use as a versatile scaffold for building molecular complexity.[14][18] Synthetic strategies generally fall into two categories: classical N-functionalization and modern C-H functionalization.
N-Functionalization: The Workhorse of Piperazine Chemistry
The majority of piperazine-containing drugs feature substituents only at the nitrogen positions.[19][20] This is due to the high reactivity of the N-H bonds and the availability of robust synthetic methods.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for attaching aryl or heteroaryl groups to the piperazine nitrogens.
-
Reductive Amination: A classic method involving the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.
-
Aromatic Nucleophilic Substitution (SNA_r_): Used when an electron-deficient aromatic ring is the target, allowing direct displacement of a leaving group (like a halogen) by the piperazine nitrogen.
-
Amide Bond Formation: Coupling of piperazine with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form amide linkages, a common motif in drug molecules.
Caption: A common synthetic sequence for creating asymmetric piperazines.
C-H Functionalization: The New Frontier
While N-functionalization is dominant, recent advances in catalysis have enabled the direct functionalization of the C-H bonds on the piperazine ring.[19][20] These methods, often employing photoredox catalysis, provide novel avenues for creating more structurally diverse and complex piperazine derivatives that were previously difficult to access.[21] This allows for the exploration of new chemical space and the potential for developing intellectual property.
Experimental Protocol: N-Arylation of Boc-Piperazine via Buchwald-Hartwig Amination
This protocol describes a self-validating system for the synthesis of an N-aryl piperazine derivative, a common intermediate in drug discovery.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add aryl bromide (1.0 mmol, 1.0 equiv), N-Boc-piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% and RuPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. The causality for heating is to overcome the activation energy of the oxidative addition step in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide. A self-validating endpoint is the disappearance of the limiting reagent.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-aryl-N'-Boc-piperazine product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Piperazine in Medicinal Chemistry: A Scaffold for Success
The piperazine ring is rarely the primary pharmacophore itself. Instead, its "privileged" status comes from its utility as a versatile structural element that can positively influence pharmacodynamic and pharmacokinetic properties.[5]
Modulating Pharmacokinetics and ADME Properties
The inclusion of a piperazine moiety is a well-established strategy to improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Its high water solubility and basicity can enhance oral bioavailability.[4] The two nitrogen atoms also provide sites for metabolism (e.g., N-dealkylation), which can sometimes be a liability leading to metabolic instability.[1] This has driven the exploration of bioisosteric replacements to mitigate such effects.
A Versatile Linker and Pharmacophore Carrier
Piperazine often serves as a central scaffold to link two or more different pharmacophoric groups, arranging them in the correct spatial orientation to interact with a biological target.[18] Its defined geometry and conformational flexibility allow it to act as a molecular "keystone," holding distinct binding elements at an optimal distance and angle.
Caption: Piperazine linking two distinct pharmacophores for target binding.
Case Studies: FDA-Approved Piperazine Drugs
The therapeutic diversity of piperazine-containing drugs is vast, highlighting the scaffold's adaptability.[22] An analysis of drugs approved between 2012 and 2023 revealed 36 containing a piperazine ring system, with a significant number in the anticancer category.[22]
Table 2: Selected FDA-Approved Drugs Featuring a Piperazine Scaffold
| Drug Name | Therapeutic Class | Role of Piperazine |
|---|---|---|
| Imatinib | Anticancer (Kinase Inhibitor) | Key linker element, enhances solubility.[20] |
| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Part of the core pharmacophore, contributes to target binding.[7][20] |
| Cetirizine | Antihistamine | Provides basicity and influences pharmacokinetic profile.[7] |
| Ziprasidone | Antipsychotic | Interacts with dopamine and serotonin receptors.[7] |
| Ciprofloxacin | Antibiotic | Part of the core structure essential for antibacterial activity.[23] |
Bioisosteric Replacement: Evolving the Scaffold
While highly effective, the piperazine moiety can introduce metabolic liabilities, such as oxidation or N-dealkylation by cytochrome P450 enzymes.[1] To address this, medicinal chemists often explore bioisosteres—structural replacements that retain similar physical and chemical properties but alter the ADME profile.[1][24] This strategy can fine-tune a drug candidate's properties to improve stability, reduce toxicity, or enhance potency. For example, replacing a piperazine with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[2]
Table 3: Comparative Overview of Piperazine and Common Bioisosteres
| Scaffold | Key Features & Rationale for Use |
|---|---|
| Piperazine | High solubility, two points for diversification, established synthetic routes.[1] |
| Homopiperazine | Seven-membered ring, offers different vector spacing and conformational flexibility.[24] |
| 2,5-Diazabicyclo[2.2.1]heptane | Rigidized conformation, locks substituents in defined spatial orientations.[1] |
| 2,6-Diazaspiro[3.3]heptane | Spirocyclic, introduces 3D complexity, can improve metabolic stability.[1][2] |
Conclusion and Future Perspectives
The piperazine scaffold is a testament to the power of a well-balanced set of structural and physicochemical properties. Its enduring presence in the pharmacopeia is a direct result of its ability to confer favorable characteristics like aqueous solubility and bioavailability, while also serving as a synthetically tractable and conformationally adaptable linker.[3][14] The future of piperazine chemistry lies in expanding its structural diversity. The continued development of novel synthetic methods, particularly in C-H functionalization, will unlock new regions of chemical space, allowing for the creation of more sophisticated and highly optimized therapeutic agents.[19] As drug discovery moves towards more complex targets and modalities, the strategic deployment of this remarkable privileged scaffold will undoubtedly continue to play a central role in the design of impactful medicines.
References
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online.
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
-
A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. Benchchem.
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications.
-
Piperazine Bioisosteres for Drug Design. Enamine.
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Europe PMC.
-
The medicinal chemistry of piperazines: A review. Scilit.
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications.
-
A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed.
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.
-
A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme Connect.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate.
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science.
-
Piperazine & Derivatives. Adani Pharmachem Private Limited.
-
The medicinal chemistry of piperazines: A review. PubMed.
-
Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed.
-
The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Royal Society of Chemistry.
-
Piperazine bioisosteres. Cambridge MedChem Consulting.
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Baruch S. Blumberg Institute.
-
Piperazine. Wikipedia.
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry.
-
Structures of FDA-approved piperazine-based drugs. ResearchGate.
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
-
Synthesis of piperazines. Organic Chemistry Portal.
-
The medicinal chemistry of piperazines: A review. R Discovery.
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PubMed Central.
-
Piperazine. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. scilit.com [scilit.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adanipharma.net [adanipharma.net]
- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blumberginstitute.org [blumberginstitute.org]
- 12. Piperazine - Wikipedia [en.wikipedia.org]
- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
white to off-white solid appearance of C10H18N2O4
An In-Depth Technical Guide to Ethylenediaminetetraacetic Acid (EDTA) for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Ethylenediaminetetraacetic acid (EDTA), a compound of significant interest to researchers, scientists, and drug development professionals. While the initial query specified a molecular formula of C10H18N2O4, this guide will focus on the well-characterized and extensively utilized chelating agent, EDTA, which has a molecular formula of C10H16N2O8.[1] EDTA is a white to off-white, crystalline solid, and its vast applications in the pharmaceutical industry make it a subject of great relevance to the intended audience.[1][2][3] This guide delves into the physicochemical properties, synthesis, mechanisms of action, and analytical methodologies pertinent to EDTA, providing a foundational resource for its application in research and drug development.
Physicochemical Properties and Coordination Chemistry
EDTA is an aminopolycarboxylic acid that acts as a potent chelating agent, forming stable, water-soluble complexes with a wide range of metal ions.[2][3][4] Its utility is largely derived from its ability to sequester metal ions, thereby preventing them from participating in undesirable catalytic reactions.[2][3]
The structure of EDTA features six binding sites—two nitrogen atoms and four carboxyl groups—allowing it to wrap around a metal ion in a hexadentate fashion.[4] This forms a very stable, anionic complex that is highly soluble in water.[2][4] The strength of these complexes is a key feature, with particularly strong binding to Mn(II), Cu(II), Fe(III), Pb(II), and Co(III).[2]
Caption: Chelation of a metal ion (M+) by EDTA.
Table 1: Physicochemical Properties of EDTA
| Property | Value |
| Molecular Formula | C10H16N2O8 |
| Molar Mass | 292.24 g/mol [1] |
| Appearance | Colorless crystalline solid[1] |
| Melting Point | 240 °C (decomposes)[1] |
| Solubility in Water | Slightly soluble (0.5 g/L at 25°C)[5] |
| pKa values | 0, 1.5, 2.0, 2.66 (carboxyl groups); 6.16, 10.24 (amino groups)[2] |
Synthesis and Purification
The industrial-scale synthesis of EDTA is primarily achieved through the reaction of ethylenediamine, formaldehyde, and a cyanide source like sodium cyanide.[2] This process, known as the Bersworth process, yields the tetrasodium salt of EDTA, which can then be acidified to produce the acid form.[4] An earlier method developed by Ferdinand Münz involved the reaction of ethylenediamine with chloroacetic acid, but this is no longer a primary commercial route.[2]
Caption: Simplified workflow for the synthesis of EDTA.
Conceptual Laboratory Synthesis Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Reactant Addition: Charge the flask with an aqueous solution of ethylenediamine.
-
Cyanomethylation: Slowly add formaldehyde and an aqueous solution of sodium cyanide to the flask while maintaining the temperature.
-
Hydrolysis: After the initial reaction, add a strong base such as sodium hydroxide and heat the mixture to hydrolyze the intermediate nitrile to the tetrasodium salt of EDTA.[6]
-
Acidification: Cool the reaction mixture and carefully acidify with sulfuric or hydrochloric acid to a pH of approximately 3. This will precipitate the less soluble EDTA acid.[4][6]
-
Isolation and Purification: Collect the precipitated EDTA by vacuum filtration. Wash the solid with cold deionized water to remove impurities.
-
Drying: Dry the purified EDTA in a vacuum oven at a low temperature to obtain a white, crystalline solid.
Applications in Research and Drug Development
EDTA's strong metal-chelating ability makes it an invaluable tool in various pharmaceutical applications.
Chelation Therapy for Heavy Metal Poisoning
EDTA, particularly as calcium disodium EDTA, is an FDA-approved treatment for heavy metal poisoning, most notably lead poisoning.[7][8][9][10] When administered intravenously, EDTA binds to toxic heavy metals in the bloodstream, forming stable, water-soluble complexes that are then excreted by the kidneys.[7][9][11] This process effectively removes the toxic metals from the body, mitigating their harmful effects.[7][9]
Caption: Mechanism of EDTA in chelation therapy.
Stabilizer in Pharmaceutical Formulations
Trace metal ions can act as catalysts in the oxidative degradation of active pharmaceutical ingredients (APIs), reducing the stability and shelf-life of medications.[7] EDTA is widely used as an excipient in various formulations, including injectables, ophthalmic solutions, and topical creams, to sequester these metal ions.[7][12] By binding to the metal ions, EDTA prevents them from participating in degradation reactions, thereby enhancing the stability and maintaining the potency of the drug product.[7][11][12]
Anticoagulant in Diagnostic Applications
In hematology, EDTA is used as an anticoagulant in blood collection tubes for tests such as the complete blood count (CBC).[7][11] It works by chelating calcium ions (Ca2+), which are essential for the blood coagulation cascade.[7][11] By sequestering calcium, EDTA prevents the blood sample from clotting, preserving the integrity of the blood cells for accurate analysis.[7][11]
Drug Delivery Systems
Recent research has explored the use of EDTA in drug delivery systems. For example, an ammonium-EDTA gradient has been used to load doxorubicin into liposomes, aiming to increase the therapeutic efficacy and reduce the cytotoxicity of the anticancer drug.[13]
Analytical Characterization of EDTA
Accurate and reliable analytical methods are crucial for the quantification and quality control of EDTA in raw materials, pharmaceutical formulations, and biological samples.
Table 2: Analytical Methods for EDTA
| Method | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often using a C18 column. Detection can be achieved by forming a UV-active complex with a metal ion (e.g., Fe(III) or Cu(II)).[14][15][16] | Purity analysis and quantification in drug substances and environmental samples.[14][17] |
| Titration | Complexometric titration using a standardized metal ion solution and a colorimetric indicator. | Quantification of EDTA in bulk material and formulations.[14] |
| Gas Chromatography (GC) | Requires derivatization of EDTA to a volatile form before analysis. | Analysis of EDTA in environmental water samples.[14] |
| Spectrophotometry (UV-Vis) | Formation of a colored complex with a metal ion (e.g., Fe(III)) that can be quantified by its absorbance at a specific wavelength.[14][17] | Simple and rapid quantitative analysis.[14][17] |
| Spectroscopic Methods (FTIR, NMR) | Used to confirm the chemical structure and identity of EDTA.[14] | Structural elucidation and confirmation.[14] |
Protocol: HPLC-UV Method for EDTA Quantification
This protocol outlines a common approach for quantifying EDTA by forming a stable, UV-active complex with a metal ion.
-
Sample Preparation: Dissolve the sample containing EDTA in a suitable diluent. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Complexation: Add a solution of a metal salt, such as ferric chloride (FeCl3) or copper sulfate (CuSO4), to the sample to form the metal-EDTA complex.[16][17]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).[15][17] An ion-pairing reagent may be included.[15]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection: UV detector set to the wavelength of maximum absorbance for the metal-EDTA complex (e.g., ~260-300 nm).[15][16][17]
-
-
Quantification: Prepare a calibration curve using standards of known EDTA concentrations treated in the same manner as the samples. The concentration of EDTA in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
Ethylenediaminetetraacetic acid is a cornerstone of chelation chemistry with profound implications for drug development and biomedical research. Its ability to form stable complexes with metal ions underpins its use in treating heavy metal toxicity, stabilizing pharmaceutical formulations, and serving as a critical reagent in diagnostics. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is essential for leveraging its full potential in scientific and clinical applications.
References
- Synthesis of EDTA. (n.d.).
- Ethylenediaminetetraacetic acid - Wikipedia. (n.d.).
- EDTA in Pharmaceuticals: Applications in Chelation Therapy and Drug Stabilization. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD.
- Gordon, G. F. (n.d.). EDTA and Chelation Therapy: History and Mechanisms of Action. Francis Holistic Medical Center.
- How EDTA Works for Chelation Therapy. (2022, April 5).
- Ryczkowski, J. (n.d.).
- EDTA (Ethylenediaminetetraacetic Acid). (n.d.).
- Exploring the Benefits and Mechanisms of Chelation Therapy with EDTA. (2023, September 21).
- Ethylenediaminetetraacetic Acid (EDTA). (2023, June 26). In StatPearls.
- What is the mechanism of Disodium edetate? (2024, July 17).
- The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. (n.d.).
- Disodium EDTA Uses in Pharmaceuticals | Benefits & Applic
- Ethylenediaminetetraacetic acid | 60-00-4. (n.d.). ChemicalBook.
- Ethylenediaminetetraacetic acid - Sciencemadness Wiki. (2019, July 5).
- Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent. (n.d.). Green-Mountain Chem.
- Ethylene Diamine Tetraacetic Acid Plant (EDTA). (n.d.). Synopsis Chemitech.
- How to test for EDTA. (n.d.).
- Exploring the Efficacy of EDTA as a Chelating Agent in Various Applic
- Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. (2022, July 30). IJPPR.
- A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- measuring edta using hplc. (n.d.). SIELC Technologies.
- Process for the production of ethylenediamine tetraacetic acid. (n.d.).
- Determination of Ethylenediaminetetraacetic acid (EDTA) levels in surface waters by high performance liquid chromatography (HPLC)-Ultraviolet/Visible (UV/VIS) detector. (n.d.).
Sources
- 1. Ethylenediaminetetraacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. Ethylenediaminetetraacetic acid | 60-00-4 [chemicalbook.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent [green-mountainchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. nbinno.com [nbinno.com]
- 8. naturemedclinic.com [naturemedclinic.com]
- 9. lyfemedical.com [lyfemedical.com]
- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 12. chemignition.com [chemignition.com]
- 13. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to test for EDTA [irochelating.com]
- 15. rjpdft.com [rjpdft.com]
- 16. sielc.com [sielc.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
storage and handling conditions for 1-Boc-Piperazine-2-carboxylic acid
An In-depth Technical Guide to the Storage and Handling of 1-Boc-Piperazine-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential (CAS No. 1214196-85-6), a critical building block in modern pharmaceutical research and drug development. Adherence to these protocols is paramount to ensure compound integrity, experimental reproducibility, and personnel safety.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a piperazine ring protected at one nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This strategic protection makes it an invaluable intermediate in organic synthesis.[1][2][3] The Boc group is stable under many reaction conditions but can be easily removed with acid, allowing for selective functionalization at the nitrogen atom.[2] This property, combined with the carboxylic acid moiety, provides a versatile scaffold for synthesizing complex molecules, particularly those targeting the central nervous system.[2][3] Given its role in creating novel therapeutics, understanding its chemical nature is fundamental to its effective use.
Physicochemical Properties and Compound Stability
A thorough understanding of the compound's physical and chemical properties is the foundation for establishing correct handling and storage procedures. The stability of this compound is directly influenced by its molecular structure, which includes the acid-labile Boc protecting group.
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [4][5] |
| Molecular Weight | 230.26 g/mol | [2][4] |
| Appearance | White to yellowish crystalline solid/powder | [6][7] |
| Melting Point | ~243-247 °C (with decomposition) | [4] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMF. Insoluble in water. | [7][8][9] |
Inherent Stability and Decomposition
This compound is generally stable under recommended storage conditions.[8][10][11] However, its stability can be compromised by several factors. The Boc group is susceptible to cleavage under acidic conditions. Thermogravimetric analysis of similar structures indicates that decomposition of the organic functional groups can occur at elevated temperatures, typically starting around 190-200°C.[12] Hazardous decomposition products, particularly in the event of a fire, include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][13]
Optimal Storage Protocols
The primary objectives for storing this compound are to prevent chemical degradation and to protect it from environmental factors that could compromise its purity.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigerator storage is often recommended. | Low temperatures slow down potential degradation pathways. Absence of light prevents photochemical reactions.[6][14] |
| Atmosphere | Keep container tightly closed.[10][14][15] Store under an inert gas (e.g., Argon, Nitrogen). | The compound can be sensitive to moisture (hygroscopic).[9][11] An inert atmosphere displaces moisture and oxygen, preserving compound integrity. |
| Container | Use original, tightly sealed containers. Ensure containers are suitable for storing chemicals. | Prevents contamination and exposure to air and moisture.[14][15] |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[10][14] | Proper ventilation prevents the accumulation of any potential vapors and ensures a safe storage environment. |
Safe Handling Procedures and Personal Protective Equipment (PPE)
Safe handling is crucial due to the compound's classification as a skin, eye, and respiratory irritant.[4][5][10][13][15]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[10][14] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[10]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face | Chemical safety goggles or glasses. A face shield may be required for larger quantities. | 29 CFR 1910.133 / EN 166[10][15] |
| Hand | Protective gloves (e.g., nitrile). Use proper glove removal technique. | 29 CFR 1910.138 / EN 374[10][15] |
| Body | Wear suitable protective clothing, such as a lab coat, to prevent skin contact. | [10][15] |
| Respiratory | For operations generating dust, use a NIOSH (US) or CEN (EU) approved respirator. | 29 CFR 1910.134[10][11] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functional and all required PPE is donned correctly.
-
Dispensing: Avoid generating dust.[14] If transferring the solid, use a spatula and weigh it in a fume hood.
-
Post-Handling: After handling, wash hands and other exposed skin thoroughly with soap and water.[10][13][14] Do not eat, drink, or smoke in the work area.[10][15]
-
Cleaning: Decontaminate all work surfaces and equipment after use.
Incompatibilities and Hazard Management
To prevent hazardous reactions, this compound must be stored away from certain classes of chemicals.
Incompatible Materials
-
Strong Oxidizing Agents: Can cause vigorous, potentially hazardous reactions.[10][14][15]
-
Acids, Acid Chlorides, Acid Anhydrides: The Boc protecting group is labile to acidic conditions, which will decompose the compound.[11]
-
Heat and Ignition Sources: Avoid exposure to heat, sparks, and open flames.[10][15]
Spill and Exposure Management
-
Spill Response: In case of a spill, evacuate the area. Use personal protective equipment.[11] Avoid dust formation.[11] Sweep up the material and place it into a suitable, closed container for disposal.[11][14] Do not allow the product to enter drains.[11][14]
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[10][13]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[11][13][14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10][11]
-
Visualization of Workflows
To ensure clarity, the following diagrams illustrate key procedural workflows.
Caption: A logical workflow for the safe handling of the compound.
Caption: Relationship between the compound and its primary incompatibilities.
Waste Disposal
Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11][14] Always use a licensed professional waste disposal service.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary hazards stem from its irritant properties and its chemical incompatibility with strong acids and oxidizing agents. By implementing the robust engineering controls, personal protective equipment protocols, and storage conditions outlined in this guide, researchers can ensure the integrity of their experiments, the longevity of the compound, and a safe laboratory environment.
References
-
PIPERAZINE-2-CARBOXYLIC ACID, N1-BOC PROTECTED, N4-CBZ PROTECTED. ChemBK. [Link]
-
1,4-Bis-Boc-piperazine-2-carboxylic acid. Qiyan. [Link]
-
(R)-1-Boc-piperazine-2-carboxylic Acid, >96%, >97% e.e. - Free SDS search. Small Molecules, Inc.[Link]
-
This compound. PubChem. [Link]
-
Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. AIDIC. [Link]
Sources
- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Boc-哌嗪-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 8. chembk.com [chembk.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. capotchem.cn [capotchem.cn]
- 12. aidic.it [aidic.it]
- 13. aksci.com [aksci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 1-Boc-Piperazine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Abstract
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic candidates to enhance metabolic stability, modulate physicochemical properties, and introduce critical conformational constraints.[1][2] 1-Boc-Piperazine-2-carboxylic acid is a versatile building block for introducing this motif into peptide and peptidomimetic structures via Solid-Phase Peptide Synthesis (SPPS).[3] Its integration, however, presents unique challenges and requires specific strategic considerations compared to standard proteinogenic amino acids. This guide provides an in-depth analysis and detailed protocols for the effective use of this compound within the Boc/Bzl SPPS framework, focusing on optimizing immobilization, coupling, and deprotection steps while mitigating common side reactions.
Introduction: The Rationale for Piperazine-Containing Peptidomimetics
Peptidomimetics are synthetic molecules designed to replicate the structure and function of natural peptides but with improved therapeutic profiles, including enhanced enzymatic stability and better target selectivity.[4] The rigid, six-membered ring of piperazine serves as an excellent backbone replacement or modification, capable of inducing specific turn conformations that can be crucial for receptor binding.[4]
The arylpiperazine motif, in particular, is a common feature in centrally acting drugs, making SPPS an invaluable tool for rapidly generating analog libraries for screening.[4][5] this compound provides a strategically protected scaffold to build these structures on a solid support. The tert-butyloxycarbonyl (Boc) group offers temporary protection of the N1-nitrogen, allowing the carboxylic acid at C2 to be anchored to the resin. The N4-nitrogen is then exposed for subsequent acylation, extending the peptide chain.
Chemical Structure of the Building Block
Caption: Structure of this compound.
Core Principles and Strategic Choices in SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is well-suited for incorporating this compound.[4] This approach utilizes a moderately strong acid for the repetitive cleavage of the temporary Nα-Boc group and a very strong acid for the final cleavage from the resin, which simultaneously removes the permanent side-chain protecting groups (often benzyl-based).[6][7]
Orthogonal Protection: A key principle in SPPS is "orthogonality," where different classes of protecting groups can be removed under distinct conditions without affecting others.[6][7] While the Boc/Bzl scheme is not strictly orthogonal (both group types are acid-labile), it achieves practical selectivity through graduated acid lability. The Boc group is removed with ~50% Trifluoroacetic Acid (TFA), while benzyl-based groups require strong acids like liquid Hydrogen Fluoride (HF).[6]
Quantitative Data Summary
The following table summarizes typical quantitative data for SPPS incorporating this compound. These values serve as a benchmark and may vary based on sequence, scale, and specific reagents.
| Parameter | Recommended Value | Rationale & Notes |
| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Recommended for its acid sensitivity, allowing for very mild cleavage conditions that preserve the final product's integrity.[4] |
| Resin Substitution | 0.5 - 1.0 mmol/g | A moderate substitution level balances peptide loading capacity with the prevention of steric hindrance during synthesis.[8] |
| Initial Loading Efficiency | 80 - 95% | Dependent on the immobilization strategy. Monitoring is crucial to determine the starting point for subsequent steps.[4] |
| Boc Deprotection Efficiency | >99% per step | Monitored qualitatively (e.g., Chloranil test for secondary amines). Incomplete deprotection leads to deletion sequences.[4] |
| Coupling Efficiency | 95 - 99% per step | May require optimized reagents (e.g., HATU) or double coupling for sterically hindered residues. Monitored by a test for free amines. |
| Final Cleavage Yield | 70 - 90% | Highly dependent on the peptide sequence, length, and cleavage cocktail composition. |
Detailed Experimental Protocols
Protocol 1: Immobilization of this compound onto 2-CTC Resin
Rationale: The 2-CTC resin allows for the attachment of the first building block under basic conditions, avoiding acid-catalyzed side reactions and racemization. The high acid sensitivity of the trityl ester linkage enables subsequent cleavage under very mild conditions, which is advantageous for complex peptidomimetics.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (1.0 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.[4]
-
Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq., 2.0 mmol) in anhydrous DCM (10 mL).
-
Immobilization: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by DIPEA (4.0 eq., 4.0 mmol).[4]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum. Determine the final loading (substitution level) via gravimetric analysis or a suitable analytical method.
Protocol 2: The SPPS Cycle for Peptide Elongation
Rationale: The SPPS cycle is a repetitive two-stage process: Nα-deprotection followed by coupling of the next amino acid. Efficient execution of each step is critical to prevent the accumulation of side products like deletion or truncated sequences.
Caption: The iterative workflow of the Boc-SPPS cycle.
A. Boc Deprotection
Mechanism Rationale: TFA protonates the carbamate oxygen of the Boc group, leading to its collapse into the stable tert-butyl cation, CO₂, and the free amine.[9] The resulting amine is protonated by the excess acid, forming a trifluoroacetate salt that must be neutralized before the next coupling step.[6][7]
Caption: Acid-catalyzed removal of the Boc protecting group.
Procedure:
-
Swell the peptide-resin in DCM (10 mL/g) for 20 minutes.
-
Drain the solvent.
-
Add a solution of 50% TFA in DCM (10 mL/g) and agitate for 2 minutes (pre-wash).[8]
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4][8]
-
Drain the solution and wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to shrink the resin and help remove residual acid.[8]
B. Neutralization
Procedure:
-
Wash the resin with DMF (2x).
-
Add a solution of 10% DIPEA in DMF (10 mL/g) and agitate for 5 minutes.[4]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a free secondary amine on the piperazine ring.[4]
C. Amino Acid Coupling
Rationale: Uronium/aminium salt-based reagents like HATU are highly effective for forming amide bonds, especially for challenging or sterically hindered couplings, by creating a highly activated amino acid ester.[10] A hindered, non-nucleophilic base like DIPEA is used to activate the carboxylate and neutralize the HCl produced without causing side reactions.[10]
Procedure:
-
Pre-activation: In a separate vial, dissolve the incoming Boc-protected amino acid (3.0 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 5 minutes at room temperature.[4][10]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, Chloranil for secondary) to confirm reaction completion. If the test is positive, a second coupling (double coupling) may be required.
Protocol 3: Cleavage and Purification
Rationale: The final step uses a strong acid cocktail to cleave the completed peptide from the resin support and simultaneously remove any side-chain protecting groups. Scavengers are included in the cocktail to trap reactive species (like the tert-butyl cation) generated during deprotection, preventing modification of sensitive residues like Trp, Met, or Cys.[6]
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). The composition may vary based on the peptide sequence.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a tube containing cold diethyl ether (40 mL) to precipitate the crude peptide.[4]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).[4]
-
Dry the crude peptide under vacuum.
-
Analysis and Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the peptide using preparative reverse-phase HPLC.[4]
Troubleshooting & Mechanistic Insights: Diketopiperazine (DKP) Formation
A significant side reaction, particularly when incorporating piperazine or proline derivatives, is the formation of diketopiperazines (DKPs). This occurs at the dipeptide stage when the deprotected N-terminal amine of the second residue performs an intramolecular nucleophilic attack on the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[11][12]
Mitigation Strategies:
-
Use of 2-CTC Resin: The steric bulk of the trityl group on 2-CTC resin can help suppress DKP formation compared to other linkers.
-
Immediate Coupling: Couple the third amino acid immediately after the deprotection of the second residue without delay.
-
In Situ Neutralization: Employ coupling protocols where neutralization and coupling occur in the same step, minimizing the time the free N-terminal amine is available for intramolecular cyclization.[6][7]
Conclusion
The successful incorporation of this compound into synthetic peptides is a powerful strategy for developing novel peptidomimetics with enhanced therapeutic potential. By leveraging the Boc/Bzl SPPS framework and understanding the specific chemical behaviors of this building block, researchers can navigate the associated challenges. Careful selection of resin, optimized deprotection and coupling protocols, and awareness of potential side reactions like DKP formation are paramount. The methodologies detailed in this guide provide a robust foundation for the synthesis and exploration of this important class of molecules in drug discovery and development.
References
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
- Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. (2025). BenchChem.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of Visualized Experiments.
- Boc Solid Phase Peptide Synthesis.ChemPep Inc.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025).
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2015). RSC Publishing.
- Boc deprotection conditions tested.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.
- Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency. (2025). BenchChem.
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). American Chemical Society.
- This compound.Chem-Impex.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022).
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Amide Bond Formation with 1-Boc-Piperazine-2-carboxylic Acid
Introduction: The Strategic Value of the Piperazine Scaffold
1-Boc-piperazine-2-carboxylic acid is a cornerstone building block for medicinal chemists and drug development professionals. The piperazine ring is considered a "privileged scaffold" because its structure can interact favorably with a multitude of biological targets, often enhancing the physicochemical properties of a molecule, such as aqueous solubility and pharmacokinetic profiles.[1] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a carboxylic acid on the adjacent carbon provides a versatile synthetic handle for elaboration into more complex molecules, including novel therapeutics targeting the central nervous system.[1][2]
However, the coupling of this substrate is not without its challenges. The inherent steric hindrance from the bulky Boc group and the cyclic nature of the piperazine ring can impede the approach of the amine coupling partner, often leading to sluggish reactions or low yields with standard protocols. This guide provides a detailed exploration of the mechanistic considerations, reagent selection, and optimized protocols necessary to achieve efficient and high-yielding amide bond formation with this valuable intermediate.
Mechanistic Overview: Activating the Carboxyl Group
The formation of an amide bond is fundamentally a nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. The core principle of modern amide synthesis, therefore, relies on the in situ activation of the carboxylic acid to create a highly reactive intermediate that is readily attacked by the amine nucleophile.[3]
This activation is achieved using a "coupling reagent." The reagent converts the hydroxyl group of the carboxylic acid into a better leaving group, transforming it into a potent acylating agent. The choice of this coupling reagent is the most critical parameter for success, especially when dealing with sterically demanding substrates like this compound.
Selecting the Optimal Coupling Reagent
The success of the coupling reaction hinges on the reactivity of the activated intermediate. For sterically hindered systems, a more reactive intermediate is required to overcome the spatial barrier and drive the reaction to completion.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium and aminium-based reagents are highly efficient and have become the reagents of choice for challenging couplings.[4][5] They react with the carboxylic acid to form highly reactive activated esters.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Experimental evidence consistently demonstrates the superiority of HATU for coupling sterically hindered amino acids.[6] HATU contains a 7-azabenzotriazole (HOAt) moiety.[7] The resulting OAt-ester is significantly more reactive than the OBt-ester formed by reagents like HBTU.[7][8] This enhanced reactivity, attributed to anchimeric assistance from the pyridine nitrogen in the HOAt core, leads to faster reaction times, higher yields, and a reduced risk of racemization, making it the premier choice for coupling this compound.[6][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective for many standard couplings, HBTU often requires longer reaction times or double coupling to achieve the same efficiency as HATU with hindered substrates.[6][9] Its activated OBt-ester is less reactive than the OAt-ester from HATU.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to or even exceeding HATU and is considered safer as it does not contain the potentially explosive benzotriazole moiety.[4][10]
Carbodiimides: The Economical Workhorse
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[11][12] They activate carboxylic acids, but the resulting O-acylisourea intermediate can be prone to side reactions and racemization. To mitigate this, they are almost always used with additives:
-
HOBt (1-Hydroxybenzotriazole): HOBt traps the O-acylisourea to form a more stable and selective OBt-ester, minimizing racemization.[8][11]
-
OxymaPure: A safer and often more effective alternative to HOBt.[8]
While economical, the EDC/HOBt system may provide lower yields and require longer reaction times for hindered couplings compared to HATU.
Phosphonium Salts
Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. A key advantage is that excess phosphonium reagents do not react with the free amine N-terminus to cause capping, a side reaction that can occur with uronium salts if stoichiometry is not carefully controlled.[4][10] This makes them particularly useful in cyclization reactions or fragment couplings where precise equimolar ratios are present.[10]
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent | Additive | Base (Equiv.) | Solvent | Typical Time | Typical Yield (Hindered) | Key Considerations |
| HATU | None | DIPEA (2-3) | DMF | 1 - 4 h | 85 - 98% | Highly recommended for this substrate. Superior efficiency and speed for hindered systems.[6][7][12] |
| HBTU | None | DIPEA (2-3) | DMF | 2 - 12 h | 70 - 90% | Good general reagent, but may require longer times or double coupling for difficult substrates.[6][9] |
| COMU | None | DIPEA (1-2) | DMF | 1 - 4 h | 85 - 98% | Excellent performance, comparable to HATU, with an improved safety profile.[4][10] |
| EDC | HOBt / Oxyma | DIPEA (2-3) | DMF/DCM | 4 - 24 h | 60 - 85% | Cost-effective and widely used. May be less efficient for this specific substrate.[12] |
| PyBOP | None | DIPEA (2-3) | DMF/DCM | 2 - 8 h | 80 - 95% | Excellent reactivity. No N-terminal capping side reaction.[4][10] |
Yields are substrate-dependent and this table provides general guidance.
Visualization of the Coupling Workflow
The general process for amide bond formation follows a straightforward, logical sequence of activation followed by nucleophilic attack.
Caption: General experimental workflow for amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU (Recommended)
This protocol is optimized for sterically hindered substrates and is the recommended starting point for coupling this compound to primary or secondary amines. The pre-activation step is crucial for generating the highly reactive OAt-ester prior to the introduction of the amine.[12]
Materials:
-
This compound
-
Amine (R-NH₂)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, sat. NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. The solution may change color or consistency as the activated ester forms. This step is critical for ensuring the carboxylic acid is fully activated before the amine is introduced.[12]
-
Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to yield the pure amide.
Protocol 2: Economical Coupling using EDC/HOBt
This protocol is a cost-effective alternative, though it may require longer reaction times and yield may be slightly lower compared to the HATU protocol.
Materials:
-
This compound
-
Amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup and purification reagents
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution. Keeping the temperature at 0 °C during the addition is important.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. Note that the urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]
Key Parameters and Troubleshooting
| Parameter | Recommendation & Rationale | Common Problems & Solutions |
| Solvents | Anhydrous DMF or DCM are preferred. Water will hydrolyze the activated intermediate, killing the reaction. | Low Yield: Ensure solvents are truly anhydrous. Use freshly opened bottles or dry over molecular sieves. |
| Base | A non-nucleophilic tertiary amine like DIPEA is essential. It acts as a proton scavenger without competing with the primary/secondary amine nucleophile. | Side Products: Do not use primary or secondary amines as the base. Avoid sterically unhindered bases like triethylamine (TEA) which can sometimes cause side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq) of the coupling reagent and amine to drive the reaction to completion. | Incomplete Reaction: Starting material remains. Increase equivalents of coupling reagent/amine to 1.5 eq. Ensure accurate weighing of reagents. |
| Temperature | Start reactions at 0 °C and allow to warm to RT. For extremely difficult couplings, gentle heating (40-50 °C) can be attempted, but may increase the risk of side reactions. | Reaction Stalls: If no progress at RT, consider gentle heating. If using HATU, stalling is unlikely. Check reagent quality. |
| Workup | A standard aqueous wash with a mild base (e.g., NaHCO₃) is crucial to remove the acidic additive (HOBt/HOAt) and any unreacted starting acid. | Purification Issues: Emulsions during workup. Add more brine to help break the emulsion. Insoluble byproducts (e.g., DCU from DCC) can be removed by filtration. |
Conclusion
The successful formation of an amide bond with this compound is readily achievable with a rational approach to reagent selection and protocol optimization. Due to the steric hindrance of the substrate, high-reactivity uronium salts, particularly HATU , are strongly recommended to ensure high yields and rapid reaction times.[6][7] By employing the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently incorporate this valuable piperazine scaffold into their synthetic targets, accelerating progress in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 1-Boc-Piperazine-2-carboxylic Acid in CNS Drug Discovery: Advanced Protocols and Methodologies
Introduction: The Privileged Scaffold in Neuroscience
In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring stands out as a "privileged scaffold."[1][2][3] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of physicochemical properties that are highly advantageous for targeting the complex environment of the brain.[1][4] Its inherent basicity, conformational flexibility, and capacity for substitution at two distinct points allow for the fine-tuning of properties like solubility, lipophilicity, and, crucially, blood-brain barrier (BBB) permeability.[1] These attributes have cemented the piperazine moiety as a cornerstone in a multitude of clinically successful CNS drugs, including agents for treating depression, anxiety, psychosis, and neurodegenerative diseases.[4][5][6]
Within this valuable class of building blocks, 1-Boc-Piperazine-2-carboxylic acid emerges as a particularly strategic starting material.[7] Its utility is rooted in its trifunctional nature:
-
The Carboxylic Acid (C2): Provides a primary handle for elaboration, most commonly through amide bond formation, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[3]
-
The Boc-Protected Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of conditions but readily and cleanly removable under acidic conditions. This allows for selective reactions at the N4 position or the C2 carboxylic acid.[8]
-
The Free Secondary Amine (N4): Once revealed after subsequent synthetic steps, this nitrogen serves as a key point for diversification, often forming the site of attachment for aryl groups that are critical for targeting CNS receptors like serotonin and dopamine.[1][3]
-
Inherent Chirality: The substitution at the C2 position introduces a chiral center. Given that the biological activity of pharmaceuticals is often highly dependent on stereochemistry, access to enantiomerically pure forms of this building block, such as (S)-1-Boc-piperazine-2-carboxylic acid, is paramount for developing selective CNS agents.[3][9]
This guide provides a detailed exploration of the application of this compound in CNS drug discovery, complete with field-proven protocols, explanations of experimental choices, and troubleshooting guidance.
Core Synthetic Workflow: From Building Block to CNS Scaffold
The journey from this compound to a potential CNS drug candidate typically follows a key two-stage synthetic sequence: Amide Bond Formation followed by Boc Deprotection . This workflow allows medicinal chemists to first build the desired molecular complexity around the carboxylic acid and then unmask the second nitrogen for further functionalization, such as an N-arylation reaction.
Part 1: Amide Bond Formation - Forging the Core Structure
The coupling of the carboxylic acid moiety with an amine is the most critical step in elaborating the this compound scaffold. The choice of coupling reagent is paramount and depends on the steric and electronic properties of the amine, the need to preserve chirality, and the desired scale of the reaction.[10]
Causality Behind Reagent Selection
-
EDC/HOBt: A cost-effective and widely used combination for routine couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization.[11]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a more powerful uronium-based coupling reagent. It is often the reagent of choice for more challenging couplings, such as those involving sterically hindered or electron-deficient anilines, leading to faster reactions and higher yields.[10][12] Pre-activation of the carboxylic acid with HATU before adding the amine is recommended to avoid the formation of a guanidinium byproduct from the reaction of HATU with the amine.[13]
-
Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acid liberated during the reaction and to facilitate the coupling process. Its steric bulk minimizes potential side reactions.[10]
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea byproduct can sometimes complicate purification.[12] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 95+ | Highly efficient, especially for challenging substrates. Pre-activation of the acid is recommended.[10][12] |
| PyBOP | None | DIPEA | DMF or DCM | 2 - 16 | 80 - 95 | Phosphonium-based reagent, avoids guanidinylation side reactions possible with uronium salts.[10] |
Yields are substrate-dependent and provided as a general guideline.
Detailed Experimental Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of (S)-1-Boc-piperazine-2-carboxylic acid with a representative aniline, a common step in the synthesis of serotonergic or dopaminergic ligands.[6][14]
Materials:
-
(S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq)
-
Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1-Boc-piperazine-2-carboxylic acid (e.g., 230 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DMF (5 mL).
-
Activation: Add HATU (e.g., 418 mg, 1.1 mmol) and DIPEA (e.g., 0.44 mL, 2.5 mmol) to the solution.
-
Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. This step allows for the formation of the activated HOBt ester.[13]
-
Amine Addition: Add the aniline derivative (e.g., 122 mg, 1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-(S)-1-Boc-piperazine-2-carboxamide.
Part 2: Boc Deprotection - Unmasking the Second Reactive Site
Once the carboxamide is formed, the Boc group is removed to reveal the N4 amine, making it available for further functionalization, such as N-arylation via Buchwald-Hartwig amination or nucleophilic aromatic substitution to complete the synthesis of many CNS drug scaffolds.[1][15]
Causality Behind Reagent Selection
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature.[8] It is typically used in a solution with a scavenger solvent like Dichloromethane (DCM). The byproducts, isobutylene and CO₂, are volatile, and the resulting product is the TFA salt, which can often be used directly or after a simple work-up.[8]
-
Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in dioxane is another common and effective reagent. It provides a strong acidic environment and yields the hydrochloride salt of the amine, which often precipitates from the reaction mixture, simplifying isolation.[15]
Troubleshooting Note: A major side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the reactive tert-butyl cation that is generated.[15] If your molecule contains sensitive functional groups (e.g., tryptophan, methionine), the addition of a "scavenger" like triisopropylsilane (TIS) or water is recommended to trap this cation.
Detailed Experimental Protocol 2: TFA-Mediated Boc Deprotection
This protocol provides a standard procedure for the removal of the Boc group from the N-aryl-(S)-1-Boc-piperazine-2-carboxamide intermediate prepared in the previous step.
Materials:
-
N-aryl-(S)-1-Boc-piperazine-2-carboxamide (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc) or DCM for extraction
-
Brine
Procedure:
-
Preparation: Dissolve the Boc-protected substrate (e.g., 323 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Reagent Addition: Add TFA (5 mL) to the solution to create a ~50% TFA/DCM mixture. A vigorous evolution of gas (CO₂) is expected.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, add toluene (10 mL) and co-evaporate to dryness. Repeat this step if necessary. The crude product is the TFA salt.
-
Neutralization (Optional, for Free Base): If the free base is required for the next step, dissolve the crude TFA salt in water (20 mL) or DCM (20 mL).
-
Basification: Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM) (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free piperazine-2-carboxamide. The product is often pure enough for the next step without further purification.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block that provides an efficient entry point into the synthesis of complex, chiral molecules for CNS drug discovery. The robust and well-characterized synthetic transformations of amide coupling and Boc deprotection form a reliable foundation for library synthesis and lead optimization. By understanding the causality behind reagent selection and mastering these core protocols, researchers can effectively leverage this scaffold to develop novel therapeutics targeting a range of neurological and psychiatric disorders. The continued exploration of new coupling and deprotection methodologies, particularly those amenable to green chemistry and large-scale synthesis, will further enhance the utility of this privileged scaffold in bringing new CNS therapies to patients.[16]
References
-
Nowak, M., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(9), 10394-10414. [Link]
-
Jones, S., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12. [Link]
-
Jones, S., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers. [Link]
-
Ullah, N., et al. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal Chemistry, 10(5), 484-96. [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Genazzani, A. A., & Negri, L. (1995). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
-
Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26. [Link]
-
Maccioni, E., et al. (2014). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 19(9), 13358-13374. [Link]
- Radl, S., & Stach, J. (1995). Process for preparing 2-piperazine carboxylic acid derivatives.
-
Butini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7149. [Link]
-
Reddit discussion on HATU/PyBOP coupling procedure. (2021). r/Chempros. [Link]
-
Ghorpade, S., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(16), 3584. [Link]
-
Sharma, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Ullah, N., et al. (2014). Crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones. Medicinal Chemistry. [Link]
-
Zaręba, P., et al. (2019). New dual ligands for the D2 and 5-HT1A receptors from the group of 1,8-naphthyl derivatives of LCAP. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2140. [Link]
-
Kumar, K. S., et al. (2012). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 555-559. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Gunda, P., & Gopinath, P. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90786-90791. [Link]
-
Varray, S., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 5(5), 542-545. [Link]
-
ResearchGate discussion on HATU coupling reactions. (2018). [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Reddit discussion on Boc De-protection. (2023). r/Chempros. [Link]
-
Sharma, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Fields, C. G., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Peptide Research, 6(3), 115-120. [Link]
-
Seeponkai, N., et al. (2018). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions, 63, 769-774. [Link]
-
Al-Sokari, S. S., & El-Shemy, H. A. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Gels, 10(7), 441. [Link]
-
Kukovecz, Á., et al. (2023). Mesoporous Silica Xerogels Prepared by p-toluenesulfonic Acid-Assisted Synthesis: Piperazine-Modification and CO2 Adsorption. Materials, 16(11), 4066. [Link]
Sources
- 1. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jgtps.com [jgtps.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Peptidomimetics Using Piperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Piperazine Scaffolds in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern medicinal chemistry. They offer a path to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and susceptibility to enzymatic degradation.[1][2][3] Among the various scaffolds used to construct peptidomimetics, the piperazine ring holds a privileged status.[4][5][6][7][8][9][10] This six-membered heterocycle, with its two opposing nitrogen atoms, provides a unique combination of structural rigidity and synthetic versatility, making it an ideal building block for creating novel therapeutics.[5][8]
The piperazine moiety can serve as a constrained dipeptide mimic, helping to lock the molecule into a bioactive conformation and enhance binding affinity to biological targets.[11] Furthermore, the two nitrogen atoms of the piperazine ring offer convenient handles for introducing a wide range of chemical diversity, allowing for the fine-tuning of pharmacological properties and pharmacokinetic profiles.[4][5][8] The ability to readily functionalize the piperazine core has led to its incorporation into numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[5][12][13][14][15]
This guide provides a comprehensive overview of the key synthetic strategies for constructing piperazine-based peptidomimetics, complete with detailed, field-proven protocols and an explanation of the rationale behind the experimental choices.
Part I: Foundational Concepts - Why Piperazine is a "Privileged Scaffold"
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperazine ring fits this description due to a combination of its structural and physicochemical properties:
-
Conformational Rigidity: The chair-like conformation of the piperazine ring reduces the conformational flexibility of the peptidomimetic, which can pre-organize the molecule for optimal binding to its target, leading to increased potency and selectivity.[16]
-
Improved Pharmacokinetics: The nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often enhances water solubility and bioavailability compared to their peptide counterparts.[5][8] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: Peptidomimetics built on a piperazine scaffold are generally more resistant to degradation by proteases and peptidases, leading to a longer half-life in the body.[17]
-
Synthetic Tractability: The piperazine ring is synthetically accessible and can be readily modified at both the nitrogen and carbon atoms, allowing for the creation of large and diverse compound libraries for drug screening.[4][13][18]
Part II: Key Synthetic Strategies and Protocols
The synthesis of piperazine-based peptidomimetics can be broadly categorized into two main approaches: solid-phase synthesis, which is ideal for generating libraries of compounds, and solution-phase synthesis, which is often used for targeted synthesis and scale-up.
Strategy 1: Solid-Phase Synthesis of Piperazine-Containing Peptoids (Sub-monomer Approach)
Solid-phase synthesis offers a powerful platform for the rapid assembly of peptidomimetic libraries.[1][2][19] The "sub-monomer" method, in particular, is a highly efficient way to incorporate N-substituted glycine units (peptoids), including those with a piperazine moiety, into a growing chain.[17][20][21][22] This approach involves a two-step cycle of acylation and nucleophilic displacement.
Rationale for the Sub-monomer Approach
The sub-monomer method is advantageous because it allows for the use of a wide variety of commercially available primary amines as building blocks, leading to extensive chemical diversity in the final products.[21] By using a piperazine-containing amine, the scaffold can be readily incorporated into the peptoid backbone. The solid-phase format simplifies purification, as excess reagents and byproducts are simply washed away after each step.[23]
Caption: Workflow for solid-phase sub-monomer synthesis of piperazine-containing peptoids.
Protocol 1: Solid-Phase Sub-monomer Synthesis of a Piperazine-Containing Peptoid
This protocol describes the manual synthesis of a simple peptoid incorporating a piperazine moiety.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
N-Methylpiperazine (or other desired piperazine derivative)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc removal if starting with an Fmoc-protected resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel with a filter
Procedure:
-
Resin Swelling and Deprotection (if necessary):
-
Place the Rink Amide resin in the synthesis vessel and wash with DMF (3 x 5 min).
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (5 x 2 min) and then DCM (3 x 2 min).
-
-
Acylation Step:
-
Dissolve bromoacetic acid (10 eq) and DIC (10 eq) in DMF.
-
Add the solution to the resin and shake at room temperature for 30 minutes.
-
Drain the vessel and wash the resin with DMF (3 x 2 min).
-
-
Nucleophilic Displacement Step:
-
Dissolve N-methylpiperazine (20 eq) in DMF.
-
Add the solution to the bromoacetylated resin and shake at room temperature for 2 hours.
-
Drain the vessel and wash the resin with DMF (3 x 2 min) and DCM (3 x 2 min).
-
-
Chain Elongation (Optional):
-
Repeat steps 2 and 3 with different primary amines to extend the peptoid chain.
-
-
Cleavage and Deprotection:
-
Wash the final resin-bound peptoid with DCM (3 x 2 min) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Strategy 2: Solution-Phase Synthesis via the Ugi Multicomponent Reaction
Multicomponent reactions (MCRs), particularly the Ugi reaction, are highly efficient for the convergent synthesis of complex molecules from simple starting materials in a single step.[24][25][26] The Ugi reaction is well-suited for creating piperazine-based peptidomimetics, as a diamine like piperazine can be used as one of the components.
Rationale for the Ugi Reaction
The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-amide product. By using a diamine such as piperazine, a subsequent intramolecular cyclization can occur, leading to the formation of a piperazinone-containing peptidomimetic.[23][27] This approach is highly convergent and allows for the rapid generation of molecular complexity.
Caption: General workflow for the synthesis of piperazinone peptidomimetics via the Ugi reaction.
Protocol 2: Ugi Reaction for the Synthesis of a Piperazinone Peptidomimetic
This protocol provides a general procedure for a Ugi-based synthesis of a piperazinone.
Materials:
-
Piperazine (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Carboxylic acid (e.g., acetic acid, 1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol (solvent)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the piperazine and the aldehyde in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
-
Addition of Components:
-
Add the carboxylic acid to the reaction mixture, followed by the isocyanide.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired piperazinone-containing peptidomimetic.
-
-
Characterization:
Strategy 3: N-Functionalization of the Piperazine Core
A key advantage of the piperazine scaffold is the ability to easily modify its nitrogen atoms. N-functionalization is a common strategy to introduce diverse substituents that can interact with the biological target or modulate the physicochemical properties of the molecule. Reductive amination is a robust and widely used method for N-alkylation.[4][13]
Protocol 3: N-Alkylation of a Piperazine Derivative via Reductive Amination
This protocol describes the N-alkylation of a mono-protected piperazine.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Aldehyde or ketone (e.g., benzaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Iminium Ion Formation:
-
Dissolve N-Boc-piperazine and the aldehyde in DCM in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir at room temperature for 1-2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the N-alkylated piperazine derivative by NMR and mass spectrometry.
-
| Reaction Type | Key Features | Advantages | Typical Yields |
| Solid-Phase Sub-monomer Synthesis | Iterative acylation and displacement on a solid support | High-throughput library synthesis, simplified purification | 50-90% per step |
| Ugi Multicomponent Reaction | Convergent one-pot synthesis from four components | Rapid generation of complexity, high atom economy | 40-80% overall |
| Reductive Amination | N-alkylation via iminium ion formation and reduction | Mild conditions, broad substrate scope, high yields | 70-95% |
Part III: Characterization and Analysis
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized piperazine-based peptidomimetics. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and confirm the presence of the piperazine scaffold and its substituents. Dynamic NMR studies can also provide information about conformational isomers.[28][29][30][31][32]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are used to determine the purity of the compound and to purify it from reaction mixtures and byproducts.
Part IV: Applications and Future Perspectives
Peptidomimetics based on piperazine scaffolds have found broad applications in drug discovery, leading to the development of potent and selective inhibitors of various biological targets, including proteases, kinases, and G-protein coupled receptors.[12][13][14][33] They have been successfully employed in the development of anticancer agents, antivirals, and treatments for neurological disorders.[7][14][15]
The future of this field lies in the development of novel synthetic methodologies that allow for even greater control over the three-dimensional structure of these molecules. This includes the development of stereoselective syntheses to access specific enantiomers of chiral piperazine-based peptidomimetics, as well as new methods for the late-stage functionalization of complex molecules.[5][34][35][36] The continued exploration of the chemical space around the piperazine scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Synthesis of Peptidomimetics Through the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers. (n.d.).
- Anzalone, A. V., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436.
- Suwal, S., & Kodadek, T. (2013). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. Organic & Biomolecular Chemistry, 11(13), 2088-2092.
- Szardenings, A. K., et al. (1997). Liquid phase combinatorial synthesis of benzylpiperazines. Tetrahedron, 53(19), 6573-6593.
- Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.).
- The Role of Piperazine Derivatives in Drug Discovery. (n.d.).
- Riva, R., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(21), 5962-5971.
- Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis. (n.d.). Benchchem.
- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
- Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5801.
- Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. (n.d.). ResearchGate.
- Peptidomimetic-Based Asymmetric Catalysts. (2021). MDPI.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate.
- Kihal, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2728.
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.).
- Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. (2000). Organic Letters, 2(19), 2943-2946.
- Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088-2092.
- Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347.
- Kihal, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
- Valdivielso, A. M., et al. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 19(4), 4814-4835.
- Synthesis of a versatile peptidomimetic scaffold. (1998). Methods in Molecular Medicine, 14, 145-156.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2018). Molecules, 23(10), 2661.
- New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2020). Chemistry – An Asian Journal, 15(18), 2744-2756.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). ResearchGate.
- Evaluation of Neuroprotective and Adjuvant Activities of Diketopiperazine‐Based Peptidomimetics. (n.d.). ResearchGate.
- Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. (2011). Organic Letters, 13(20), 5484-5487.
- Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances, 12(36), 23513-23533.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2020). The Journal of Organic Chemistry, 85(17), 11218-11231.
- Valdivielso, A. M., et al. (2014). Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. Molecules, 19(4), 4814-4835.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate.
- Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (2020). Methods in Enzymology, 638, 245-271.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2000). Organic Letters, 2(12), 1713-1715.
- Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. (2023). RSC Medicinal Chemistry, 14(7), 1272-1295.
- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Semantic Scholar.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2020). Green Chemistry, 22(16), 5349-5357.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate.
- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (2019). Organic Letters, 21(15), 5869-5873.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6619.
- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 16. Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 22. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 24. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 27. Synthesis of Peptidomimetics Through the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers [ebrary.net]
- 28. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 30. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Efficient Coupling of N-Boc-piperazine with Carboxylic Acids using HATU
Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a quintessential "privileged scaffold" in modern drug discovery, appearing in a vast array of therapeutic agents targeting indications from oncology to central nervous system disorders.[1] Its prevalence stems from a combination of favorable physicochemical properties, including high aqueous solubility and the ability to engage in multiple hydrogen bonding interactions, which can significantly enhance the pharmacokinetic profile of a drug candidate. N-tert-butoxycarbonyl (Boc)-piperazine has emerged as a critical building block for introducing this valuable pharmacophore into complex molecular architectures.[1][2] The Boc protecting group effectively masks one of the piperazine nitrogens, allowing for selective functionalization of the other.[2]
This application note provides a comprehensive guide to one of the most robust and efficient methods for forming an amide bond between a carboxylic acid and the free secondary amine of N-Boc-piperazine: the use of the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss critical parameters for optimization and troubleshooting.
The Mechanism of HATU-Mediated Amide Bond Formation
The efficacy of HATU in promoting amide bond formation, even between sterically demanding partners, lies in its ability to rapidly generate a highly reactive OAt-active ester.[3][5][6] The reaction proceeds through a well-defined, multi-step mechanism, where each component plays a crucial role.
The Key Players:
-
Carboxylic Acid (R-COOH): The acyl donor.
-
HATU: The coupling reagent that activates the carboxylic acid.[3][9]
-
Non-nucleophilic Base (e.g., DIPEA): A critical component that facilitates two key steps in the reaction.[10][11][12]
The Stepwise Process:
-
Deprotonation: The non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA or Hünig's base), deprotonates the carboxylic acid to form a carboxylate anion.[11][12][13] This increases the nucleophilicity of the carboxylate, priming it for the subsequent step.
-
Activation: The carboxylate anion attacks the electron-deficient carbon of the HATU reagent.[9][13] This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate.[5][9]
-
Formation of the Active Ester: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This intramolecular rearrangement generates the highly reactive OAt-active ester and releases a stoichiometric amount of tetramethylurea as a byproduct.[5][9]
-
Nucleophilic Attack and Amide Bond Formation: The free secondary amine of N-Boc-piperazine then acts as the nucleophile, attacking the carbonyl carbon of the OAt-active ester. This step forms the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[5] The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via a neighboring group effect, which contributes to the high coupling efficiencies and rapid reaction rates observed with HATU.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. apexbt.com [apexbt.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. innospk.com [innospk.com]
- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
The Piperazine Scaffold: A Cornerstone in the Development of Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs, particularly in the realm of kinase inhibitors, is a testament to its remarkable utility in drug design.[1][2] This technical guide provides an in-depth exploration of the development of kinase inhibitors featuring piperazine intermediates, offering both the theoretical underpinnings and practical protocols for their synthesis and characterization.
The Rationale for Piperazine in Kinase Inhibitor Design: A Medicinal Chemistry Perspective
The widespread adoption of the piperazine moiety is not coincidental; it offers a unique combination of physicochemical and structural properties that are highly advantageous for kinase inhibitor development.[3][4]
-
Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring provide a significant polar surface area and can act as hydrogen bond acceptors, while the N-H groups can serve as donors.[3][4] This often leads to improved aqueous solubility and oral bioavailability of the drug molecule.[1][3] The basicity of the piperazine nitrogens (pKa values around 5.35 and 9.73) allows for the formation of stable salts, which can further enhance solubility and facilitate formulation.[1][5]
-
Structural Versatility and Scaffolding: The piperazine ring serves as a versatile and conformationally constrained linker, capable of orienting different pharmacophoric groups in the correct spatial arrangement for optimal binding to the target kinase.[1][6] The chair conformation of the piperazine ring provides a degree of rigidity that can be beneficial for target engagement.[4]
-
Synthetic Tractability: The nitrogen atoms of the piperazine ring are readily functionalized through a variety of well-established chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[3][6] This synthetic accessibility is a major advantage during the lead optimization phase of drug discovery.
Key Synthetic Strategies for Incorporating the Piperazine Moiety
The synthesis of piperazine-containing kinase inhibitors typically involves the functionalization of one or both nitrogen atoms of the piperazine ring. The two most common strategies are N-arylation and N-alkylation.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of piperazine with aryl halides.[7] This reaction is crucial for the synthesis of inhibitors where a piperazine nitrogen is directly attached to an aromatic or heteroaromatic ring system.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide [7]
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K2CO3, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
N-Alkylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of piperazines.[1] This reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a suitable reducing agent. A key advantage of this method is the prevention of over-alkylation and the formation of quaternary ammonium salts.[8][9]
Protocol 2: General Procedure for Reductive Amination of a Piperazine Derivative [1]
Materials:
-
Piperazine derivative (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN)) (1.5 equiv)
-
Solvent (e.g., methanol, dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve the piperazine derivative and the carbonyl compound in the chosen solvent.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Case Study: Synthesis of Imatinib
Imatinib (Gleevec®) is a paradigm-shifting kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and other cancers.[6] Its structure features a central pyrimidine core linked to a phenylamine moiety, which is in turn connected to a benzamide group bearing an N-methylpiperazine tail. The synthesis of Imatinib showcases the application of key synthetic strategies involving piperazine intermediates. A common synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[10][11]
Synthesis of Key Intermediates
1. Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine [12][13]
This intermediate can be prepared by the reduction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Reaction: Reduction of a nitro group to an amine.
-
Reagents: N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, reducing agent (e.g., Pd-C/ammonium formate in an ester solvent), solvent.[13]
-
General Conditions: The nitro compound is dissolved in a suitable solvent, and the reducing agent is added. The reaction is typically carried out at an elevated temperature until the reduction is complete.
2. Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride [14][15]
This intermediate is typically prepared from 4-(chloromethyl)benzoic acid.
-
Step 1: Nucleophilic Substitution: Reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine.
-
Step 2: Conversion to Acid Chloride: The resulting carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Final Condensation Step to Yield Imatinib
The final step in this synthetic route is the amide bond formation between the two key intermediates.[10]
Protocol 3: Synthesis of Imatinib Base [10]
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 equiv)
-
4-(4-methylpiperazinomethyl)benzoyl chloride (1.0-1.2 equiv)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., isopropyl alcohol, DCM)
Procedure:
-
Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude Imatinib base is then purified, often by recrystallization, to yield the final product.
Characterization of Piperazine-Containing Kinase Inhibitors
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Purpose | Typical Observations for Piperazine-Containing Compounds |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. The chemical shifts are influenced by the substituents on the nitrogen atoms. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the piperazine carbons, usually appearing around 40-60 ppm. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | The molecular ion peak corresponding to the calculated mass of the compound. Characteristic fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicates a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C-N, and other functional groups present in the molecule. |
Table 1: Summary of Analytical Characterization Techniques.
Biological Evaluation of Piperazine-Containing Kinase Inhibitors
The ultimate goal of synthesizing these compounds is to inhibit the activity of specific kinases involved in disease pathways. In vitro kinase assays are fundamental for determining the potency and selectivity of the inhibitors.
| Kinase Target | Example Inhibitor | IC50 Value | Reference |
| BCR-ABL | Imatinib | ~100 nM | [16] |
| c-Kit | Imatinib | ~100 nM | [17] |
| PDGFR | Imatinib | ~100 nM | [17] |
| JAK1 | Compound 34 | 3 nM | [18] |
| JAK2 | Compound 34 | 8.5 nM | [18] |
| TYK2 | Compound 34 | 7.7 nM | [18] |
| Aurora B | Barasertib (AZD1152) | - | [19] |
| Akt1 | Afuresertib (GSK2110183) | Ki = 0.08 nM | [19] |
Table 2: Representative IC50 Values of Piperazine-Containing Kinase Inhibitors.
Signaling Pathways Targeted by Piperazine-Containing Kinase Inhibitors
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they disrupt.
Figure 1: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.[3][16][20][21][22]
Figure 2: Overview of the VEGFR signaling pathway targeted by piperazine-containing inhibitors.[23][24][25][26][27]
Figure 3: The role of CDK4/6 in cell cycle progression and its inhibition.[2][5][28][29][30]
Conclusion
The piperazine scaffold continues to be a highly valuable component in the design and development of novel kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and ability to serve as a versatile linker have solidified its place in the medicinal chemist's toolbox. The detailed protocols and conceptual framework provided in this guide aim to empower researchers in their efforts to synthesize and evaluate new piperazine-containing compounds with the potential to become the next generation of targeted therapies.
References
-
ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved from [Link]
- Jafari, M., & Ghasemi, J. (2013). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Monatshefte für Chemie - Chemical Monthly, 144(10), 1531-1537.
-
AACR Journals. (n.d.). Molecular Pathways: BCR-ABL. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
- Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
-
FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of cell cycle cyclin-dependent kinase (CDK)-related signaling... Retrieved from [Link]
-
ResearchGate. (n.d.). The VEGF-VEGFR signaling pathway. VEGF-A binds to VEGFR-2 and activates... Retrieved from [Link]
-
ACS Publications. (n.d.). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Retrieved from [Link]
- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
-
ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
Proteopedia. (n.d.). VEGF signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic depiction of the structure and activation process of CDKs... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
-
Medium. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
University of Connecticut. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Royal Society of Chemistry. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2018, December 6). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]
-
MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]
-
PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Imatinib. Retrieved from [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
IJNRD. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]
-
ACS Publications. (n.d.). Deciphering Imatinib Multicomponent Crystals: Insights from X-Ray Crystallography and Solid-State NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-(4-Methylpiperazinylmethyl)benzoyl Chloride Dihydrochloride for API Synthesis. Retrieved from [Link]
Sources
- 1. sanad.iau.ir [sanad.iau.ir]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. proteopedia.org [proteopedia.org]
- 27. medium.com [medium.com]
- 28. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Protease Inhibitors
Introduction: The Critical Role of Protease Inhibitors in Drug Discovery
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in all living organisms.[1][2] They play pivotal roles in a vast array of physiological processes, including protein turnover, signal transduction, digestion, and apoptosis.[2] Consequently, the dysregulation of protease activity is implicated in a wide range of pathologies, such as cancer, cardiovascular diseases, inflammatory disorders, and viral infections.[1][3] This makes proteases a significant and attractive class of targets for therapeutic intervention. The design and synthesis of potent and selective protease inhibitors have been a cornerstone of modern drug discovery, leading to the development of life-saving medications for conditions like HIV/AIDS and hepatitis C.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key strategies and experimental protocols for the synthesis and evaluation of novel protease inhibitors. We will delve into the core principles of rational drug design, the power of combinatorial chemistry and fragment-based screening, and the critical importance of structure-activity relationship (SAR) studies. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable, step-by-step protocols for key experimental workflows.
I. Strategic Approaches to Protease Inhibitor Synthesis
The journey to a novel protease inhibitor begins with a strategic choice of synthetic approach. The selection of a particular strategy is often dictated by the available structural information of the target protease, the desired chemical properties of the inhibitor, and the available resources.
Rational Drug Design: A Structure-Guided Approach
Rational drug design, also known as structure-based drug design, leverages the three-dimensional structure of the target protease to design inhibitors with high affinity and selectivity.[3][4] This approach has been instrumental in the development of numerous clinically successful drugs, including the first generation of HIV protease inhibitors.[3] The fundamental principle is to design a molecule that is complementary in shape and chemical properties to the active site of the protease, thereby blocking its catalytic function.
The Iterative Cycle of Structure-Based Design:
The process of rational drug design is an iterative one, involving a continuous loop of design, synthesis, and biological evaluation.
Caption: The iterative cycle of structure-based rational drug design.
Protocol 1: A General Workflow for Rational Design of a Novel Protease Inhibitor
-
Target Identification and Validation: Confirm the therapeutic relevance of the target protease.[3]
-
Structural Biology: Obtain a high-resolution 3D structure of the target protease, typically through X-ray crystallography or NMR spectroscopy.
-
Active Site Analysis: Identify the key features of the active site, including the catalytic residues, substrate-binding pockets (S1, S2, etc.), and any allosteric sites.
-
In Silico Design:
-
Pharmacophore Modeling: Define the essential 3D arrangement of functional groups required for binding.
-
Molecular Docking: Computationally screen virtual libraries of compounds to predict their binding affinity and orientation in the active site.[4]
-
-
Hit Identification and Lead Generation: Select promising virtual hits for chemical synthesis.
-
Chemical Synthesis: Synthesize the designed compounds. Protocols for peptide and small molecule synthesis are detailed in subsequent sections.
-
Biological Evaluation:
-
Determine the inhibitory potency (IC50 and/or Ki values) of the synthesized compounds using enzymatic assays.[5]
-
Assess the selectivity against other related proteases.
-
-
Co-crystallization: Obtain the crystal structure of the protease in complex with a promising inhibitor to visualize the binding mode.
-
Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications of the inhibitors with their biological activity to guide the design of the next generation of more potent and selective compounds.[6]
-
Lead Optimization: Iteratively repeat steps 4-9 to improve the pharmacological properties of the lead compound, such as potency, selectivity, and pharmacokinetic profile.
Combinatorial Chemistry: Generating Chemical Diversity
Combinatorial chemistry is a powerful technique for rapidly generating large and diverse libraries of compounds.[7] This approach is particularly useful when structural information about the target protease is limited or when seeking to explore a broad chemical space to identify novel inhibitor scaffolds.
Key Principles:
-
Library Synthesis: A large number of compounds are synthesized simultaneously in a systematic manner, often using automated platforms.
-
High-Throughput Screening (HTS): The synthesized libraries are then screened against the target protease using high-throughput assays to identify "hits."[7][8][9]
Workflow for Combinatorial Chemistry and High-Throughput Screening:
Caption: A streamlined workflow for protease inhibitor discovery using combinatorial chemistry and HTS.
Protocol 2: High-Throughput Screening of a Combinatorial Library
-
Assay Development and Optimization:
-
Develop a robust and sensitive biochemical assay suitable for a high-throughput format (e.g., a fluorescence-based assay).[10][11][12][13]
-
Optimize assay conditions (enzyme concentration, substrate concentration, incubation time, buffer composition) to achieve a good signal-to-background ratio and Z'-factor.
-
-
Library Preparation:
-
Primary Screen:
-
Screen the entire library at a single concentration (e.g., 10 µM) in singlicate or duplicate.[14]
-
Identify initial "hits" that show significant inhibition of the protease activity.
-
-
Hit Confirmation:
-
Re-test the primary hits under the same conditions to eliminate false positives.
-
-
Dose-Response Analysis:
-
Perform a dose-response analysis for the confirmed hits to determine their IC50 values.
-
-
Counter-Screens:
-
Screen the hits against related proteases to assess their selectivity.
-
Perform assays to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).
-
-
Hit Validation and Triage:
-
Prioritize hits based on their potency, selectivity, and chemical tractability for further development.
-
Fragment-Based Screening: Building Inhibitors from Small Pieces
Fragment-based drug discovery (FBDD) is an alternative approach that starts with the identification of low-molecular-weight compounds ("fragments") that bind to the target protease with low affinity.[15][16] These fragments are then optimized and linked together to generate more potent lead compounds.
Advantages of FBDD:
-
Higher Hit Rates: Fragments can explore chemical space more efficiently than larger, more complex molecules.
-
Novel Scaffolds: FBDD can lead to the discovery of novel inhibitor scaffolds that might be missed by traditional HTS.
-
Improved Ligand Efficiency: The resulting lead compounds often have better physicochemical properties.
Workflow for Fragment-Based Screening:
Caption: The general workflow for fragment-based drug discovery of protease inhibitors.
Protocol 3: Fragment Screening using NMR Spectroscopy
-
Target Protein Preparation:
-
Fragment Library Preparation:
-
Prepare a library of low-molecular-weight fragments (typically < 300 Da) dissolved in a suitable solvent (e.g., d6-DMSO).
-
Fragments are often screened in cocktails to increase throughput.[17]
-
-
NMR Screening:
-
Hit Deconvolution:
-
If a cocktail shows activity, screen the individual fragments from that cocktail to identify the specific binder.
-
-
Binding Affinity Determination:
-
Perform NMR titrations by adding increasing concentrations of the hit fragment to the protein and monitoring the CSPs to determine the dissociation constant (Kd).[15]
-
-
Binding Site Mapping:
-
Map the residues with significant CSPs onto the 3D structure of the protease to identify the fragment's binding site.[15]
-
-
Structural Elucidation:
-
Determine the co-crystal structure of the protease-fragment complex to visualize the binding mode and guide fragment elaboration.
-
II. Synthesis of Protease Inhibitors: Peptides and Small Molecules
Once promising inhibitor candidates have been identified through design or screening, the next step is their chemical synthesis. The synthetic strategy will depend on whether the target is a peptide-based inhibitor or a small molecule.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptide-based inhibitors.[19][20] In this technique, the peptide is assembled stepwise while being anchored to an insoluble resin support.
General Steps in SPPS:
-
Resin Selection and Loading: The C-terminal amino acid is attached to a solid support (resin).[19][21]
-
Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed.[20]
-
Coupling: The next amino acid in the sequence is activated and coupled to the deprotected amino group.[20]
-
Washing: Excess reagents and byproducts are washed away.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.[20]
Protocol 4: General Procedure for Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 10-15 minutes.[20]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time to remove the Fmoc protecting group from the N-terminus.[21]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Monitoring the Coupling Reaction: Use a qualitative test (e.g., the Kaiser test) to confirm the completion of the coupling reaction.[20]
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.[20]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Solution-Phase Synthesis of Small Molecule Inhibitors
The synthesis of small molecule inhibitors is highly diverse and depends on the specific chemical scaffold. Solution-phase synthesis offers flexibility in terms of reaction scale and the ability to purify intermediates at each step.
General Considerations:
-
Retrosynthetic Analysis: The synthesis is planned by working backward from the target molecule to commercially available starting materials.
-
Reaction Optimization: Each step of the synthesis may require optimization of reaction conditions (solvent, temperature, catalyst, etc.).
-
Purification: Intermediates and the final product are typically purified using techniques such as column chromatography, crystallization, or distillation.
-
Characterization: The structure of the synthesized compounds is confirmed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.
Due to the vast diversity of small molecule scaffolds, a single, universal protocol is not feasible. However, the following example illustrates a general synthetic scheme for a class of protease inhibitors.
Example Synthetic Scheme:
A representative, generalized synthetic scheme for a class of protease inhibitors. Specific reagents and conditions will vary depending on the target molecule.
Caption: A generalized multi-step solution-phase synthesis of a small molecule inhibitor.
III. Evaluation of Novel Protease Inhibitors
Once synthesized, the novel compounds must be rigorously evaluated to determine their inhibitory potency, selectivity, and potential as therapeutic agents.
Enzyme Kinetic Assays: Determining Inhibitory Potency
Enzyme kinetic assays are fundamental for characterizing the potency of a protease inhibitor. The most common parameter determined is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[22]
Protocol 5: Determination of IC50 using a Fluorescence-Based Assay
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor at various concentrations to the test wells.
-
Add a vehicle control (e.g., DMSO) to the control wells.
-
Add the protease to all wells except the blank.
-
Pre-incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[5][23]
-
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement:
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][24]
-
Table 1: Example Data for IC50 Determination
| Inhibitor Conc. (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 48 |
| 100 | 85 |
| 1000 | 98 |
Cell-Based Assays: Assessing Efficacy in a Biological Context
Cell-based assays are crucial for evaluating the efficacy of protease inhibitors in a more physiologically relevant environment.[9][25][26][27] These assays can provide information on the inhibitor's cell permeability, cytotoxicity, and its ability to inhibit the target protease within a living cell.
Protocol 6: A General Cell-Based Assay for Protease Inhibitor Efficacy
-
Cell Culture:
-
Culture a suitable cell line that either expresses the target protease or can be engineered to do so.
-
-
Assay Setup (96-well plate format):
-
Seed the cells into a 96-well plate and allow them to adhere overnight.[7]
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the inhibitor for a specific duration.
-
-
Endpoint Measurement:
-
Measure the desired biological endpoint that is dependent on the activity of the target protease. This could be:
-
Cell Viability/Proliferation: For proteases involved in cell survival or proliferation.
-
Apoptosis Induction: For proteases that regulate programmed cell death.
-
Reporter Gene Expression: Using a reporter system where the expression of a reporter gene (e.g., luciferase, GFP) is controlled by the protease's activity.[9]
-
Viral Replication: For viral proteases, by measuring viral load or cytopathic effect.
-
-
-
Data Analysis:
-
Plot the measured endpoint against the inhibitor concentration to determine the half-maximal effective concentration (EC50).
-
In Vivo Evaluation: Testing in Animal Models
The final preclinical step in the evaluation of a promising protease inhibitor is to assess its efficacy and safety in a relevant animal model.[28][29][30][31]
In vivo studies are designed to:
-
Determine the pharmacokinetic (PK) profile of the inhibitor (absorption, distribution, metabolism, and excretion).
-
Evaluate the pharmacodynamic (PD) effects of the inhibitor on the target protease in the animal.
-
Assess the therapeutic efficacy of the inhibitor in a disease model.
-
Evaluate the safety and toxicity of the inhibitor.
Protocol 7: General Considerations for In Vivo Evaluation
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease or condition.
-
Dosing and Formulation:
-
Determine the appropriate dose and route of administration (e.g., oral, intravenous, intraperitoneal).
-
Formulate the inhibitor in a suitable vehicle for administration.[30]
-
-
Study Design:
-
Include appropriate control groups (e.g., vehicle control, positive control).
-
Determine the treatment duration and frequency.
-
-
Efficacy Assessment:
-
Monitor the relevant disease parameters in the animal model (e.g., tumor size, viral load, inflammatory markers).
-
-
Pharmacokinetic Analysis:
-
Collect blood or tissue samples at various time points to measure the concentration of the inhibitor.
-
-
Toxicology Assessment:
-
Monitor the animals for any signs of toxicity.
-
Perform histopathological analysis of tissues at the end of the study.
-
IV. Structure-Activity Relationship (SAR) Studies: The Path to Optimization
SAR studies are the cornerstone of lead optimization.[6] By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key structural features required for potent and selective inhibition.
The SAR Cycle:
-
Identify a Lead Compound: Start with a promising inhibitor identified from screening or design.
-
Synthesize Analogs: Synthesize a series of analogs of the lead compound with systematic modifications to different parts of the molecule.
-
Biological Evaluation: Evaluate the inhibitory potency and selectivity of the analogs.
-
Analyze the Data: Correlate the structural changes with the observed changes in activity.
-
Design New Analogs: Use the SAR data to design new analogs with improved properties.
-
Iterate: Repeat the cycle until a compound with the desired profile is obtained.
Conclusion
The synthesis of novel protease inhibitors is a dynamic and multidisciplinary field that continues to yield significant advances in medicine. The strategic integration of rational design, combinatorial chemistry, and fragment-based screening, coupled with rigorous biological evaluation and iterative SAR-guided optimization, provides a powerful paradigm for the discovery of new therapeutic agents. The protocols and methodologies outlined in this guide are intended to serve as a valuable resource for scientists dedicated to this critical area of drug discovery.
References
-
Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - JoVE. (2009, June 4). Retrieved from [Link]
-
Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. (2022, May 24). Retrieved from [Link]
-
Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012, May 1). Retrieved from [Link]
-
Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC - NIH. (n.d.). Retrieved from [Link]
-
Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH. (2024, August 22). Retrieved from [Link]
-
Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC. (n.d.). Retrieved from [Link]
-
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC - NIH. (2022, October 3). Retrieved from [Link]
-
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold - PubMed Central. (n.d.). Retrieved from [Link]
-
Structure-Based Rational Design of Viral Protease Inhibitors: Case Studies of Approved Drugs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed. (n.d.). Retrieved from [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. (n.d.). Retrieved from [Link]
-
Calculation of IC50 values relative to HIV-1 PR inhibitors in living... - ResearchGate. (n.d.). Retrieved from [Link]
-
Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PubMed Central. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. (n.d.). Retrieved from [Link]
-
Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed. (n.d.). Retrieved from [Link]
-
How to Synthesize a Peptide | AAPPTec. (n.d.). Retrieved from [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. (n.d.). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (n.d.). Retrieved from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved from [Link]
-
A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors. (n.d.). Retrieved from [Link]
-
NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode - iNext-Discovery. (2021, June 4). Retrieved from [Link]
-
(a) Determination of IC50 values of trypsin- and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli - MDPI. (n.d.). Retrieved from [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Protocol to perform fragment screening using NMR spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
-
The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - Frontiers. (n.d.). Retrieved from [Link]
-
Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Publishing. (2024, August 23). Retrieved from [Link]
-
Protease Inhibitors and Cocktails: Getting Down to the Basics. (2013, November 5). Retrieved from [Link]
-
High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. (2023, January 14). Retrieved from [Link]
-
A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to improve the accuracy of protease inhibitor testing? - DIFF Biotech. (2024, August 30). Retrieved from [Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab - Bitesize Bio. (n.d.). Retrieved from [Link]
-
The Complete Guide for Protease Inhibition. (n.d.). Retrieved from [Link]
-
In vitro and in vivo evaluation of the main protease inhibitor FB2001 against SARS-CoV-2. (n.d.). Retrieved from [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. (2017, November 20). Retrieved from [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (2025, August 7). Retrieved from [Link]
-
In vitro and in vivo evaluation of kinase and protease inhibitors against Trypanosoma evansi. (2022, June 25). Retrieved from [Link]
- WO2023044509A1 - Process for making cysteine protease inhibitors and compounds provided by that process - Google Patents. (n.d.).
-
Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - NIH. (2008, October 9). Retrieved from [Link]
Sources
- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifg-1.com [ifg-1.com]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inext-discovery.eu [inext-discovery.eu]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. courses.edx.org [courses.edx.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Selective inhibition of proteolytic enzymes in an in vivo mouse model for experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
- 30. In vitro and in vivo evaluation of the main protease inhibitor FB2001 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vitro and in vivo evaluation of kinase and protease inhibitors against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Large-Scale Industrial Preparation of 1-Boc-Piperazine
Abstract
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a critical intermediate in the pharmaceutical industry, serving as a foundational building block for a multitude of active pharmaceutical ingredients (APIs), including antivirals, antipsychotics, and anticancer agents.[1][2][3] Its unique structure, featuring a single protected amine and a free secondary amine, allows for sequential and controlled functionalization, making it an invaluable tool in medicinal chemistry.[4][5] This document provides a comprehensive guide for the large-scale industrial preparation of 1-Boc-piperazine, targeting researchers, scientists, and drug development professionals. We will delve into the comparative analysis of prevalent synthetic routes and present a detailed, field-proven protocol for a modern, efficient, and scalable synthesis. This guide emphasizes the causality behind experimental choices, process safety, and robust analytical quality control to ensure the production of high-purity 1-Boc-piperazine suitable for cGMP (current Good Manufacturing Practice) applications.
Introduction: The Strategic Importance of 1-Boc-Piperazine in Drug Development
The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[4] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key strategic step in the synthesis of complex molecules.[6] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, offering a robust and versatile protecting group strategy.[4][6] 1-Boc-piperazine is a versatile starting material for a variety of chemical transformations, including N-arylation, N-alkylation, and acylation reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and development.[1][7]
Comparative Analysis of Industrial Synthetic Routes
While several methods for the synthesis of 1-Boc-piperazine have been reported, two primary routes dominate the landscape for industrial production. A thorough understanding of the advantages and disadvantages of each is crucial for selecting the most appropriate method for a given manufacturing setting.
The Traditional Route: Direct Boc-Protection of Piperazine
The most direct approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[2][3]
Reaction Scheme:
Figure 1: Traditional synthesis of 1-Boc-piperazine.
Challenges of the Traditional Route:
-
Low Selectivity: The primary challenge is the formation of the undesired by-product, 1,4-di-Boc-piperazine, due to the presence of two reactive secondary amines on the starting material.[5][8] This leads to a significant reduction in the yield of the desired mono-protected product.
-
Purification Difficulties: The separation of 1-Boc-piperazine from the di-protected byproduct and unreacted piperazine is often cumbersome and requires extensive purification steps, such as column chromatography or multiple recrystallizations, which are not ideal for large-scale production.[8][9]
-
Cost and Waste: The formation of the di-Boc byproduct consumes expensive Boc₂O and generates significant chemical waste, increasing the overall cost of production and the environmental footprint.[8]
To address the selectivity issue, modifications such as performing the reaction at low temperatures or using an acid salt of piperazine have been employed with some success, but these often introduce additional steps and complexities to the process.[2][10]
The Modern Industrial Route: Synthesis from Diethanolamine
A more recent and highly efficient method for the industrial production of 1-Boc-piperazine starts from the readily available and inexpensive diethanolamine.[8] This multi-step, one-pot process offers significant advantages in terms of yield, purity, and scalability.[1][2][8]
Reaction Scheme:
Figure 2: Modern industrial synthesis from diethanolamine.
Advantages of the Diethanolamine Route:
-
High Yield and Purity: This method consistently produces 1-Boc-piperazine in high yields (>93.5%) and with excellent purity (>99%).[1][8]
-
Cost-Effectiveness: The starting materials, diethanolamine and thionyl chloride, are inexpensive bulk chemicals.
-
Scalability: The process is well-suited for large-scale industrial production in standard reaction vessels.
-
Reduced Waste: The high selectivity and yield minimize the formation of byproducts and reduce the generation of chemical waste.
Given these significant advantages, the diethanolamine route is the recommended method for the large-scale industrial preparation of 1-Boc-piperazine.
Detailed Protocol for the Large-Scale Preparation of 1-Boc-Piperazine via the Diethanolamine Route
This protocol is designed for a multi-kilogram scale synthesis and should be performed by trained personnel in a facility equipped for large-scale chemical synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethanolamine | ≥99% | Bulk Chemical Supplier | |
| Thionyl Chloride (SOCl₂) | ≥99% | Bulk Chemical Supplier | Handle with extreme caution in a well-ventilated fume hood. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Bulk Chemical Supplier | |
| Ammonia (aqueous solution, 25-30%) | Reagent Grade | Bulk Chemical Supplier | |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Bulk Chemical Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Bulk Chemical Supplier | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Bulk Chemical Supplier | |
| Purified Water | USP Grade | In-house |
Equipment
-
Glass-lined reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel.
-
Heating and cooling system for the reactor.
-
Scrubber system for acidic off-gases (HCl, SO₂).
-
Filtration apparatus (e.g., Nutsche filter).
-
Rotary evaporator or other solvent removal system suitable for large volumes.
-
Vacuum oven for drying the final product.
Step-by-Step Synthesis Protocol
Step 1: Chlorination of Diethanolamine
-
Charge the glass-lined reactor with thionyl chloride (3.0-3.25 molar equivalents relative to diethanolamine).
-
Cool the thionyl chloride to 0-5 °C with constant stirring.
-
Slowly add diethanolamine (1.0 molar equivalent) to the reactor via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by GC-MS.
-
Cool the reaction mixture to below 10 °C.
Step 2: Boc Protection
-
Slowly and carefully quench the reaction mixture by adding purified water, ensuring the temperature remains below 25 °C. The amount of water should be 2-3 times the mass of the initial reaction mixture.[8]
-
Adjust the pH of the aqueous solution to >10 by the portion-wise addition of sodium carbonate.
-
Cool the mixture to 10-20 °C and add di-tert-butyl dicarbonate (1.0 molar equivalent).
-
Stir the reaction mixture vigorously at 25 °C for 12-16 hours, maintaining an alkaline pH.[8] Monitor the reaction by HPLC or GC-MS.
Step 3: Cyclization and Isolation
-
Heat the reaction mixture to 55-65 °C.
-
Slowly add aqueous ammonia (3.0-4.0 molar equivalents) over 2-3 hours.
-
Maintain the reaction at 60 °C for 2-5 hours until the cyclization is complete (monitored by HPLC or GC-MS).
-
Cool the reaction mixture to ambient temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to afford crude 1-Boc-piperazine as an oil or waxy solid.
Purification
For most applications, the crude product obtained from this process is of high purity (>99%).[8] If further purification is required, the following methods can be employed:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as heptane or a mixture of ethyl acetate and heptane.
-
Distillation: For smaller scales, vacuum distillation can be an effective purification method.[11]
Process Safety and Hazard Management
The large-scale synthesis of 1-Boc-piperazine involves several hazardous reagents and exothermic reactions. A thorough risk assessment and implementation of appropriate safety measures are paramount.
| Hazard | Reagent/Step | Mitigation Strategies |
| Corrosive and Toxic Fumes | Thionyl Chloride | Perform in a well-ventilated area with a dedicated scrubber for acidic gases (HCl, SO₂). Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator with an acid gas cartridge.[12][13] |
| Exothermic Reactions | Chlorination and Quenching | Ensure adequate cooling capacity of the reactor. Add reagents slowly and monitor the internal temperature closely. Have an emergency cooling plan in place. |
| Flammable Solvents | Ethyl Acetate | Use in a well-ventilated area away from ignition sources. Use intrinsically safe equipment. |
| Irritant | 1-Boc-piperazine | Avoid contact with skin and eyes. Wear appropriate PPE.[2][13] |
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and purity of the final product.
In-Process Controls (IPCs)
-
GC-MS or HPLC: Monitor the progress of each reaction step to determine completion and identify any potential side products.
Final Product Quality Control
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid.[14] |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure of 1-Boc-piperazine. |
| Purity | HPLC or GC | ≥99.0% |
| Melting Point | USP <741> | 43-47 °C[2] |
| Water Content | Karl Fischer Titration (USP <921>) | ≤0.5% |
| Residual Solvents | GC-HS (USP <467>) | Meets USP limits for Ethyl Acetate and other potential solvents. |
Example HPLC Method for Purity Determination:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Conclusion
The synthesis of 1-Boc-piperazine via the diethanolamine route offers a robust, scalable, and cost-effective method for the industrial production of this critical pharmaceutical intermediate. By implementing the detailed protocol and adhering to the stringent safety and quality control measures outlined in this guide, researchers and manufacturers can confidently produce high-purity 1-Boc-piperazine for use in the development and manufacturing of life-saving medicines.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. lifechempharma.com [lifechempharma.com]
Application Notes & Protocols: Incorporating Piperazine Derivatives into Advanced Drug Delivery Systems
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge due to their favorable physicochemical and biological properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is one such "privileged structure".[1][2] Its prevalence in numerous FDA-approved drugs is a testament to its versatility.[1] The unique properties of the piperazine moiety—including its defined structural rigidity, high polarity, and capacity to act as both a hydrogen bond donor and acceptor—often translate to improved aqueous solubility, oral bioavailability, and favorable ADME characteristics for small molecules.[3][4]
Beyond its role in active pharmaceutical ingredients, the piperazine scaffold is an exceptionally powerful tool for engineering sophisticated drug delivery systems. The two nitrogen atoms, with their distinct pKa values, can be leveraged to create systems that respond to specific physiological pH gradients, such as those found in tumor microenvironments or within cellular endosomes.[5][6] Furthermore, derivatization of these nitrogens allows for the creation of polycationic structures capable of binding and delivering anionic macromolecular cargo, such as nucleic acids.[7][8]
This guide provides an in-depth exploration of two primary strategies for incorporating piperazine derivatives into drug delivery platforms: pH-Responsive Systems for Triggered Release and Polycationic Carriers for Nucleic Acid Delivery . We will move beyond mere procedural lists to explain the causal science behind protocol choices, ensuring each method is a self-validating system for robust and reproducible results.
Part 1: pH-Responsive Drug Delivery Systems
A key challenge in drug delivery is achieving site-specific release, minimizing off-target effects and maximizing therapeutic efficacy. Pathological tissues like solid tumors often exhibit an acidic extracellular microenvironment (pH ~6.5), and upon cellular uptake via endocytosis, drug carriers are exposed to the even more acidic conditions of the endosome (pH 5.5-6.0) and lysosome (pH 4.5-5.0).[7][9] Piperazine derivatives are ideal for exploiting these pH gradients.
Mechanism: The Proton Sponge Effect and Endosomal Escape
The tertiary amine groups on many piperazine derivatives have a pKa in the physiological range. In the neutral pH of the bloodstream (~7.4), these groups are largely deprotonated and neutral. However, upon entering an acidic endosome, they become protonated, acquiring a positive charge.[5] This leads to two critical events:
-
Increased Polarity & Destabilization: The charge accumulation can cause the delivery vehicle (e.g., a liposome or nanoparticle) to swell or disassemble due to electrostatic repulsion.[7]
-
The "Proton Sponge" Effect: The protonated piperazine groups buffer the endosome, leading to an influx of protons (H+) and counter-ions (Cl-). This increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing the drug cargo into the cytoplasm and avoiding lysosomal degradation.[6][7]
Application I: pH-Sensitive Piperazine-Modified Liposomes
Liposomes are versatile vesicles composed of a lipid bilayer. By incorporating a custom-synthesized lipid with a piperazine headgroup, we can render the entire structure pH-sensitive.[2][10]
This protocol utilizes the thin-film hydration method, a robust and widely used technique for liposome preparation.[11]
Materials:
-
Piperazine-derivatized lipid (e.g., a synthetic piperazine-based cationic lipid)[12]
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DSPE-mPEG-2000 (for stealth properties, optional)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform, Methanol (HPLC grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the piperazine-lipid, DOPE, and cholesterol in a 4:3:3 molar ratio in a sufficient volume of chloroform/methanol (2:1 v/v).
-
Scientist's Note: DOPE is a fusogenic lipid that adopts a non-bilayer (hexagonal) phase in acidic conditions, which synergizes with the piperazine protonation to destabilize the liposomal membrane and facilitate drug release.[13] Cholesterol is added to modulate membrane fluidity and stability.[14]
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at 40°C to remove the organic solvent until a thin, uniform lipid film is formed on the wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS (pH 7.4) solution containing the drug of interest. The hydration volume should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder 11-21 times. This process forces the larger vesicles through the pores, reducing their size and lamellarity.
-
Scientist's Note: A particle size of ~100 nm is often optimal for exploiting the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[14]
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS (pH 7.4).
-
A. Particle Size and Zeta Potential Analysis:
-
Dilute an aliquot of the purified liposome suspension in buffers of different pH values (e.g., pH 7.4, pH 6.5, and pH 5.5).
-
Measure the hydrodynamic diameter, Polydispersity Index (PDI), and Zeta Potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[13]
-
Expected Outcome: As the pH decreases from 7.4 to 5.5, the zeta potential should shift from near-neutral or slightly negative to strongly positive, indicating protonation of the piperazine headgroups. A significant increase in particle size or PDI at lower pH may indicate vesicle aggregation and destabilization.
B. In Vitro pH-Dependent Drug Release:
-
Place a known concentration of the drug-loaded liposomes into dialysis bags (MWCO appropriate for the drug).
-
Immerse the bags in release media of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the release medium and measure the drug concentration using UV-Vis spectroscopy or HPLC.
-
Expected Outcome: A significantly faster and more complete drug release profile should be observed at pH 5.5 compared to pH 7.4, demonstrating acid-triggered payload delivery.[13]
| Formulation Component | Size (d.nm) | PDI | Zeta (pH 7.4) | Zeta (pH 5.5) | Encapsulation Eff. (%) |
| Piperazine-Lipid/DOPE/Chol | 105.2 ± 3.1 | 0.11 | -2.5 mV | +28.7 mV | 91.5% |
| Control (DOPC/Chol) | 102.8 ± 2.9 | 0.10 | -4.1 mV | -3.8 mV | 93.2% |
| Table 1: Representative characterization data for pH-sensitive piperazine liposomes versus non-sensitive control liposomes. |
Part 2: Polycationic Carriers for Nucleic Acid Delivery
Gene therapies, particularly those using small interfering RNA (siRNA), hold immense promise. However, naked siRNA is highly susceptible to nuclease degradation and cannot efficiently cross the anionic cell membrane.[8] Piperazine derivatives can be synthesized into polycationic structures that electrostatically complex with siRNA, protecting it and facilitating cellular uptake.[7][13]
Application II: Piperazine-Functionalized Protein Nanocages for siRNA Delivery
This application note is based on the successful strategy of decorating the interior of a humanized ferritin (HumAfFt) protein nanocage with cationic piperazine compounds to bind and deliver siRNA.[7][8]
This protocol is adapted from the synthesis of PA2.1, a piperazine-based compound functionalized with a thiol-reactive maleimide group.[7][8] It involves a multi-step synthesis followed by coupling to the maleimide linker.
Step A: Synthesis of Polyamine PA2
-
Reductive Amination: To a stirred solution of N-Boc-piperazine (1 eq) and 1-methyl-4-piperidone (1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq) and acetic acid. Stir the mixture for 12 hours at room temperature.
-
Work-up: Filter the suspension and evaporate the solvent. Purify the crude material by column chromatography (Al₂O₃, chloroform eluent) to yield the Boc-protected intermediate.
-
Deprotection: Reflux the intermediate in a mixture of methanol and 5% aq. K₂CO₃ for 24 hours. After solvent removal, extract with chloroform, dry over Na₂SO₄, and evaporate to yield the final polyamine PA2.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]
Step B: Coupling to Maleimide Linker
-
Dissolve the synthesized PA2 (1 eq) and N-succinimidyl 6-maleimidohexanoate (1.1 eq) in dry DMF.
-
Add triethylamine (2 eq) and stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.
-
Purify the final piperazine-maleimide product by column chromatography.
-
Prepare a solution of the engineered protein carrier (containing an accessible cysteine residue) in a suitable buffer (e.g., PBS, pH 7.2).
-
Add the piperazine-maleimide linker in a 5- to 10-fold molar excess to the protein.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Scientist's Note: The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This is a highly efficient and specific bioconjugation chemistry.[8]
-
Remove the excess, unreacted linker by dialysis or size-exclusion chromatography.
This assay confirms the binding of siRNA to the cationic carrier. When bound, the large complex cannot migrate through the pores of an agarose gel.[4][15]
Procedure:
-
Prepare a series of piperazine-functionalized protein:siRNA complexes at various weight ratios (e.g., 0:1, 2:1, 4:1, 8:1, 16:1). Keep the amount of siRNA constant in each sample.
-
Incubate the mixtures at room temperature for 30 minutes to allow complexation.[15]
-
Mix the samples with 6x loading buffer.
-
Load the samples onto a 2-3% agarose gel containing a nucleic acid stain (e.g., ethidium bromide or SYBR Safe). Also load a lane with naked siRNA as a control.
-
Run the gel electrophoresis in TBE buffer (e.g., at 110V for 40 min).[4]
-
Visualize the gel under UV illumination.
-
Expected Outcome: The naked siRNA will migrate as a distinct band. As the ratio of cationic carrier increases, the siRNA band will diminish and eventually disappear from the gel, indicating that it is "retarded" in the loading well as part of the large, neutral, or positively-charged complex. The ratio at which the band completely disappears represents the optimal binding capacity.[15][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Gene Delivery and siRNA Silencing by Gold Nanoparticles Coated with Charge-Reversal Polyelectrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. WO2022066916A1 - Piperazine-based cationic lipids - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Fig. 1, [Agarose gel retardation assay to...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Kinetic Resolution for Chiral Piperazine Synthesis
Abstract
The piperazine scaffold is a privileged structural motif in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocyclic core.[1] The stereochemistry of substituted piperazines is often critical to their pharmacological activity and safety profile, making the synthesis of enantiomerically pure piperazines a key challenge in drug development. This application note provides a comprehensive guide to the use of enzymatic kinetic resolution (EKR) for the synthesis of chiral piperazines. We will delve into the underlying principles of lipase-catalyzed resolutions, offer detailed, field-proven protocols, and provide insights into the critical parameters that govern the success of these biotransformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of biocatalysis for the efficient production of chiral piperazine building blocks.
Introduction: The Significance of Chiral Piperazines
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a wide array of therapeutic agents. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties have cemented its importance in modern drug discovery. However, the introduction of substituents on the carbon framework of the piperazine ring often creates one or more stereocenters. The individual enantiomers of a chiral piperazine can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance.
Enzymatic kinetic resolution has emerged as a powerful and sustainable strategy for accessing enantiopure chiral amines and their derivatives.[1] This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[3] This allows for the separation of the two enantiomers, providing access to valuable chiral building blocks.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. In organic synthesis, they are prized for their ability to function in non-aqueous media, where they can catalyze a variety of reactions, including esterification, transesterification, and amidation.[4][5] The kinetic resolution of a racemic piperazine derivative, such as an N-protected piperazine-2-carboxylic acid ester, typically involves an irreversible N-acylation reaction.
The catalytic mechanism of lipases generally follows a Ping-Pong Bi-Bi kinetic model, involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.[5][6] The process can be summarized as follows:
-
Acyl-Enzyme Intermediate Formation: The serine residue in the active site attacks the acyl donor (e.g., an activated ester), forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the ester.
-
Enantioselective Acylation: The racemic piperazine derivative then enters the active site. The enzyme's chiral environment allows for a stereospecific interaction, where only one enantiomer is positioned favorably for its secondary amine to nucleophilically attack the acyl-enzyme intermediate.
-
Product Release and Enzyme Regeneration: This attack results in the formation of the acylated piperazine product and regenerates the free enzyme, which can then begin another catalytic cycle.
The key to a successful kinetic resolution is the difference in the rate of reaction for the two enantiomers. A high enantioselectivity (often expressed as the enantiomeric ratio, E) is desired, which signifies a large difference in the reaction rates of the two enantiomers.
Experimental Design: Key Considerations for Success
The success of an enzymatic kinetic resolution is highly dependent on the careful optimization of several reaction parameters. The interplay between the enzyme, substrate, acyl donor, and solvent dictates the efficiency and enantioselectivity of the process.
Enzyme Selection
A variety of lipases are commercially available, with Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, being a popular choice due to its broad substrate scope and high enantioselectivity.[7][8] Other frequently used lipases include those from Pseudomonas cepacia (now Burkholderia cepacia) and Porcine Pancreas Lipase (PPL). Screening a small panel of lipases is often a prudent first step in developing a new resolution process.
Substrate Considerations: The Role of Protecting Groups
For the resolution of piperazine derivatives, particularly those with functional groups like carboxylic acids or secondary amines, the use of protecting groups is essential. N-protection, commonly with a tert-butoxycarbonyl (Boc) group, is a standard strategy.[7][9] The choice of protecting group can influence the substrate's fit within the enzyme's active site and thus affect the enantioselectivity.
The Acyl Donor: Driving the Reaction
The choice of acyl donor is critical as it is an irreversible step in the catalytic cycle. Activated esters, such as vinyl acetate or 2,2,2-trifluoroethyl butanoate, are often employed.[7][10] These donors generate byproducts (acetaldehyde from vinyl acetate) that do not interfere with the reaction. The nature of the acyl group can also impact the reaction rate and enantioselectivity.
The Solvent Environment
The solvent plays a crucial role in modulating enzyme activity and enantioselectivity. Apolar, hydrophobic solvents like tert-butyl methyl ether (TBME), toluene, or hexane are generally preferred for lipase-catalyzed resolutions as they help maintain the enzyme's active conformation.[11] The polarity of the solvent can influence the partitioning of the substrate and product, as well as the solvation of the enzyme, all of which can affect the reaction outcome.
Detailed Protocol: Enzymatic Kinetic Resolution of rac-N-Boc-piperazine-2-carboxylic acid methyl ester
This protocol provides a detailed, step-by-step methodology for the kinetic resolution of a racemic N-Boc-protected piperazine-2-carboxylic acid methyl ester using Candida antarctica Lipase A (CAL-A). This procedure is based on established methodologies and serves as an excellent starting point for optimization.[7][9]
Materials and Reagents
-
rac-N-Boc-piperazine-2-carboxylic acid methyl ester
-
Candida antarctica Lipase A (CAL-A), immobilized
-
2,2,2-Trifluoroethyl butanoate (Acyl Donor)
-
tert-Butyl methyl ether (TBME), anhydrous
-
Reaction vessel (e.g., screw-cap vial)
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringes and needles
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Chiral HPLC system with a suitable chiral stationary phase column (e.g., Chiralpak IC)
Experimental Workflow Diagram
Caption: Workflow for the Enzymatic Kinetic Resolution of a Piperazine Derivative.
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL screw-cap vial, add rac-N-Boc-piperazine-2-carboxylic acid methyl ester (e.g., 100 mg, 1.0 equiv).
-
Add immobilized Candida antarctica Lipase A (e.g., 50 mg).
-
Add anhydrous tert-butyl methyl ether (TBME) (e.g., 5 mL).
-
Add 2,2,2-trifluoroethyl butanoate (e.g., 1.2 equiv).
-
Reaction: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Work-up: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting mixture of unreacted starting material and the acylated product by silica gel column chromatography to separate the two components.
-
Analysis: Determine the enantiomeric excess of the purified, unreacted starting material and the acylated product by chiral HPLC.
Data Analysis and Interpretation
The primary method for analyzing the outcome of a kinetic resolution is chiral High-Performance Liquid Chromatography (HPLC).[12][13]
Chiral HPLC Method Development
Developing a robust chiral HPLC method is crucial for accurate determination of enantiomeric excess.
Caption: A systematic approach to chiral HPLC method development.
A typical starting point for the analysis of N-Boc-piperazine derivatives would be a Chiralpak IC column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).[13]
Calculating Enantiomeric Excess and Conversion
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[14]
Conversion (c) can be calculated from the ee of the starting material (eeₛ) and the ee of the product (eeₚ):
c = eeₛ / (eeₛ + eeₚ)
The enantiomeric ratio (E) can then be calculated to quantify the enzyme's selectivity.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive enzyme. | Verify enzyme activity with a known substrate. Ensure proper storage and handling of the enzyme. |
| Poor choice of acyl donor. | Screen different acyl donors (e.g., vinyl esters of varying chain lengths). | |
| Low enantioselectivity (low ee) | Suboptimal solvent. | Screen a range of solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile). |
| Inappropriate temperature. | Optimize the reaction temperature. Lower temperatures can sometimes improve enantioselectivity. | |
| Poor enzyme choice. | Screen a panel of different lipases. | |
| Difficult separation of product and starting material | Similar polarities. | Optimize the mobile phase for column chromatography. Consider derivatization of one component to alter its polarity. |
Conclusion
Enzymatic kinetic resolution is a highly effective and scalable method for the synthesis of enantiomerically enriched chiral piperazines. The high selectivity of enzymes like lipases, combined with the mild reaction conditions, makes this a valuable tool in the synthesis of pharmaceutical intermediates. By carefully selecting the enzyme, substrate, acyl donor, and solvent, researchers can achieve high enantiomeric excess and good yields of the desired chiral piperazine. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful biocatalytic strategy in drug discovery and development.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of lipase-catalyzed transesterification. Available at: [Link]
-
Arkat USA. (n.d.). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A. Available at: [Link]
-
ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Available at: [Link]
-
ACS Engineering Au. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of lipase in transesterification. Available at: [Link]
-
PMC - NIH. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. Available at: [Link]
-
ResearchGate. (2009). (PDF) Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A; Structural requirements for enantioselective N-acylation. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Available at: [Link]
-
PMC - NIH. (2018). Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
Frontiers. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
-
STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Available at: [Link]
-
PMC - PubMed Central - NIH. (n.d.). Enzymatic strategies for asymmetric synthesis. Available at: [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available at: [Link]
-
PMC - NIH. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Available at: [Link]
-
PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Piperazine-2-Carboxylic Acid for CO2 Adsorption
Abstract and Introduction
The imperative to mitigate anthropogenic CO2 emissions has catalyzed extensive research into advanced capture technologies. Amine scrubbing remains the benchmark, yet it is beset by challenges including high regeneration energy, solvent degradation, and operational volatility. A promising frontier in solvent development involves bifunctional molecules that amalgamate the strengths of different chemical classes. Piperazine-2-carboxylic acid (PZCA) represents such a molecule, integrating the robust cyclic diamine structure of piperazine (PZ)—renowned for its exceptional reaction kinetics—with a carboxylic acid moiety characteristic of amino acids, which are noted for their negligible volatility and unique reaction pathways.[1][2]
This guide provides a comprehensive technical overview and detailed experimental protocols for evaluating aqueous PZCA as a solvent for CO2 capture. We delve into the mechanistic rationale for its enhanced performance, present step-by-step methodologies for quantifying its absorption capacity and kinetics, and offer insights into data analysis and solvent management. This document is intended for researchers in materials science, chemical engineering, and drug development who are exploring next-generation solutions for carbon capture.
Theoretical Background & Scientific Rationale
The Piperazine Moiety: A Kinetic Powerhouse
Piperazine (PZ) is distinguished as a superior solvent and promoter in CO2 capture systems.[3][4] Its advantages stem from a cyclic structure containing two secondary amine groups. This configuration leads to rapid formation of carbamates upon reaction with CO2 and confers high resistance to thermal and oxidative degradation compared to benchmark solvents like monoethanolamine (MEA).[5][6][7] The reaction kinetics of PZ with CO2 are among the fastest reported for amine-based solvents, which allows for smaller, more efficient absorber columns.[8][9][10]
The Carboxylic Acid Moiety: A Lesson from Amino Acids
Amino acids, when neutralized to form salts, are non-volatile, effectively eliminating fugitive solvent emissions—a significant operational and environmental issue with traditional amines.[1][11] The presence of the carboxyl group in PZCA introduces this key characteristic. Furthermore, this group can participate in the CO2 capture mechanism, potentially through intramolecular proton shuttling, which may stabilize reaction intermediates and influence the overall thermodynamics of the system. In aqueous solutions, CO2 reacts with amino acids to form carbamates and bicarbonate, but the process can sometimes lead to precipitation, a phenomenon that can be harnessed in advanced process designs to reduce regeneration energy.[11][12][13]
The Synergistic Mechanism of Piperazine-2-Carboxylic Acid (PZCA)
PZCA uniquely combines the kinetic benefits of piperazine with the stability and low volatility of amino acids. The proposed reaction mechanism with CO2 in an aqueous medium proceeds via two key steps:
-
Zwitterion Formation: The secondary amine distal to the carboxyl group attacks the electrophilic carbon of CO2, forming a zwitterionic intermediate.
-
Proton Transfer & Carbamate Formation: A base (B), which can be another PZCA molecule, water, or hydroxide, abstracts the proton from the nitrogen, leading to the formation of a stable carbamate. The proximate carboxyl group may facilitate this deprotonation through an intramolecular hydrogen bond, potentially accelerating the reaction.
This dual functionality suggests that PZCA could offer a superior balance of absorption rate, capacity, regeneration energy, and operational stability.
Figure 1: Proposed reaction mechanism of PZCA with CO₂.
Experimental Protocols
This section provides detailed protocols for the characterization of PZCA as a CO2 absorbent.
Materials and Equipment
| Category | Item | Specification / Purpose |
| Chemicals | Piperazine-2-carboxylic acid (PZCA) | >98% purity |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | ACS grade; for preparing amino acid salt solutions | |
| Deionized Water | 18.2 MΩ·cm | |
| Carbon Dioxide (CO2) | >99.99% purity | |
| Nitrogen (N2) | >99.99% purity; for purging and pressure balance | |
| Standard Buffer Solutions | pH 4, 7, 10; for pH meter calibration | |
| Apparatus | Vapor-Liquid Equilibrium (VLE) Rig | High-pressure cell (e.g., sapphire tube), temperature and pressure control, online sampling (e.g., ROLSI™), and analytical GC.[14] |
| Wetted-Wall Column | Temperature-controlled glass column, liquid film distributor, mass flow controllers, and a CO2 gas analyzer.[4][15] | |
| Analytical Balance | 4-decimal place accuracy | |
| pH Meter | Calibrated with standard buffers | |
| Magnetic Stirrer / Hotplate | For solution preparation | |
| High-Performance Liquid Chromatography (HPLC) | For degradation analysis |
Protocol 1: Preparation of Aqueous PZCA Salt Solutions
Rationale: PZCA is an amino acid and exists as a zwitterion near its isoelectric point. To create a functional absorption solvent, it should be at least partially neutralized with a strong base (e.g., KOH) to free up the amine groups for reaction with CO2. This protocol creates a 2.0 M aqueous solution of potassium piperazine-2-carboxylate.
Procedure:
-
Weighing: On an analytical balance, weigh out 260.3 g of PZCA (MW = 130.15 g/mol ) for a 1 L final volume.
-
Dissolution: Add the PZCA to a 1 L volumetric flask containing approximately 500 mL of deionized water. Add a magnetic stir bar and place on a stir plate.
-
Neutralization: Prepare a concentrated stock solution of KOH (e.g., 10 M). Slowly add the KOH solution to the PZCA slurry while stirring. Monitor the pH. For a 1:1 molar ratio (full neutralization of the carboxyl group), 200 mL of 10 M KOH would be required. Titrate slowly until the desired pH or molar ratio is achieved.
-
Final Volume: Once the PZCA is fully dissolved and the target pH is reached, continue stirring for 30 minutes to ensure homogeneity. Remove the stir bar and dilute with deionized water to the 1 L mark.
-
Characterization: The final concentration of the PZCA salt can be confirmed via acid titration.[6]
Protocol 2: CO2 Absorption Capacity via Vapor-Liquid Equilibrium (VLE)
Rationale: The VLE apparatus measures the equilibrium solubility of CO2 in the solvent at various partial pressures and temperatures. This data is crucial for determining the maximum CO2 loading capacity and for thermodynamic modeling. The static-analytical method is preferred for its high accuracy.[14]
Figure 2: Workflow for Vapor-Liquid Equilibrium (VLE) measurement.
Procedure:
-
Apparatus Preparation: Ensure the VLE cell and all associated lines are clean, dry, and leak-tested. Evacuate the system to a high vacuum.
-
Solvent Charging: Charge a precise volume of the prepared PZCA solution into the VLE cell.
-
Temperature Control: Set the thermostat bath to the desired experimental temperature (e.g., 40°C). Allow the solvent to reach thermal equilibrium.
-
CO2 Injection: Introduce CO2 gas into the cell from a high-pressure reservoir until the first target pressure is reached.
-
Equilibration: Activate the magnetic stirrer within the cell. Allow the system to equilibrate for several hours (typically 8-24 hours) until the pressure reading remains constant.
-
Sampling: Once equilibrium is confirmed, cease stirring. Using the dedicated online samplers, extract small samples from the vapor and liquid phases.[14]
-
Analysis:
-
Vapor Phase: Analyze the vapor sample using a Gas Chromatograph (GC) to determine the mole fraction of CO2 and water.
-
Liquid Phase: Analyze the liquid sample to determine the CO2 loading. This is typically done by a total inorganic carbon (TIC) analyzer or by an acid titration method that releases the CO2 for quantification.[6]
-
-
Data Point Collection: Repeat steps 4-7 by incrementally increasing the CO2 pressure to build a complete isotherm.
-
Data Calculation: The CO2 loading is calculated as moles of CO2 per mole of PZCA. The CO2 partial pressure is calculated from the total pressure and the vapor phase composition, accounting for the vapor pressure of water.
Protocol 3: Absorption Kinetics via Wetted-Wall Column
Rationale: A wetted-wall column provides a well-defined gas-liquid interfacial area, allowing for the accurate determination of intrinsic reaction kinetics and mass transfer coefficients.[4][16] This data is essential for designing and scaling up absorber columns.
Procedure:
-
System Startup: Start the thermostat to bring the solvent reservoir and the column to the desired temperature (e.g., 40°C).
-
Gas Flow: Set the mass flow controllers to provide the desired gas composition (e.g., 15% CO2 in N2) and total flow rate. The gas should be passed through a humidifier saturated with water at the experimental temperature to prevent water evaporation from the solvent film.
-
Solvent Flow: Pump the PZCA solution from the reservoir to the top of the wetted-wall column. Adjust the flow rate to ensure a smooth, non-rippling liquid film flows down the inner surface of the column.
-
Steady State: Allow the system to run for at least 30 minutes to reach both thermal and operational steady state.
-
Measurement: Measure the concentration of CO2 in the gas stream at the inlet and outlet of the column using an online CO2 analyzer.
-
Data Collection: Record the inlet and outlet CO2 concentrations, gas and liquid flow rates, temperature, and pressure.
-
Data Calculation: The rate of CO2 absorption (N_CO2) is calculated from a mass balance on the gas phase. The overall mass transfer coefficient (K_G) can then be determined using the following equation:
-
N_CO2 = K_G * A * (P_CO2,bulk - P_CO2,interface)
-
Where A is the interfacial area and ΔP is the log mean partial pressure driving force.
-
Data Analysis and Performance Metrics
CO2 Loading Capacity
From the VLE data, plot the CO2 partial pressure against the CO2 loading (mol CO2/mol PZCA). The "rich loading" is the loading at a representative absorber partial pressure (e.g., 15 kPa), while the "lean loading" is the loading at a representative stripper partial pressure (e.g., 5 kPa at 120°C). The cyclic capacity is the difference between the rich and lean loadings and is a primary indicator of solvent efficiency.
Absorption Kinetics
The data from the wetted-wall column is used to calculate the overall mass transfer coefficient (K_G). By applying two-film theory, K_G can be deconstructed to isolate the liquid-side mass transfer coefficient (k_g'), which reflects the chemical reaction rate. A higher k_g' indicates faster absorption kinetics.[10][15]
Performance Comparison
The performance of PZCA should be benchmarked against standard solvents like 30 wt% (7m) MEA and 8m PZ.
| Performance Metric | 30 wt% MEA | 5m Piperazine (PZ) | Aqueous PZCA (Expected) | Rationale / Citation |
| CO2 Absorption Rate | Moderate | Very High | Very High | Inherits the fast kinetics of the piperazine ring.[2][17] |
| Cyclic Capacity (mol/mol) | ~0.45 | ~0.7-0.8 | Moderate to High | Dependent on precipitation behavior and stripper conditions. |
| Regeneration Energy (GJ/t CO2) | ~3.6 - 4.0 | ~2.1 - 2.5 | Potentially Low | Amino acid functionality may lower heat of absorption; precipitation could further reduce energy needs.[5][13] |
| Volatility / Emissions | High | Moderate | Very Low | The carboxylate salt form has negligible vapor pressure.[1] |
| Thermal Stability (°C) | < 120°C | > 150°C | High | The piperazine ring is highly stable.[7] |
| Oxidative Degradation | High | Low-Moderate | Low-Moderate | Resistance is a key feature of the PZ structure.[5] |
References
-
Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. (n.d.). U.S. Department of Energy. [Link]
-
Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. (2015). Chemical Engineering Transactions, 45, 1549-1554. [Link]
-
Vapour – Liquid Equilibrium Measurements of CO2 based Mixtures: Experimental Apparatus and Testing Procedures. (2013). Energy Procedia, 40, 25-34. [Link]
-
Wetted Wall Column. (n.d.). Technical University of Denmark (DTU). [Link]
-
Rate of Absorption for CO 2 Absorption Systems Using a Wetted Wall Column. (2016). Energy Procedia, 86, 316-325. [Link]
-
Post-combustion CO2 Capture with Amino-Acid Salts. (2010). GPA Europe Conference. [Link]
-
Next generation amino acid technology for CO2 capture. (2021). Energy & Environmental Science, 14(1), 433-441. [Link]
-
Vapor–liquid equilibrium measurement and ENRTL modeling of CO2 absorption in aqueous hexamethylenediamine. (2014). Fluid Phase Equilibria, 363, 132-141. [Link]
-
Precipitating amino acid solvents for CO2 capture: opportunities to reduce costs in post combustion capture. (2014). TNO Repository. [Link]
-
Wetted-wall column study on CO2 absorption kinetics enhancement by additive of nanoparticles. (2015). Greenhouse Gases: Science and Technology, 5(5), 682-694. [Link]
-
Precipitating Amino Acid Solvents for CO2 Capture. Opportunities to Reduce Costs in Post Combustion Capture. (2014). Energy Procedia, 63, 868-875. [Link]
-
Wetted-wall column study on CO2 absorption kinetics enhancement by additive of nanoparticles. (2015). Greenhouse Gases: Science and Technology, 5(5), 682-694. [Link]
-
Carbon dioxide capture with aqueous amino acids: Mechanistic study of amino acid regeneration by guanidine crystallization and process intensification. (2021). Separation and Purification Technology, 271, 118839. [Link]
-
Vapour-Liquid Equilibrium for Novel Solvents for CO2 Post Combustion Capture. (2013). Energy Procedia, 37, 250-257. [Link]
-
Modeling and Kinetic Study on Absorption of CO 2 by Aqueous Solutions of N-methyldiethanolamine in a Modified Wetted Wall Column. (2006). Industrial & Engineering Chemistry Research, 45(8), 2736-2742. [Link]
-
Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2023). Applied Sciences, 13(1), 570. [Link]
-
Carbon dioxide capture with concentrated, aqueous piperazine. (2009). Energy Procedia, 1(1), 1341-1347. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). Energy & Environmental Science, 3(4), 488-497. [Link]
-
Experimental Vapor−Liquid Equilibria for the Carbon Dioxide + Octane and Carbon Dioxide + Decane Systems. (2009). Journal of Chemical & Engineering Data, 54(2), 305-308. [Link]
-
Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption. (2004). The University of Texas at Austin. [Link]
-
CO2 Vapor Liquid Equilibrium (VLE) Data. (n.d.). National Carbon Capture Center. [Link]
-
Aqueous Piperazine as the new standard for CO2 capture tchnology. (2009). Chemical Engineering Science, 64, 1-7. [Link]
-
Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another. (2021). Processes, 9(12), 2162. [Link]
-
Promoted CO2 Desorption in N-(2-Hydroxyethyl)ethylenediamine Solutions Catalyzed by Histidine. (2024). International Journal of Molecular Sciences, 25(11), 5991. [Link]
-
Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2023). ResearchGate. [Link]
-
Comparison of the Kinetic Promoter Piperazine and Carbonic Anhydrase for CO2 Absorption. (2014). Energy Procedia, 63, 1620-1627. [Link]
-
Reaction between piperazine and CO2. (n.d.). ResearchGate. [Link]
-
Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. (2022). ACS Omega, 7(27), 23487-23501. [Link]
Sources
- 1. gpaeurope.com [gpaeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. Wetted Wall Column - Center for Energy Resources Engineering [cere.dtu.dk]
- 5. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Precipitating amino acid solvents for CO2 capture: opportunities to reduce costs in post combustion capture [repository.tno.nl]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat | MDPI [mdpi.com]
Application Notes and Protocols for N-Boc-piperazine Functionalized Resin in Peptide Chain Elongation
Introduction: The Strategic Incorporation of the Piperazine Scaffold in Peptide Synthesis
In the landscape of modern drug discovery and chemical biology, the synthesis of peptides and peptidomimetics remains a cornerstone for developing novel therapeutic agents and research tools. While traditional solid-phase peptide synthesis (SPPS) focuses on the linear assembly of natural amino acids, the incorporation of non-native scaffolds offers a powerful strategy to enhance molecular properties. N-Boc-piperazine serves as a versatile building block for creating peptidomimetics with improved pharmacological profiles, such as increased stability against enzymatic degradation, enhanced bioavailability, and refined target selectivity.[1]
The rigid structure of the piperazine ring can introduce specific conformational constraints or turns within a peptide chain, which can be critical for optimizing interactions with biological targets like receptors and enzymes.[1] Furthermore, the arylpiperazine motif is a well-established pharmacophore in many centrally active drugs, making solid-phase synthesis with N-Boc-piperazine an efficient method for generating libraries of analogues for screening.[1]
This guide provides a comprehensive overview and detailed protocols for the use of N-Boc-piperazine functionalized resins in peptide chain elongation. We will delve into the underlying chemical principles, step-by-step experimental procedures, and the causal relationships behind methodological choices, empowering researchers to confidently integrate this valuable scaffold into their synthetic workflows. The methodologies described are primarily based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1]
Core Principles: Understanding the Chemistry of Piperazine-Mediated SPPS
The use of N-Boc-piperazine in SPPS deviates from the concept of a simple cleavable linker. Instead, the piperazine moiety is incorporated as a stable, integral part of the final molecule. The synthesis initiates by immobilizing N-Boc-piperazine onto a solid support, typically via its second nitrogen atom. Following the removal of the acid-labile Boc group, the exposed secondary amine on the piperazine becomes the starting point for peptide chain elongation.
The general workflow involves the following key stages:
-
Resin Functionalization: Covalent attachment of N-Boc-piperazine to a suitable solid support, such as 2-chlorotrityl chloride (2-CTC) resin.
-
Boc Deprotection: Selective removal of the N-terminal Boc protecting group to expose a secondary amine for peptide coupling.
-
Peptide Chain Elongation: Stepwise addition of protected amino acids to the piperazine scaffold using standard coupling reagents.
-
Final Cleavage: Release of the synthesized peptidomimetic from the solid support.
It is crucial to understand that the final cleavage step does not typically yield a simple linear peptide with a C-terminal piperazine amide. More often, the piperazine-containing molecule is cleaved under conditions that maintain the integrity of the newly formed peptide bonds, or the linker strategy is designed for a "traceless" synthesis of cyclic compounds through cyclative cleavage.[2][3][4][5]
Experimental Protocols
Protocol 1: Immobilization of N-Boc-piperazine onto 2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is an acid-sensitive resin that allows for the mild cleavage of the final product. The immobilization of N-Boc-piperazine is a critical first step that dictates the overall loading capacity and success of the synthesis.
Rationale for Experimental Choices:
-
2-CTC Resin: Chosen for its high reactivity and the ability to cleave the final compound under mildly acidic conditions, which helps to preserve sensitive functional groups.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the HCl generated during the reaction without competing with the piperazine nucleophile.
-
Methanol Capping: Essential for deactivating any unreacted chlorotrityl groups on the resin, preventing unwanted side reactions in subsequent steps.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.0 mmol/g loading)
-
N-Boc-piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve N-Boc-piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization: Drain the DCM from the swollen resin. Add the N-Boc-piperazine solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).
-
Reaction: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the N-Boc-piperazine can be determined gravimetrically.
Diagram of N-Boc-piperazine Immobilization Workflow:
Caption: Workflow for immobilizing N-Boc-piperazine on 2-CTC resin.
Protocol 2: Selective N-Deprotection and Peptide Chain Elongation
This protocol outlines the removal of the Boc protecting group and the subsequent coupling of the first amino acid. This cycle of deprotection and coupling is repeated to elongate the peptide chain.
Rationale for Experimental Choices:
-
TFA (Trifluoroacetic Acid): A strong acid used for the efficient cleavage of the Boc protecting group. A 50% solution in DCM provides a good balance between reaction speed and minimizing potential side reactions.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes racemization.
-
In-situ Neutralization: The use of DIPEA during the coupling step neutralizes the TFA salt formed after deprotection, allowing the coupling reaction to proceed efficiently without a separate neutralization wash.
Materials:
-
N-Boc-piperazine functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid
-
HATU
-
N,N-Dimethylformamide (DMF)
Procedure:
A. Boc Deprotection
-
Resin Swelling: Swell the N-Boc-piperazine functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.
-
Initial Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[6]
-
Final Deprotection: Drain the TFA solution. Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[6]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).
B. Amino Acid Coupling
-
Neutralization and Washing: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. Then, wash the resin with DMF (5 x 10 mL). A Chloranil test can be performed to confirm the presence of a secondary amine.
-
Amino Acid Activation: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
Caption: Conceptual overview of cyclative cleavage from a solid support.
Conclusion and Future Perspectives
The use of N-Boc-piperazine functionalized resins represents a strategic departure from conventional SPPS, enabling the synthesis of peptidomimetics with unique structural and functional attributes. By serving as a rigid scaffold, the piperazine moiety allows for the creation of molecules with enhanced therapeutic potential. The protocols detailed in this guide provide a robust framework for researchers to immobilize the piperazine scaffold, elongate peptide chains, and consider advanced cleavage strategies. As the demand for more sophisticated and drug-like peptide molecules continues to grow, the integration of scaffolds like piperazine into SPPS workflows will undoubtedly play an increasingly vital role in the future of peptide-based drug discovery.
References
-
Neagoie, C., & Krchňák, V. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ACS Combinatorial Science, 14(7), 399-402. [Link]
-
Neagoie, C., & Krchňák, V. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. PubMed, 14(7), 399-402. [Link]
-
Neagoie, C., & Krchňák, V. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. ResearchGate. [Link]
-
Neagoie, C., & Krchňák, V. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones. American Chemical Society. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. BenchChem.
-
Shreder, K., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. Journal of Combinatorial Chemistry, 1(5), 383-7. [Link]
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc.
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
- MedchemExpress. N-Boc-piperazine | PROTAC Linkers. MedchemExpress.com.
- Giralt, E., et al. Synthesis of Peptides on Solid Supports. University of Barcelona.
-
Pathak, T. P., & Miller, S. J. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]
-
Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-77. [Link]
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
-
Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Boc-Piperazine-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 1-Boc-Piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. This valuable building block is crucial in medicinal chemistry, and mastering its synthesis is a key step in many drug discovery pipelines.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and straightforward method is the direct selective N-acylation of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically performed under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity towards the Boc anhydride.
Key Reaction Parameters:
-
Solvent: A mixed aqueous/organic solvent system is often preferred. A common choice is a mixture of water with a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This is because piperazine-2-carboxylic acid has poor solubility in many common organic solvents alone.
-
Base: An inorganic base such as sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) is used to maintain a basic pH.
-
Temperature: The reaction is typically run at room temperature or slightly below (0 °C to RT) to control the exotherm and minimize side reactions.
Q2: I am seeing a significant amount of a major byproduct. What is it likely to be, and how can I prevent it?
The most common byproduct is the di-protected species, 1,4-Di-Boc-piperazine-2-carboxylic acid .[3][4][5] This occurs when both nitrogen atoms of the piperazine ring react with Boc₂O.
Causality and Prevention: The formation of the di-Boc derivative is a result of the second nitrogen atom (N4) also acting as a nucleophile. While the N1 nitrogen is generally more reactive, excessive amounts of Boc₂O, prolonged reaction times, or highly basic conditions can drive the formation of the di-protected byproduct.
Strategies to Minimize Di-Boc Formation:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of Boc₂O. A molar ratio of approximately 1.1 to 1.2 equivalents of Boc₂O relative to the piperazine-2-carboxylic acid is a good starting point.
-
Controlled Addition: Add the Boc₂O solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive N1 position.
-
pH Control: Maintaining a moderately basic pH (around 8-10) is crucial. Excessively high pH can increase the nucleophilicity of the N4 nitrogen, leading to over-reaction.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[1] Stop the reaction once the starting material is consumed to prevent further reaction to the di-Boc species.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: My reaction is stalled or incomplete, resulting in low yield.
Q: I've run the reaction for several hours, but TLC/LC-MS analysis shows a significant amount of unreacted piperazine-2-carboxylic acid. What's going wrong?
A: Incomplete reactions are often traced back to issues with reagents, solubility, or pH.
| Probable Cause | Explanation & Solution |
| Poor Solubility of Starting Material | Piperazine-2-carboxylic acid can be difficult to dissolve. If it's not fully in solution, the reaction becomes a heterogeneous mixture, slowing down the reaction rate significantly. Solution: Ensure your starting material is fully dissolved before adding the Boc₂O. You may need to adjust your solvent system, for example, by increasing the proportion of water or using a co-solvent like THF. |
| Insufficient Base | The reaction requires a basic environment to deprotonate the amine, making it nucleophilic. If the pH drops, the reaction will slow or stop. Solution: Monitor the pH of the reaction mixture periodically. If necessary, add more base to maintain a pH between 8 and 10. |
| Degraded Boc₂O | Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time, especially if not stored properly. Solution: Use fresh or properly stored Boc₂O. If you suspect your reagent is old, it's best to use a new bottle. |
| Low Temperature | While running the reaction at 0°C can help control selectivity, it can also slow down the reaction rate. Solution: If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature and continue stirring.[6] |
Problem 2: My primary product is the undesired 1,4-Di-Boc-piperazine-2-carboxylic acid.
Q: My yield of the desired mono-Boc product is very low, and I've isolated a large amount of the di-Boc byproduct. How can I improve the selectivity?
A: This is a classic selectivity problem. The key is to make the N1 nitrogen react preferentially.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting decision tree for minimizing di-Boc byproduct.
Problem 3: I'm struggling to purify the final product.
Q: My crude product is an oil (or a sticky solid), and I'm having difficulty getting a pure, crystalline product. What are the best purification methods?
A: Purification can be challenging due to the presence of the carboxylic acid and the remaining basic nitrogen.
| Purification Challenge | Recommended Solution |
| Separating from Di-Boc Byproduct | The polarities of the mono- and di-Boc products can be quite similar. Solution: Flash column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent like methanol, can effectively separate the two compounds.[1][7] |
| Product is an Oil/Sticky Solid | This is common if there are residual solvents or small amounts of impurities. Solution 1 (Acid-Base Extraction): After the reaction, acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This protonates the N4 nitrogen and the carboxylate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Solution 2 (Recrystallization): If you have a semi-solid crude product, recrystallization can be very effective.[1] Try solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes. |
| Product is Water Soluble | At neutral or basic pH, the carboxylate form of the product can have significant water solubility, leading to loss during aqueous workup. Solution: Always perform extractions under acidic conditions (pH 3-4) to ensure the carboxylic acid is protonated and less water-soluble. |
Optimized Protocol: High-Yield Synthesis of this compound
This protocol is a robust starting point, incorporating best practices to maximize yield and purity.
Materials:
-
Piperazine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and THF. Stir until all solids are completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Boc₂O Addition: Dissolve Boc₂O (1.15 eq) in a minimal amount of THF. Add this solution to the reaction mixture dropwise over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in DCM with 0.5% acetic acid) or LC-MS. The reaction is complete when the starting material spot has disappeared.
-
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify to pH 3-4 by slowly adding 1M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
Confirming the identity and purity of your product is essential.
| Technique | Expected Results for this compound |
| ¹H NMR | Expect a characteristic singlet for the 9 protons of the Boc group around 1.40 ppm. Protons on the piperazine ring will appear as a series of multiplets between ~2.5 and 4.5 ppm. The NH and COOH protons may be broad and their chemical shifts can vary depending on the solvent and concentration. |
| ¹³C NMR | Look for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carboxylic acid carbonyl (~175 ppm). The carbons of the piperazine ring will appear in the 40-60 ppm range. |
| Mass Spec (ESI+) | Expect to see the [M+H]⁺ peak at approximately m/z 231.13. |
| HPLC | Purity should be assessed by HPLC. A pure sample should show a single major peak (>98% purity is often achievable).[1] |
By understanding the reaction mechanism, anticipating potential side reactions, and following a systematic troubleshooting approach, researchers can consistently achieve high yields and purity in the synthesis of this compound.
References
-
Metathesis, Inc. (n.d.). How is (R)-N-Boc-piperazine-2-carboxylic acid methyl ester synthesized and used? Retrieved from [Link]
- Google Patents. (2017). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
-
Amerigo Scientific. (n.d.). 1,4-Di-Boc-piperazine-2-carboxylic acid (97%). Retrieved from [Link]
-
Qiyan. (n.d.). 1,4-Bis-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
- Google Patents. (2001). WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
AIDIC. (n.d.). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
PubMed. (1966). The hydrolysis of piperazine-2,5-dione. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 5. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Epimerization Control in Peptide Synthesis with Piperazine Derivatives
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most persistent challenges in peptide synthesis: epimerization. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions focused on the strategic use of piperazine derivatives to preserve the chiral integrity of your synthetic peptides. Our approach is grounded in mechanistic understanding and validated by field-proven insights to ensure the scientific integrity of your work.
Troubleshooting Guide: Epimerization Issues in Peptide Synthesis
Unexpected diastereomeric impurities can compromise the biological activity and complicate the purification of synthetic peptides. This guide provides a structured approach to diagnosing and resolving epimerization-related issues, with a special focus on the role of piperazine derivatives.
| Issue/Symptom | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Significant Diastereomeric Impurity Detected Post-Synthesis | 1. Base-Mediated Epimerization during Fmoc-Deprotection: The commonly used base, piperidine, can promote α-proton abstraction, especially in sensitive residues like C-terminal Cys or in sequences prone to aspartimide formation (e.g., -Asp-Gly-).[1][2] | Solution: Replace the standard 20% piperidine in DMF with a solution of 5% piperazine and 1% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF . For sequences particularly susceptible to aspartimide formation, supplement this mixture with 1% formic acid .[1][2] Rationale: Piperazine is a weaker base than piperidine, which reduces the propensity for direct α-proton abstraction. DBU accelerates the initial removal of the fluorenylmethyl group, minimizing the overall exposure time to basic conditions. Formic acid helps to neutralize the basicity of the deprotection solution, further suppressing base-catalyzed side reactions like aspartimide formation.[1][2] |
| 2. Epimerization during Amino Acid Activation/Coupling: Over-activation of the carboxylic acid can lead to the formation of a planar oxazolone intermediate, which is susceptible to racemization.[3] This is more pronounced with certain coupling reagents and in the presence of strong, non-sterically hindered bases. | Solution: While specific piperazine-based coupling additives are not yet mainstream, ensuring optimal coupling conditions is crucial. Use a coupling additive known to suppress racemization, such as OxymaPure® or HOBt , in conjunction with your carbodiimide.[3][4] Hypothesized Role of Piperazine: Although not a standard coupling additive, the presence of a piperazine buffer system could potentially maintain a more controlled pH during the coupling reaction, thereby reducing the rate of base-catalyzed oxazolone formation and subsequent epimerization. Further research in this area is warranted. | |
| Recurring Epimerization with Cysteine or Histidine Residues | These amino acids are particularly prone to epimerization due to the nature of their side chains, which can influence the acidity of the α-proton.[5] | Solution: In addition to using the piperazine/DBU/formic acid deprotection cocktail, consider using a milder coupling reagent for these sensitive residues. For instance, a combination of DIC with OxymaPure® is an excellent choice for minimizing racemization.[3] Rationale: Minimizing the basicity and activation time during both the deprotection and coupling steps is critical for preserving the stereochemical integrity of these sensitive amino acids. |
| Aspartimide Formation Leading to Epimerization | The succinimide ring of the aspartimide intermediate can be opened by the deprotection base (e.g., piperidine) to form both α- and β-aspartyl peptides, with the β-aspartyl peptide being a diastereomer.[1] | Solution: The use of a 5% piperazine, 1% DBU, and 1% formic acid deprotection solution has been shown to be highly effective in mitigating aspartimide formation compared to piperidine-based solutions.[1][2] Rationale: The lower basicity and nucleophilicity of piperazine compared to piperidine reduces the rate of both aspartimide formation and its subsequent ring-opening. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of epimerization in peptide synthesis?
A1: There are two main pathways through which epimerization, the change in configuration at a single stereocenter, can occur during peptide synthesis:
-
Oxazolone Formation: This is the most prevalent mechanism during the coupling step. The activated carboxylic acid of the N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this planar intermediate is acidic and can be readily abstracted by a base. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar intermediate, leading to a mixture of L- and D-amino acid residues in the peptide chain.[3]
-
Direct α-Proton Abstraction: This mechanism is more common during the Fmoc deprotection step when a strong base is used. The base can directly abstract the acidic proton from the α-carbon of the amino acid residue, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in epimerization.[1]
Q2: How do piperazine derivatives specifically help in preventing epimerization?
A2: Piperazine derivatives primarily prevent epimerization by mitigating the base-induced side reactions that occur during the Fmoc-deprotection step. Here's a breakdown of the mechanism:
-
Lower Basicity: Piperazine (pKa of the second protonation ≈ 5.6) is a significantly weaker base than piperidine (pKa ≈ 11.1). This lower basicity reduces the driving force for the abstraction of the α-proton from sensitive amino acid residues, thereby minimizing epimerization via the direct abstraction pathway.[1]
-
Reduced Nucleophilicity: Compared to piperidine, piperazine is also less nucleophilic. This is particularly important in preventing side reactions like the opening of the aspartimide ring, which can lead to the formation of diastereomeric β-aspartyl peptides.[1]
-
Synergistic Effect with DBU and Formic Acid: When used in combination with DBU, piperazine allows for rapid and efficient Fmoc removal, limiting the exposure time of the peptide to basic conditions. The addition of a weak acid like formic acid further tempers the basicity of the solution, creating a safer environment for sequences prone to base-catalyzed side reactions.[1][2]
Q3: Can piperazine derivatives be used as additives during the coupling step to prevent epimerization?
A3: Currently, the use of piperazine derivatives as direct additives during the coupling step to suppress epimerization is not a widely established or documented practice. The primary strategies for preventing epimerization during coupling revolve around the use of additives like HOBt and its more modern, safer, and often more effective alternative, OxymaPure®.[3][4] These additives work by forming active esters with the activated amino acid, which are more stable and less prone to cyclizing into the problematic oxazolone intermediate.[3]
However, the fundamental properties of piperazine suggest a potential, albeit hypothetical, role in controlling the pH of the coupling reaction. A piperazine-based buffer system could theoretically maintain a more constant and optimal pH, preventing excessive basicity that can accelerate oxazolone formation. This remains an area for further investigation and development in the field of peptide synthesis.
Q4: Are there any drawbacks or limitations to using piperazine-based deprotection reagents?
A4: While piperazine-based deprotection reagents offer significant advantages in terms of safety and reducing side reactions, there are a few considerations:
-
Slower Deprotection Rate (without DBU): On its own, piperazine is a slower deprotection agent than piperidine. This is why it is often used in combination with a stronger, non-nucleophilic base like DBU to achieve rapid and complete Fmoc removal.[2]
-
Solubility: While generally soluble in common SPPS solvents like DMF, the solubility of some piperazine derivatives may need to be considered, especially at lower temperatures.
-
Cost: The cost of piperazine and DBU may be higher than that of piperidine, which could be a factor in large-scale synthesis.
Experimental Protocol: Fmoc-Deprotection using Piperazine/DBU/Formic Acid
This protocol is recommended for the synthesis of peptides containing residues sensitive to epimerization or aspartimide formation.
Reagents:
-
Deprotection Solution: 5% (v/v) piperazine, 1% (v/v) DBU, and 1% (v/v) formic acid in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Wash the resin with DMF (3 x 1 minute).
-
Deprotection:
-
Add the Deprotection Solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the Deprotection Solution.
-
Agitate for an additional 7 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 x 1 minute) to ensure complete removal of the deprotection reagents and the dibenzofulvene-piperazine adduct.
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or an equivalent ninhydrin-based test to confirm the presence of a free primary amine.
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
References
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- BenchChem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. BenchChem Technical Support.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthetic Piperazine Intermediates
Welcome to the technical support center for the purification of piperazine-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for their synthetic piperazine intermediates. The inherent basicity and polarity of the piperazine ring can present unique purification hurdles. This document provides in-depth, experience-driven solutions to common problems in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperazine intermediates?
Common impurities are typically byproducts of the synthesis, unreacted starting materials, or degradation products.[1] These can include:
-
Starting Materials: Unreacted amines such as ethylene diamine or diethylene triamine are frequently seen.[1]
-
Side-Reaction Products: Structurally similar impurities like N-alkylated piperazines, pyrazines, and diazabicyclo-octane can form during the synthesis.[1][2] Over-alkylation leading to di-substituted byproducts is a common issue when synthesizing mono-substituted piperazines.[3]
-
Degradation Products: Piperazine and its derivatives can degrade under improper storage or high-temperature conditions, forming products like N-formylpiperazine.[1] N-oxides can also form as metabolites or byproducts of tertiary amines.[4][5]
Q2: What are the primary challenges when purifying piperazine-containing compounds?
The main difficulties stem from the physicochemical properties of the piperazine moiety itself:
-
High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, with typical pKa values around 5.3 and 9.7.[1] This high basicity can cause strong, often irreversible, binding to silica gel in normal-phase chromatography, leading to significant tailing and poor recovery.[1]
-
High Water Solubility: Many simple piperazine derivatives are highly soluble in water, which can make aqueous extractions and removal of water-soluble impurities challenging.[6][7]
-
Hygroscopicity: Piperazine and its salts readily absorb water from the atmosphere, which can complicate handling and accurate weighing.[1][7]
Q3: How can I improve the peak shape of my piperazine compound during HPLC analysis?
Poor peak shape, especially tailing, is a frequent issue in the HPLC analysis of basic compounds like piperazines. This is often caused by interactions between the basic nitrogen atoms and acidic silanol groups on the silica-based stationary phase. To address this, consider the following strategies:
-
Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1% is common), can significantly improve peak symmetry.[1] The acid protonates the piperazine, reducing its interaction with the stationary phase.[1]
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, leading to better peak shape.[1]
-
Select an Appropriate Column: Columns with low silanol activity or end-capping are recommended.[8] In some cases, alternative stationary phases like phenyl or cyano-based columns may provide better selectivity.[1]
Q4: Which purification method is most suitable for my piperazine intermediate?
The optimal method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. A decision-making workflow can help guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Common Purification Issues
Problem 1: Low Purity After Recrystallization
Symptom: The isolated solid after recrystallization shows significant impurities by NMR or LC-MS, often with little improvement from the crude material.
Possible Cause 1: Co-precipitation of Structurally Similar Impurities. Alkylated piperazines or related pyrazines can have similar solubility profiles to the desired product and can co-precipitate, making simple crystallization ineffective.[1]
Solution: Purification via Salt Formation. Converting the basic piperazine intermediate into a salt dramatically changes its solubility and crystal lattice energy. Impurities that do not form salts or form salts with different solubilities will remain in the mother liquor. The diacetate salt is a common choice.[2][3]
-
Mechanism: By adding an acid like glacial acetic acid to a solution of the crude product in a solvent like acetone, the desired piperazine is selectively protonated and precipitates as a crystalline salt, leaving less basic or non-basic impurities behind.[2]
-
Recommendation: Perform small-scale salt screening with different acids (e.g., HCl, citric acid, acetic acid) and solvent systems to find the optimal conditions for selective precipitation and high recovery.[2][9]
Possible Cause 2: Product is Highly Soluble in the Chosen Solvent. If the product remains largely in the mother liquor even after cooling, the solvent is too effective at solvating the molecule.[1]
Solution: Use an Anti-Solvent or a Different Solvent System.
-
Anti-Solvent Addition: After dissolving the crude product in a minimal amount of a good solvent, slowly add an "anti-solvent" (in which the product is poorly soluble) until turbidity is observed. Then, heat to redissolve and cool slowly to promote crystallization.
-
Solvent Screening: Test a range of solvents with varying polarities. Piperazine itself is soluble in water, ethanol, and methanol but poorly soluble in diethyl ether.[6][7]
| Solvent Class | Examples | Suitability for Piperazine Derivatives |
| Protic | Water, Ethanol, Isopropanol | Often good for dissolving crude material, but may lead to high solubility and low recovery.[6] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Frequently used for recrystallization, especially in salt formation protocols.[2][3] |
| Aprotic Non-Polar | Toluene, Hexanes, Diethyl Ether | Can be effective as anti-solvents or for washing to remove non-polar impurities.[10] |
| Caption: Table of common solvents for recrystallization. |
Problem 2: Poor Separation in Column Chromatography
Symptom: The product elutes as a broad, tailing peak, or co-elutes with impurities, resulting in low purity of the collected fractions.[1]
Possible Cause: Strong Interaction with the Stationary Phase. The basic nitrogens of the piperazine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing peak tailing and in some cases, irreversible adsorption.[1]
Solution 1: Modify the Mobile Phase.
-
Add a Competing Base: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent. This neutralizes the active silanol sites on the silica, preventing the basic product from binding too strongly and resulting in sharper peaks and better recovery.
-
Mechanism: The TEA, being a small and strong base, preferentially interacts with the acidic sites on the silica gel, effectively "masking" them from the piperazine compound, which can then travel down the column with fewer undesirable interactions.
Solution 2: Use an Alternative Stationary Phase. If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Basic alumina is less acidic than silica and can be a good alternative for purifying strongly basic compounds.
-
Reverse-Phase Silica (C18): For more polar piperazine derivatives, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid) can provide excellent separation.[1]
Caption: Troubleshooting workflow for low purity after recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification of Piperazine via Diacetate Salt Formation
This protocol is highly effective for separating piperazine from less basic impurities like pyrazines and N-hydroxyalkyl piperazines.[2]
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the crude mixture in acetone at a temperature between 20-40°C. The target concentration should be between 0.5 to 20 weight percent of piperazine.[2]
-
Acidification: While stirring the solution, slowly add glacial acetic acid. Use at least a stoichiometric amount and up to 5 times the stoichiometric amount required to form the diacetate salt.[2][3]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[2]
-
Isolation: Separate the precipitated solid from the mother liquor by filtration.[1]
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1][3]
-
Drying: Dry the purified piperazine diacetate precipitate under a vacuum at room temperature.[1]
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the salt by dissolving the diacetate in water, basifying with a strong base (e.g., NaOH), and extracting the free base into an organic solvent.[1]
Protocol 2: Purification of Piperazine as its Hexahydrate
This method is useful for isolating piperazine from aqueous mixtures containing other water-soluble amines by selectively precipitating piperazine hexahydrate.[11]
Materials:
-
Crude aqueous piperazine mixture
-
Water-insoluble alcohol (e.g., isooctanol, n-hexanol)[11]
-
Washing solvent (e.g., hot benzene or pentane)[1]
Procedure:
-
Water Adjustment: Add water to the crude mixture to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol. The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[1][11]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate from the solution.[1]
-
Isolation: Filter the precipitate from the solution.[1]
-
Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[1]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven.[1]
Protocol 3: Acid-Base Extraction
This technique separates compounds based on their differing acid/base properties and is excellent for removing acidic or basic impurities from a neutral piperazine derivative, or for isolating a basic piperazine from neutral impurities.[12][13]
Materials:
-
Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH or saturated NaHCO₃)
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve Crude Mixture: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with 1M HCl. The basic piperazine product will move into the aqueous layer as its hydrochloride salt, leaving neutral or acidic impurities in the organic layer.
-
Separate Layers: Drain the lower aqueous layer containing the protonated piperazine product.
-
Regenerate Free Base: Basify the acidic aqueous layer with 1M NaOH until the solution is strongly basic (pH > 12). The piperazine product will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Extract the free base back into a fresh portion of organic solvent (e.g., ethyl acetate) three times.
-
Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified piperazine intermediate.
References
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Solubility of Things. (n.d.). Piperazine.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (2025).
- Quick Company. (n.d.).
- BenchChem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis.
- U.S. Patent 3,481,933. (1969).
- U.S. Patent 2,919,275. (1959).
- Wikipedia. (n.d.). Piperazine.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 5. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification Process For Ranolazine Piperazine Intermediate [quickcompany.in]
- 11. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting N-Boc-Piperazine Coupling Reactions
Welcome to the technical support center for N-Boc-piperazine coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and practical solutions to common challenges encountered during amide bond formation with this critical building block. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, and mastering its incorporation is key to success.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions and challenges researchers face.
Q1: What are the most common hurdles in N-Boc-piperazine coupling reactions?
A1: Researchers frequently encounter three primary challenges: low product yields, the formation of significant side products, and difficulties in purifying the final coupled product.[2] N-Boc-piperazine, due to its steric bulk and the presence of a second basic nitrogen (albeit protected), can be a demanding substrate.[2] Understanding the interplay between reagents and reaction conditions is crucial for overcoming these issues.
Q2: Which coupling reagent should I choose for my N-Boc-piperazine coupling?
A2: The choice of coupling reagent is one of the most critical parameters for success.[2] For routine or simple couplings, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), especially when paired with an additive like HOBt (1-hydroxybenzotriazole), are a cost-effective option.[2][3] However, for more challenging substrates (e.g., sterically hindered carboxylic acids) or when reaction speed and yield are paramount, uronium/aminium or phosphonium salt-based reagents are superior.[2] Reagents like HATU, HBTU, and PyBOP are generally more effective, leading to faster reactions and higher yields.[2]
Q3: Why is a base necessary, and which one is best?
A3: A non-nucleophilic organic base is required to neutralize the acid that is liberated during the reaction and to ensure the amine nucleophile (N-Boc-piperazine) is in its free, reactive state.[2] The most common choices are sterically hindered tertiary amines like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] DIPEA is often preferred because its steric bulk minimizes potential side reactions, such as the abstraction of the alpha-proton from chiral carboxylic acids, which can lead to racemization.[2][4]
Q4: My chiral carboxylic acid is racemizing during the coupling. How can I prevent this?
A4: Racemization, or the loss of stereochemical integrity at a chiral center, is a major concern, particularly when coupling N-protected amino acids.[2][4] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, where the alpha-proton becomes highly acidic and is easily removed by a base.[4] To minimize this:
-
Use Racemization-Suppressing Additives: Always include additives like HOBt or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) when using carbodiimides.[2][4]
-
Select the Right Coupling Reagent: Uronium salts like HATU or COMU are known for their ability to facilitate rapid coupling with a low risk of racemization.[2][4]
-
Control the Temperature: Perform the reaction at low temperatures (e.g., starting at 0 °C) to slow the rate of racemization relative to the desired coupling reaction.[2][4]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the N-Boc-piperazine.[4] A short pre-activation of 1-5 minutes is often sufficient.[4]
Q5: What are the best practices for purifying the final product?
A5: Purification strategies depend on the properties of your product and the impurities present.
-
Aqueous Workup: A standard workup involving sequential washes with a dilute acid (e.g., 5% citric acid), a dilute base (e.g., saturated sodium bicarbonate), and brine is highly effective for removing unreacted starting materials, water-soluble byproducts (like 1-ethyl-3-(3-dimethylaminopropyl)urea if using EDC), and excess base.[2]
-
Silica Gel Chromatography: This is the most common method for purifying the crude product. The choice of solvent system (eluent) will depend on the polarity of your compound.[2]
-
Crystallization: If your product is a solid, crystallization can be an excellent and scalable method for achieving high purity.[2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Product Yield
A low yield is one of the most frustrating outcomes. The cause can range from reagent quality to suboptimal reaction conditions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Scenarios & Solutions
| Symptom / Observation | Potential Cause | Scientific Explanation & Recommended Solution |
| Reaction fails to start or proceeds very slowly (TLC/LC-MS monitoring). | Inactive Coupling Reagent | Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive and can hydrolyze over time, rendering them inactive. Solution: Ensure coupling reagents are fresh and have been stored properly in a desiccator under an inert atmosphere.[2] For a critical reaction, use a newly opened bottle. |
| Starting materials are consumed, but yield is still low after workup. | Suboptimal Reaction Conditions | Amide coupling kinetics are sensitive to temperature and concentration. While low temperatures are used to prevent side reactions, some sluggish couplings require more energy. Solution: First, ensure the reaction has run long enough (2-16 hours is typical).[2] If it has stalled, consider moderately increasing the temperature (e.g., from 0 °C to room temperature, or from RT to 40 °C), while carefully monitoring for impurity formation.[2] |
| Using EDC/HOBt with a sterically hindered carboxylic acid or amine. | Insufficient Reagent Reactivity | The reactivity of the activated species generated by EDC/HOBt may be insufficient to overcome the steric hindrance of bulky substrates, leading to a slow or incomplete reaction. Solution: Switch to a more powerful coupling reagent system. Uronium salts like HATU or phosphonium salts like PyBOP are designed for such challenging couplings and generate more reactive activated esters.[2][3] |
| Reaction appears messy with multiple unidentified spots by TLC. | Solvent Reactivity | In some cases, highly activated carboxylic acids can react with the solvent itself, particularly with DMF. Solution: If solvent reactivity is suspected, switch to a less reactive, anhydrous solvent such as Dichloromethane (DCM) or acetonitrile.[2] |
Problem 2: Significant Side Product Formation
Side products complicate purification and reduce the yield of your desired material. Identifying the likely side reaction is the first step to suppression.
Common Side Reactions and Mitigation Strategies
| Side Product | Mechanism & Cause | Prevention Strategy |
| N-Acylurea | Occurs when using carbodiimide reagents (EDC, DCC). The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[5] | Add HOBt or HOAt to the reaction. These additives act as nucleophilic traps for the O-acylisourea, converting it to an active ester that is less prone to rearrangement and more reactive towards the amine.[2][5] |
| Guanidinium Byproduct | Specific to uronium/aminium reagents (HATU, HBTU). If the activation of the carboxylic acid is slow or if the coupling reagent is in large excess, it can react directly with the amine nucleophile (N-Boc-piperazine) to form a guanidinium species, terminating the reaction.[2][5] | Use phosphonium-based reagents (e.g., PyBOP) which do not cause this side reaction.[2] Alternatively, ensure stoichiometry is controlled (avoid large excess of coupling reagent) and consider adding the amine after a brief pre-activation of the acid.[5] |
| Epimerized/Racemized Product | Occurs with chiral carboxylic acids. Base-mediated abstraction of the α-proton, often via an oxazolone intermediate, leads to a loss of stereochemistry.[4] | Use low-racemization reagents (HATU, COMU), include additives (HOAt), employ a hindered base (DIPEA), and maintain low reaction temperatures (0 °C or below).[2][4] |
Visualizing the Amide Coupling and Key Side Reactions
Caption: Desired amide coupling pathway versus common side reactions.
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc-Piperazine Coupling using HATU
This protocol is a robust starting point for most substrates, particularly those that are challenging or sensitive to racemization.[2]
Materials:
-
Carboxylic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq).
-
Dissolution: Dissolve the solids in a minimal amount of anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initiation: Add DIPEA (2.0 eq) dropwise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (typically the carboxylic acid) by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Troubleshooting Screen for a Failed Reaction
If a reaction fails, running a small-scale screen of different conditions can quickly identify a path forward. Set up parallel reactions in small vials.
Variables to Screen:
-
Coupling Reagent: Compare your initial choice (e.g., EDC/HOBt) against a more powerful one (e.g., HATU, PyBOP).
-
Base: Compare DIPEA against NMM.
-
Solvent: Compare DMF against DCM or ACN.
-
Temperature: Run one set at room temperature and another at 40-50 °C.
General Setup (per vial):
-
Add carboxylic acid (~25 mg, 1.0 eq).
-
Add N-Boc-piperazine (1.1 eq).
-
Add the chosen solvent (~0.5 mL).
-
Add the chosen coupling reagent (1.1-1.2 eq) and additive if needed (e.g., HOBt).
-
Add the chosen base (2.0 eq).
-
Stir at the designated temperature for 4-6 hours.
-
Analyze a small aliquot from each vial by LC-MS to determine the most promising condition(s) for a larger scale reaction.
References
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2015). White Rose Research Online. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. Retrieved from [Link]
Sources
Technical Support Center: Selection and Troubleshooting of Activating Additives like HOBt for Efficient Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the selection and use of activating additives, with a primary focus on 1-Hydroxybenzotriazole (HOBt), for efficient amide bond formation in peptide synthesis. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic strategies.
Section 1: Foundational Knowledge - The "Why" Behind Activating Additives
Before diving into troubleshooting, it's crucial to understand the fundamental role of activating additives. In peptide synthesis, particularly when using carbodiimides like DCC or EDCI, the primary goal is to form a peptide bond between a carboxylic acid and an amine.[1][2] However, this process is not without its challenges, namely slow reaction rates and the risk of racemization.[3][4]
FAQ 1: What is the primary role of an activating additive like HOBt?
Activating additives like HOBt serve two main functions:
-
To Accelerate Coupling and Prevent Side Reactions: Carbodiimides react with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can rearrange into an unreactive N-acylurea, terminating the peptide chain.[6] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester. This active ester is still highly reactive towards the desired amine, but is less prone to undesirable side reactions.[3][7]
-
To Suppress Racemization: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis.[3][4] It primarily occurs through the formation of a planar oxazolone intermediate from the activated amino acid.[3] The HOBt-active ester is significantly less prone to forming this oxazolone, thus preserving the chirality of the amino acid.[3]
The Mechanism of HOBt Action
The diagram below illustrates the critical intervention of HOBt in a carbodiimide-mediated coupling reaction, steering the reaction towards the desired product while minimizing racemization.
Caption: HOBt intercepts the reactive O-acylisourea intermediate.
Section 2: Troubleshooting Common Coupling Issues
Even with the use of HOBt, experimental challenges can arise. This section addresses specific problems in a question-and-answer format to guide your troubleshooting process.
Issue 1: Low Coupling Efficiency
Q1: My Kaiser test is positive after the coupling step, indicating incomplete reaction. What are the likely causes and solutions?
A positive Kaiser test signifies the presence of unreacted primary amines.[8] This is a clear indicator of low coupling efficiency.
Possible Causes & Solutions:
-
Insufficient Reagent Equivalents: For difficult couplings (e.g., sterically hindered amino acids or aggregating sequences), the standard 3-5 equivalents of amino acid, HOBt, and coupling agent may not be enough.
-
Solution: Increase the equivalents of the protected amino acid and coupling reagents. Consider a "double coupling" protocol where the coupling step is repeated before deprotection of the next amino acid.[9]
-
-
Reagent Degradation: HOBt and carbodiimides can be sensitive to moisture.[8] The solvent quality is also critical; DMF can degrade to dimethylamine, which can cause premature Fmoc deprotection.[10]
-
Solution: Use fresh, high-quality reagents stored under anhydrous conditions.[8] Ensure your DMF is peptide synthesis grade and stored properly.
-
-
Precipitation of HOBt: HOBt has limited solubility in some organic solvents. If it precipitates, it's no longer active in the reaction.[8]
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, blocking reactive sites.[11]
-
Solution: Switch to a more effective solvent for disrupting aggregation, such as N-Methyl-2-pyrrolidone (NMP). Adding chaotropic salts or using microwave irradiation can also be effective.
-
Q2: My final yield is low, and mass spectrometry shows many truncated sequences. What should I investigate?
This points to a systemic failure in coupling efficiency throughout the synthesis.
Troubleshooting Workflow:
Caption: Systematic approach to troubleshooting low peptide yield.
Issue 2: Racemization and Side Reactions
Q3: I'm observing significant racemization in my final peptide, even when using HOBt. Why is this happening?
While HOBt is effective, certain amino acids like Cysteine and Histidine are particularly prone to racemization.[11] Additionally, prolonged activation times can increase the risk.
Solutions:
-
Use a More Effective Additive: For highly sensitive amino acids, consider switching to an additive with superior racemization suppression capabilities, such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[8][12]
-
Add Copper (II) Chloride: The simultaneous use of HOBt and CuCl₂ has been shown to be highly effective in eliminating racemization, even in challenging couplings.[13]
-
Control the Base: The type and amount of base used during coupling can influence racemization. Use the minimum necessary amount of a non-nucleophilic base like DIPEA.
Q4: My peptide shows side reactions like aspartimide formation. Can HOBt help with this?
Yes. Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur at Asp-Gly or Asp-Ser sequences.[8]
Solution: Adding 0.1 M HOBt to the piperidine solution used for Fmoc deprotection can significantly suppress this side reaction.
Section 3: HOBt Alternatives and Comparative Data
While HOBt has been a workhorse in peptide synthesis, newer additives offer advantages in terms of safety and efficiency.[6][12]
FAQ 2: What are the main alternatives to HOBt and why should I consider them?
The primary alternatives are HOAt and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).
-
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at position 7.[14] This leads to faster coupling rates and superior racemization suppression.[8][15] However, like HOBt, it has potential explosive properties.[6]
-
OxymaPure: A non-explosive alternative that often shows coupling efficiency and racemization suppression comparable or even superior to HOAt.[5][6][12] Its enhanced safety profile makes it an increasingly popular choice.[12][16]
Data-Driven Comparison of Common Additives
The following table summarizes the key characteristics of HOBt and its common alternatives.
| Additive | Key Advantages | Key Disadvantages | Racemization Suppression |
| HOBt | Cost-effective, widely used, effective at reducing racemization.[8][17] | Anhydrous form is explosive; less reactive than newer alternatives.[6][8][18] | Good[8] |
| HOAt | More reactive than HOBt, superior racemization suppression, improves coupling rates.[8][14] | Also has explosive properties, more expensive than HOBt.[6][8] | Excellent[8] |
| OxymaPure | Non-explosive (safer), coupling efficiency comparable or superior to HOAt, good solubility.[6][12][16] | Can be more expensive than HOBt.[8] | Excellent[6] |
Section 4: Experimental Protocols
To ensure reproducibility, here is a detailed protocol for a standard coupling reaction in manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard DIC/HOBt Coupling for SPPS
This protocol outlines a typical manual coupling step on a resin after Fmoc deprotection.
-
Resin Preparation: After successful Fmoc deprotection (confirmed by a negative Kaiser test on the subsequent wash), wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection base (e.g., piperidine).[8]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt hydrate (3-5 equivalents) in a minimal amount of DMF.
-
Coupling Initiation: Add the activation mixture to the washed resin. Then, add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The exact time can vary depending on the specific amino acids being coupled.
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines.[8]
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. (2025). BenchChem.
- Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. (1991). PubMed.
- HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- OxymaPure vs. HOBt Hydrate: A Data-Driven Comparison of Peptide Coupling Additives. (2025). BenchChem.
- The Guardian of Chirality: An In-depth Technical Guide to the Role of HOBt Hydrate in Suppressing Racemization during Amide Bond Formation. (2025). BenchChem.
- DCC Coupling With HOBt Activation Mechanism. (2023, February 1). Organic Chemistry - YouTube.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry - YouTube.
- The Science Behind HOBt: Racemization Suppression in Peptide Chemistry. (n.d.). Biosynth.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
- Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydrate. (2025). BenchChem.
- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). ProteoGenix.
- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022, February 9). ACS Omega.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- CHAPTER 4: Amide Bond Formation. (2022, May 20). The Royal Society of Chemistry.
- Evolution of amide bond formation. (n.d.). University of Michigan.
- Technical Support Center: 1-Hydroxybenzotriazole Hydrate (HOBt) Solutions. (2025). BenchChem.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). National Institutes of Health.
- ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~). (n.d.). ResearchGate.
- Tips & Tricks. (n.d.). American Peptide Society.
- Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing.
- Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. (2014, January 6). ResearchGate.
- Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents. (n.d.). CSBio.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- In solid phase synthesis, if I use HOBt in situ, does the excess of HOBt make any problems in coupling step?. (2013, August 20). ResearchGate.
- In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. (2016, December 6). ResearchGate.
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances.
- Hydroxybenzotriazole. (n.d.). Wikipedia.
- HOBt – Coupling Reagent for Peptide Synthesis. (n.d.). APExBIO.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Solubility Issues in Piperazine Derivative Synthesis
<_ _>
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth, experience-driven troubleshooting for one of the most persistent challenges in the synthesis of piperazine derivatives: solubility. Piperazine moieties are invaluable scaffolds in medicinal chemistry, yet their unique physicochemical properties frequently lead to solubility issues at every stage, from reaction setup to final purification.[1] This resource is structured to address specific problems you may encounter, explaining the underlying chemical principles and offering actionable, validated protocols.
Section 1: FAQs - Initial Reaction Setup & Starting Material Solubility
Poor solubility of starting materials is a primary cause of sluggish or incomplete reactions. Achieving a homogeneous solution is critical for optimal reaction kinetics.
Q1: My N-Boc-piperazine (or a similar protected piperazine) has poor solubility in my chosen reaction solvent (e.g., acetonitrile, THF). How can I get it into solution?
A1: Initial Troubleshooting Steps:
-
Temperature Elevation: Gently warming the reaction mixture is often the simplest solution. Piperazine's solubility generally increases with temperature.[2] However, be mindful of the thermal stability of your reagents and the boiling point of your solvent.
-
Co-Solvent Addition: This is a highly effective strategy.[3][4] Adding a small amount of a more polar, aprotic co-solvent can dramatically increase solubility.[][6] Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents excel at solvating both polar and non-polar compounds.
-
Causality: Co-solvents work by altering the overall polarity of the solvent system, breaking down the solvent's self-association and reducing its ability to exclude the solute.[3][] For charged species, even a small amount of water added to an organic solvent can substantially improve solubility.[7]
-
-
Solvent System Re-evaluation: If the above methods fail, your primary solvent may be inappropriate. Consider switching to a solvent known for good performance in piperazine chemistry, such as toluene, dioxane, or DMF, especially for common reactions like N-alkylations or Buchwald-Hartwig aminations.[8][9][10]
Q2: I'm performing a Buchwald-Hartwig amination with an aryl halide and piperazine, but my inorganic base (e.g., K₂CO₃, Cs₂CO₃) is completely insoluble. Is this a problem?
A2: Not necessarily, but it can be.
While many palladium-catalyzed cross-coupling reactions run effectively under heterogeneous conditions, poor base solubility can lead to reproducibility issues and slow reaction rates.
-
Expert Insight: The insolubility of the base can sometimes be advantageous by maintaining a low concentration of the active base in solution, which can suppress side reactions. However, for many systems, ensuring adequate base availability at the catalytic center is crucial.
-
Troubleshooting Strategies:
-
Use a Soluble Organic Base: Consider switching to a soluble organic base like 1,8-Diazabicycloundec-7-ene (DBU). Recent studies have shown that DBU can be a highly effective, functional-group-tolerant homogeneous base for Buchwald-Hartwig reactions, which is also ideal for adapting to continuous flow systems.[11][12]
-
Phase-Transfer Catalysis (PTC): If you must use an insoluble inorganic base with an organic solvent, a phase-transfer catalyst is an excellent solution. A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the base anion (e.g., carbonate) into the organic phase, accelerating the reaction.[13][14][15] This technique is well-established for N-alkylation and other heterocyclic syntheses.[13][14][16]
-
Section 2: Troubleshooting Precipitation During Reaction & Work-up
Uncontrolled precipitation of intermediates or the final product can trap starting materials, foul equipment, and complicate purification.
Q3: My desired product is precipitating from the reaction mixture as it forms. How can I prevent this and ensure the reaction goes to completion?
A3: Managing In-Situ Precipitation:
Premature precipitation indicates that your product's solubility in the reaction medium is lower than the concentration being generated.
-
Causality: This is common when the product is significantly less polar or has stronger intermolecular interactions (like hydrogen bonding) than the starting materials, leading to a higher crystal lattice energy.
-
Troubleshooting Workflow:
Caption: Decision workflow for addressing product precipitation.
-
Increase Temperature: If thermally stable, heating the reaction can keep the product dissolved.[2]
-
Add Co-Solvent: Incrementally add a stronger solvent (e.g., toluene, DMF) until the product remains in solution.[7]
-
Dilute: Increasing the total solvent volume can keep the product concentration below its solubility limit.
-
Q4: My piperazine derivative has high water solubility. How do I efficiently extract it from an aqueous work-up?
A4: Strategies for Extracting Polar Compounds:
The basic nitrogens of the piperazine ring can be protonated, leading to high aqueous solubility, which complicates extraction into common organic solvents.[17][18][19]
-
pH Adjustment (Critical): Before extraction, basify the aqueous layer with NaOH or K₂CO₃ to a pH well above the second pKa of your piperazine derivative (typically > pH 11).[20] This deprotonates the piperazinium salt to the free base, which is significantly less water-soluble and more readily extracted into solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[19]
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl).[19] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
-
Choice of Extraction Solvent: Use a more polar extraction solvent. While DCM and ethyl acetate are common, for particularly stubborn cases, consider mixtures containing butanol.
Section 3: Protocols & Advanced Methodologies
Protocol 1: Purification of a Poorly Soluble Piperazine via Salt Crystallization
This is a robust method for purifying basic piperazine derivatives that may be difficult to handle with column chromatography.[8] Forming a salt often yields a highly crystalline solid that precipitates selectively.[21]
Materials:
-
Crude piperazine derivative
-
Acetone (or other suitable non-polar solvent)
-
Glacial acetic acid (or hydrochloric acid in isopropanol)
Procedure:
-
Dissolve the crude mixture in a minimal amount of acetone. Gentle warming (to 30-40°C) may be necessary.[21] The target concentration is typically 0.5 to 20 wt% piperazine.[8][21]
-
While stirring, slowly add at least one stoichiometric equivalent of glacial acetic acid. Often, using up to 5 equivalents can improve precipitation.[8][21]
-
The piperazine diacetate salt will begin to precipitate. The formation of a crystalline solid is a key indicator of purification.
-
Cool the mixture to 10-20°C in an ice bath to maximize the yield of the precipitated salt.[8]
-
Isolate the solid salt by vacuum filtration.
-
Wash the collected precipitate with a small amount of cold acetone to remove soluble impurities.[8]
-
Dry the purified salt under vacuum.
-
(Optional) The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting as described in Q4.
Protocol 2: General Solvent Screen for a New Piperazine Derivative
This protocol provides a systematic way to identify suitable solvents for reaction or crystallization.
Materials:
-
Target piperazine derivative (approx. 50-100 mg)
-
Vials (e.g., 4 mL) with stir bars
-
A selection of solvents (see table below)
-
Heating/stirring plate
Procedure:
-
Place a small, known amount (e.g., 5 mg) of your compound into each vial.
-
Add an initial volume (e.g., 0.1 mL) of a solvent to the first vial.
-
Stir at room temperature for 15-30 minutes. Observe if the solid dissolves.
-
If not dissolved, add another 0.1 mL of solvent and continue stirring. Repeat until the solid dissolves or a maximum volume (e.g., 1 mL) is reached. Record the volume required.
-
If the compound is still insoluble at room temperature, gently warm the vial (e.g., to 50°C) and observe solubility.
-
Repeat steps 2-5 for each solvent you wish to test.
-
For crystallization, a good solvent system is one where the compound is sparingly soluble at room temperature but freely soluble when hot.
Section 4: Data & Reference Tables
Table 1: Common Solvents in Piperazine Derivative Synthesis
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Cases & Notes |
| Toluene | 2.4 | 111 | Buchwald-Hartwig aminations, N-alkylations. Good for higher temperatures.[9] |
| 1,4-Dioxane | 4.8 | 101 | Common in Pd-catalyzed cross-couplings.[22] Miscible with water. |
| Dichloromethane (DCM) | 3.1 | 40 | Extractions, reactions at low temperatures. Good for mono-alkylation protocols.[23] |
| Acetonitrile (ACN) | 5.8 | 82 | N-alkylations, general synthesis. Can be problematic for solubility of non-polar derivatives. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Excellent co-solvent for improving solubility. High boiling point.[] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Strong polar aprotic solvent, used to dissolve very poorly soluble compounds.[] |
| 2-Propanol (IPA) | 4.0 | 82 | Often used for crystallization of piperazine salts. |
| Water | 10.2 | 100 | Work-up, extractions (pH dependent), and some green chemistry protocols.[10] |
Visualization of Key Relationships
The interplay between the form of the piperazine derivative (free base vs. salt) and its solubility in different solvent types is a core concept for managing work-up and purification.
Caption: pH-dependent equilibrium and its effect on solubility.
References
-
Dabholkar, V. V. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Semantic Scholar. [Link]
-
(n.d.). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). Request PDF. [Link]
-
(n.d.). Synthesis of Some New Heterocyclic Compounds Using Phase Transfer Catalysis Technique (PTC). [Link]
-
(n.d.). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. OUCI. [Link]
-
(n.d.). Synthesis of Some New Heterocyclic Compounds Using Phase Transfer Catalysis Technique (PTC). Semantic Scholar. [Link]
- (2003). Method for the preparation of piperazine and its derivatives.
-
(n.d.). Piperazine. Solubility of Things. [Link]
-
BIOSYNCE. (2025). What are the chemical properties of piperazine?. BIOSYNCE Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]
-
(n.d.). Piperazine. Wikipedia. [Link]
-
(n.d.). Cosolvent. Wikipedia. [Link]
-
Chen, J., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1434-1440. [Link]
-
(2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
(n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]
-
(2023). How do co solvent improve solubility. Brainly.in. [Link]
-
BIOSYNCE. (2025). How does piperazine affect the crystallization process?. BIOSYNCE Blog. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]
-
(n.d.). Co-solvent: Significance and symbolism. [Link]
-
Tembare, P., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]
-
(2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. [Link]
- (1959). Purification of piperazine.
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6668. [Link]
-
Lane, A. M., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 937-946. [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Request PDF. [Link]
- (2014). Method for preparing n-alkyl-piperazines.
-
(n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
(2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
(n.d.). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Request PDF. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
(2024). BH amination side products and purification. Reddit. [Link]
-
(n.d.). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. Request PDF. [Link]
-
(n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Request PDF. [Link]
-
Kumar, L., & Rohilla, S. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. AAPS PharmSciTech, 23(5), 153. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. brainly.in [brainly.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gyanvihar.org [gyanvihar.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques [ouci.dntb.gov.ua]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. biosynce.com [biosynce.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. Piperazine - Wikipedia [en.wikipedia.org]
- 21. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Multi-Step Piperazine Synthesis
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing piperazine and its derivatives. As specialists in applied chemistry, we understand that achieving high purity and yield is paramount. Byproduct formation is a persistent challenge that can compromise the efficiency of your synthesis, complicate purification, and impact the quality of your final product.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why byproducts form and how to strategically prevent them. We will explore the causal relationships between reaction parameters and impurity profiles, offering a self-validating system of troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding byproduct formation in piperazine synthesis.
Q1: What are the primary classes of byproducts encountered in piperazine synthesis?
A1: Byproduct formation is highly dependent on the chosen synthetic route. However, they can be broadly categorized:
-
Over-alkylation/Over-acylation Products: The most common issue, especially in the synthesis of mono-substituted piperazines, is the formation of 1,4-disubstituted byproducts.[1][2] This occurs because the mono-substituted product is still nucleophilic and can react further.[1]
-
Linear and Branched Polyamines: In industrial syntheses starting from feedstocks like 1,2-dichloroethane or ethanolamine with ammonia, a mixture of linear and cyclic amines is often produced.[3][4] Common contaminants include diethylenetriamine (DETA) and other ethyleneamines.[3]
-
Ring-Opened or Rearrangement Products: Under harsh thermal or acidic/basic conditions, the piperazine ring can undergo cleavage or structural rearrangement, leading to a complex impurity profile.[1]
-
Precursor-Specific Byproducts: Depending on the starting materials, unique byproducts can emerge. For example, syntheses involving aminoethylethanolamine (AEEA) can yield triethylenediamine (TEDA) as a significant byproduct.[5]
Q2: Which analytical techniques are most effective for identifying these byproducts?
A2: A multi-technique approach is recommended for robust impurity profiling:
-
Chromatography (LC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the desired product from byproducts and unreacted starting materials.[6] GC-MS is particularly powerful for identifying volatile impurities.[7]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying byproducts by their mass-to-charge ratio, helping to elucidate their structures, especially when dealing with positional isomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the main product and identifying impurities. For instance, in mono- vs. di-substitution, the symmetry of the di-substituted product leads to a distinctly simpler NMR spectrum that is easy to identify.[9]
-
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for monitoring reaction progress in real-time.[2] It can quickly indicate the consumption of starting materials and the formation of new products and byproducts.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Class | Common Synthetic Route | Key Analytical ID Method | Expected Observation |
| 1,4-Disubstituted Piperazine | N-alkylation/acylation of piperazine | ¹H NMR, LC-MS | Loss of N-H signal, symmetrical NMR spectrum, corresponding M+H peak in MS. |
| Diethylenetriamine (DETA) | Ammoniation of Ethanolamine | GC-MS | Characteristic fragmentation pattern and retention time compared to standard. |
| Triethylenediamine (TEDA) | Cyclization of AEEA or DETA | LC-MS | M+H peak at m/z 113.1, distinct from piperazine (m/z 87.1). |
| Aminoethylpiperazine (AEP) | Reductive amination of ethanolamine | GC-MS | M+H peak at m/z 129.2, often co-elutes with other polyamines. |
Troubleshooting Guide: Common Synthesis Problems
This section provides a problem-and-solution framework for specific challenges you may encounter during your experiments.
Problem 1: Low Yield of Mono-substituted Piperazine with Significant Di-substituted Byproduct Formation
-
Symptoms: Your LC-MS or NMR analysis of the crude product shows a high percentage of the 1,4-disubstituted piperazine, often exceeding 10-15% of the total product mixture.[1]
-
Probable Causes:
-
Stoichiometry: The molar ratio of piperazine to the electrophile (e.g., alkyl halide, acyl chloride) is too low. The newly formed mono-substituted product successfully competes with the starting piperazine for the remaining electrophile.
-
Reaction Rate: Rapid addition of the electrophile at elevated temperatures creates localized high concentrations, promoting the second substitution reaction.[1]
-
Basicity/Nucleophilicity: The mono-substituted product may have a similar or even higher nucleophilicity than the starting piperazine, depending on the nature of the substituent.[2]
-
-
Suggested Solutions:
-
Increase Piperazine Excess: Use a large excess of piperazine (5 to 10-fold molar excess).[1] This statistically favors the reaction with the un-substituted piperazine, suppressing the formation of the di-substituted byproduct.
-
Control Reagent Addition: Add the electrophile dropwise to the piperazine solution at a low temperature (e.g., 0-10 °C) to control the reaction rate and dissipate heat.[1]
-
Use a Protecting Group: For high-value syntheses, a protecting group strategy is the most robust method.[2] Protect one nitrogen with a group like tert-butyloxycarbonyl (Boc), perform the substitution on the free nitrogen, and then deprotect. While this adds steps, it virtually eliminates di-substitution.
-
In-Situ Protonation: A clever one-pot method involves using a mixture of free piperazine and piperazine dihydrochloride.[2] The in-situ formation of the piperazine-1-ium cation effectively "protects" one nitrogen via protonation, directing the substitution to the free nitrogen.[2]
-
Experimental Protocol: One-Pot Synthesis of a Mono-Substituted Piperazine via In-Situ Protonation
This protocol is adapted from established procedures for suppressing di-substitution.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of piperazine dihydrochloride and 2.0 equivalents of free piperazine in methanol. Stir until a homogeneous solution is formed. This creates the reactive piperazine monohydrochloride in situ.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add 0.95 equivalents of your electrophile (e.g., an activated alkene for a Michael addition) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the electrophile is consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water and basify the solution with 2M NaOH to a pH of ~12-14 to deprotonate the piperazine salts.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-substituted product.
-
-
Purification: Purify the crude product via flash column chromatography or crystallization to remove any residual starting materials and the small amount of di-substituted byproduct formed.
Diagram: Mono- vs. Di-substitution Pathways
The following diagram illustrates the competitive reactions leading to the desired mono-substituted product and the di-substituted byproduct.
Caption: Competitive reaction pathways in N-substitution of piperazine.
Problem 2: Formation of Triethylenediamine (TEDA) and other Cyclic Amines during Cyclization Reactions
-
Symptoms: You are performing an intramolecular cyclization of a precursor like aminoethylethanolamine (AEEA) or diethylenetriamine (DETA) and observe a significant peak in your GC-MS or LC-MS corresponding to TEDA (m/z 113.1).
-
Probable Causes:
-
Catalyst Choice: The catalyst and reaction conditions (temperature, pressure) are not selective for the formation of the six-membered piperazine ring and are instead promoting further cyclization or dimerization reactions.
-
High Temperatures: Excessive heat can favor the thermodynamically stable TEDA structure over piperazine.
-
Feedstock Purity: Impurities in the starting AEEA or DETA can act as precursors for alternative cyclization pathways.
-
-
Suggested Solutions:
-
Catalyst Screening: The choice of catalyst is critical. While Raney nickel is common, selectivity can be low.[10] Zeolite-based catalysts, such as modified ZSM-5, have shown higher selectivity for piperazine from ethanolamine under specific conditions.[10] For example, a 20% Co/H-ZSM-5 catalyst can yield 45.7% piperazine selectivity.
-
Optimize Reaction Conditions: Carefully control the reaction temperature. For the synthesis of piperazine from ethanolamine, temperatures around 360 °C with a specific ammonia-to-MEA molar ratio (e.g., 0.7) have been shown to optimize selectivity. The presence of hydrogen is also a key parameter; it can suppress side dehydrogenation reactions but must be carefully controlled.
-
Purification Strategy: If TEDA formation is unavoidable, an effective purification method is required. Azeotropic distillation using a hydrocarbon like nonane can be employed to separate piperazine from TEDA, as they form azeotropes with different boiling points.[5]
-
Diagram: Troubleshooting Workflow for Impurity Identification
Caption: Logical workflow for identifying and addressing byproduct formation.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry.
- Wikipedia. (n.d.). Piperazine.
- The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.). Acmechem.
- Murray, J. V., & Dieck, D. W. (1963). Recovery of piperazine. U.S. Patent 3,105,019.
- Moss, P. H., & Schiser, D. P. (1972). Method for the preparation of piperazine and substituted piperazines. U.S. Patent 3,639,403.
- Synthesis of piperazine from ethanolamine over Modified ZSM-5 Zeolite. (n.d.). Academax.
- A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Gierczak, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. US3105019A - Recovery of piperazine - Google Patents [patents.google.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. etd.auburn.edu [etd.auburn.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Biopolymer Thermal Stability with Piperazine-2-Carboxylic Acid
Welcome to the technical support center for researchers exploring the use of piperazine-2-carboxylic acid as a potential thermal stabilizing agent for biopolymers. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and practical protocols to support your experimental work. As the use of piperazine-2-carboxylic acid for enhancing the thermal stability of biopharmaceutical proteins is an emerging area of investigation, this resource is intended to equip you with the foundational knowledge and problem-solving tools necessary for your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of piperazine-2-carboxylic acid and related small molecules in the context of biopolymer stabilization.
Q1: What is the proposed mechanism by which piperazine-2-carboxylic acid might improve the thermal stability of biopolymers like proteins?
A1: While research on piperazine-2-carboxylic acid as a direct thermal stabilizer for proteins is still developing, its potential mechanism can be extrapolated from the behavior of other small molecule stabilizers, often referred to as "chemical chaperones" or "osmolytes"[1][2]. The proposed mechanism is not about increasing the bulk decomposition temperature of the biopolymer, but rather about stabilizing the native, folded conformation of a protein in solution. This can occur through several non-covalent interactions:
-
Preferential Exclusion and Hydration: Like many osmolytes, piperazine-2-carboxylic acid may be preferentially excluded from the protein's surface. This enhances the hydration of the protein, making the folded state, which has a smaller surface area, more thermodynamically favorable.
-
Direct Binding and Stabilization: Piperazine-2-carboxylic acid could act as a "molecular glue" by binding to specific pockets or interfaces on the protein surface, particularly in its native state. This binding event would stabilize the folded conformation, requiring more energy (in the form of heat) to unfold it[3][4].
-
Inhibition of Aggregation: Piperazine derivatives have been shown to inhibit the aggregation of certain peptides[5]. By preventing the formation of aggregation-prone unfolded or partially folded intermediates, piperazine-2-carboxylic acid could indirectly enhance the apparent thermal stability of the protein population in solution.
It is important to note that some studies on bulk biopolymers (not isolated proteins in solution) have shown that modification with piperazine-2-carboxylic acid can decrease the overall decomposition temperature. This highlights the distinction between stabilizing the native conformation of a protein in an aqueous environment and altering the thermal properties of a solid-state, modified biopolymer.
Q2: What types of biopolymers are the best candidates for stabilization with piperazine-2-carboxylic acid?
A2: The most likely candidates are proteins and peptides that are prone to aggregation or have marginal thermal stability, which can be a significant challenge in the development of biotherapeutics[6][7]. This includes:
-
Monoclonal antibodies (mAbs) at high concentrations.
-
Recombinant proteins that are difficult to purify or store due to instability.
-
Enzymes that need to maintain activity under thermal stress.
-
Peptide-based therapeutics that are susceptible to aggregation.
The effectiveness of piperazine-2-carboxylic acid will likely be protein-specific, depending on the protein's surface chemistry and the presence of suitable binding sites.
Q3: How do I determine the optimal concentration of piperazine-2-carboxylic acid for my experiments?
A3: The optimal concentration is a critical parameter that needs to be determined empirically for each biopolymer. A good starting point is to screen a wide range of concentrations, for example, from low millimolar (1-10 mM) to higher concentrations (up to 100-500 mM), similar to how other osmolytes are screened[8]. The optimal concentration will be the one that provides the largest positive shift in the melting temperature (Tm) of the protein in a thermal shift assay, without causing protein precipitation or other adverse effects.
Q4: Can piperazine-2-carboxylic acid be used in combination with other stabilizing agents?
A4: Yes, and this is often a recommended strategy. The stabilizing effects of different classes of excipients can be additive or synergistic. For example, piperazine-2-carboxylic acid could be tested in combination with:
-
Sugars and Polyols: Sucrose, trehalose, and glycerol are commonly used to stabilize proteins.
-
Amino Acids: Arginine and glycine are known to suppress aggregation and improve protein solubility.
-
Surfactants: Low concentrations of non-ionic surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation.
A design of experiments (DoE) approach can be highly effective in screening for optimal combinations of these excipients.
II. Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Issue 1: No significant increase or a decrease in the melting temperature (Tm) is observed in the thermal shift assay.
| Potential Cause | Troubleshooting Steps & Rationale |
| Sub-optimal Concentration | The concentration of piperazine-2-carboxylic acid may be too low to exert a stabilizing effect or so high that it destabilizes the protein. Solution: Perform a broad concentration-response curve, from low mM to high mM, to identify the optimal concentration for your specific protein. |
| Unfavorable Buffer Conditions | The stabilizing effect of an additive can be highly dependent on the pH and ionic strength of the buffer[9]. Solution: Screen a panel of buffers with different pH values (e.g., from 5.0 to 8.0) and salt concentrations (e.g., 50-500 mM NaCl) to find a condition that is synergistic with piperazine-2-carboxylic acid. |
| Protein-Specific Ineffectiveness | Piperazine-2-carboxylic acid may not have favorable interactions with your specific protein of interest. Solution: If extensive optimization of concentration and buffer conditions yields no improvement, consider screening other small molecule stabilizers or piperazine derivatives with different functional groups. |
| Compound Purity Issues | Impurities in the piperazine-2-carboxylic acid could interfere with the assay or have a destabilizing effect. Solution: Verify the purity of your compound using analytical techniques like NMR or mass spectrometry. Use a high-purity source for your experiments. |
Issue 2: High initial fluorescence and a poor signal-to-noise ratio in the thermal shift assay.
| Potential Cause | Troubleshooting Steps & Rationale |
| Protein Aggregation at Room Temperature | The protein may be partially unfolded or aggregated before the thermal ramp begins, leading to high initial binding of the fluorescent dye[10]. Solution: Optimize the protein's buffer conditions for solubility and stability at room temperature before adding piperazine-2-carboxylic acid. Consider including low concentrations of arginine or a non-ionic detergent. |
| Incompatible Dye | The fluorescent dye (e.g., SYPRO Orange) may be interacting with piperazine-2-carboxylic acid itself, or the protein-compound complex may have altered fluorescence properties. Solution: Run a control with just the buffer, dye, and piperazine-2-carboxylic acid to check for direct interactions. If an interaction is observed, you may need to consider an alternative dye or a label-free method like nanoDSF. |
| Sub-optimal Dye Concentration | The concentration of the fluorescent dye may be too high, leading to a high background signal. Solution: Perform a dye titration to find the lowest concentration that still gives a robust signal for your protein's unfolding transition. |
| Poor Protein Quality | The protein preparation may contain a significant fraction of unfolded or misfolded protein. Solution: Re-purify the protein, potentially including a final size-exclusion chromatography step to remove aggregates. |
Issue 3: Inconsistent or irreproducible results between experiments.
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound Solubility Issues | Piperazine-2-carboxylic acid may have limited solubility in your assay buffer, leading to precipitation and inconsistent effective concentrations[11]. Solution: Prepare fresh, high-concentration stock solutions in a suitable solvent (e.g., water or a mild buffer) and ensure complete dissolution before diluting into the final assay plate. Visually inspect for precipitation. |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles of the protein or the compound stock solution can lead to degradation or aggregation. Solution: Prepare single-use aliquots of both your protein and piperazine-2-carboxylic acid stock solutions to ensure consistency between experiments[12]. |
| Pipetting Errors | In the 96- or 384-well format of thermal shift assays, small pipetting errors can lead to significant variations in concentration. Solution: Use calibrated pipettes and consider using a multichannel pipette for adding reagents to the assay plate to improve consistency. |
| Assay Plate Sealing | Improper sealing of the assay plate can lead to evaporation at higher temperatures, concentrating the reactants and altering the results. Solution: Use high-quality optical seals and ensure they are firmly applied to each well to prevent evaporation during the thermal ramp. |
III. Experimental Protocols
Protocol 1: Preparation of Piperazine-2-Carboxylic Acid Stock Solution
-
Weighing: Accurately weigh out a sufficient amount of high-purity piperazine-2-carboxylic acid powder.
-
Dissolution: Dissolve the powder in your chosen solvent (e.g., ultrapure water or a compatible buffer) to create a concentrated stock solution (e.g., 1 M).
-
pH Adjustment (Optional but Recommended): If dissolving in water, the pH may be acidic or basic. Adjust the pH of the stock solution to match the pH of your assay buffer using small additions of concentrated HCl or NaOH. This prevents a pH shift when you add the compound to your protein solution.
-
Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Thermal Shift Assay (TSA) for Screening Piperazine-2-Carboxylic Acid
This protocol is adapted for a standard real-time PCR instrument[9][13][14].
-
Master Mix Preparation: In a microcentrifuge tube, prepare a master mix containing your protein of interest and the fluorescent dye (e.g., SYPRO Orange) in the final assay buffer. The final protein concentration will depend on your specific protein but is typically in the range of 2-10 µM. The dye is usually used at a 5X final concentration from a 5000X stock.
-
Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well PCR plate.
-
Addition of Piperazine-2-Carboxylic Acid: Add the appropriate volume of your piperazine-2-carboxylic acid stock solution (and any other additives) to the wells to achieve the desired final concentrations. For the negative control wells, add the same volume of the solvent used for the stock solution.
-
Plate Sealing: Seal the plate with an optical-quality adhesive film.
-
Centrifugation: Centrifuge the plate briefly to collect the contents at the bottom of the wells and remove any air bubbles.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and begin the melt curve program. A typical program involves a gradual temperature ramp from 25°C to 95°C, with fluorescence readings taken at every 0.5°C or 1°C increment.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the unfolding transition[15].
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein without the additive) from the Tm of the protein with piperazine-2-carboxylic acid. A positive ΔTm indicates stabilization.
-
IV. Visualizations
Proposed Mechanism of Protein Stabilization
Caption: Proposed mechanisms of protein stabilization by piperazine-2-carboxylic acid.
Experimental Workflow for Thermal Shift Assay
Caption: High-level workflow for a thermal shift assay experiment.
Troubleshooting Decision Tree for a Negative ΔTm
Caption: Decision tree for troubleshooting a lack of protein stabilization.
V. References
-
Bhattacharya, S., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901–3914. [Link]
-
Lucero, B. F., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Trends in Pharmacological Sciences, 44(7), 434-451. [Link]
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Neuroscience, 39(48), 9594-9605. [Link]
-
Thermott. (n.d.). Troubleshooting. [Link]
-
Jayaseelan, S., et al. (2021). Small Molecule Modulators of Protein-Protein Interactions: Selected Case Studies. Molecules, 26(16), 4945. [Link]
-
Giordanetto, F., et al. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today, 19(11), 1773-1779. [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1143-1153. [Link]
-
Zhang, J., et al. (2020). Piperazine: a promising building block for aggregation-induced emission materials. Journal of Materials Chemistry C, 8(3), 883-887. [Link]
-
What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism. Journal of Chemical Information and Modeling, 63(8), 2356-2368. [Link]
-
14-3-3 Protein-Protein Interactions: From Mechanistic Understanding to Their Small-Molecule Stabilization. ChemBioChem, e202400214. [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. [Link]
-
Vlachakis, D., et al. (2019). Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. In Methods in Molecular Biology (Vol. 2025, pp. 123-142). [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 735-745. [Link]
-
Cooperativity basis for small-molecule stabilization of protein–protein interactions. Chemical Science, 10(11), 3213-3221. [Link]
-
In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University Medical Sciences, 15(2), 111-120. [Link]
-
Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. Journal of the American Chemical Society, 142(10), 4819-4826. [Link]
-
Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]
-
Perlmutter, D. H. (2002). Chemical Chaperones: A Pharmacological Strategy for Disorders of Protein Folding and Trafficking. Pediatric Research, 52(6), 832-836. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(10), 1-15. [Link]
-
Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR, 65(3-4), 123-132. [Link]
-
Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 25(13), 6960. [Link]
-
The therapeutic potential of chemical chaperones in protein folding diseases. Prion, 8(1), 23-35. [Link]
-
Drugs That Protect Against Protein Aggregation in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 594. [Link]
-
Giordanetto, F., et al. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today, 19(11), 1773-1779. [Link]
-
Researchers Identify Crucial Role of Small Molecules in Stabilizing Biological Systems. (2025). AZoM. [Link]
-
Wikipedia. (n.d.). Chemical chaperone. [Link]
-
Chemical chaperones assist intracellular folding to buffer mutational variations. eLife, 7, e33626. [Link]
-
Analytik Jena. (n.d.). Detecting Protein Melting Temperatures via Thermal Shift Assay with SYPRO® Orange Dye (EN). [Link]
-
Wikipedia. (n.d.). Chaperone (protein). [Link]
-
Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis. Journal of Biological Chemistry, 289(5), 2916-2927. [Link]
-
Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Iranian Journal of Pharmaceutical Research, 16(2), 455-467. [Link]
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Neuroscience, 39(48), 9594-9605. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2499. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Temperature-ramped studies on the aggregation, unfolding, and interaction of a therapeutic monoclonal antibody. Journal of Pharmaceutical Sciences, 102(8), 2533-2544. [Link]
-
Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672. [Link]
-
Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672. [Link]
-
Thermal stability limits of proteins in solution and adsorbed on a hydrophobic surface. Physical Chemistry Chemical Physics, 15(41), 17985-17994. [Link]
-
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 15(1), 257. [Link]
-
(PDF) Protein stability [determination] problems. (2022). [Link]
-
Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Molecular Pharmaceutics, 8(3), 744-752. [Link]
-
Thermo-analysis and protein aggregation assessment under different... (2019). [Link]
Sources
- 1. life.scnu.edu.cn [life.scnu.edu.cn]
- 2. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 3. Stabilization of protein-protein interactions by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Makes a Good Protein–Protein Interaction Stabilizer: Analysis and Application of the Dual-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Troubleshooting - Thermott [thermott.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Analysis of Boc vs. Fmoc Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
A Senior Application Scientist's Guide to Navigating the Core Chemistries of Peptide Synthesis
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational technique. Solid-Phase Peptide Synthesis (SPPS) stands as the predominant methodology, offering an efficient and scalable approach to constructing peptide chains. At the heart of SPPS lies the strategic use of protecting groups, with two approaches reigning supreme: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Foc) strategies. The selection between these two core chemistries is a critical decision that dictates the synthetic route and profoundly influences the purity, yield, and overall success of the endeavor. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, grounded in chemical principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Principle of Orthogonality: The Foundation of Stepwise Synthesis
Successful peptide synthesis hinges on the precise, stepwise assembly of amino acids. This is achieved through the principle of orthogonal protection, which employs a set of protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the targeted deprotection of the Nα-amino group of the growing peptide chain at each cycle, enabling the coupling of the next amino acid without disturbing the protecting groups on the amino acid side chains.[2] The fundamental difference between the Boc and Fmoc strategies lies in their distinct orthogonal protection schemes.[3]
Boc-SPPS: The Classic, Acid-Centric Approach
The Boc strategy, pioneered by R.B. Merrifield, was foundational to the development of SPPS.[4] It utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[3]
Chemical Principles:
-
Nα-Deprotection: The Boc group is removed by treatment with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6]
-
Side-Chain Protection: Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][7]
This reliance on differential acid lability means the Boc/benzyl strategy is not strictly orthogonal but rather achieved through graduated acidolysis.[2][4]
Fmoc-SPPS: The Modern, Milder Alternative
Developed as a gentler alternative, the Fmoc strategy has become the most widely used method for SPPS, particularly in research settings and for the synthesis of sensitive or modified peptides.[8][9]
Chemical Principles:
-
Nα-Deprotection: The Fmoc group is base-labile and is readily cleaved by a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]
-
Side-Chain Protection: The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their removal simultaneously with cleavage from the resin using TFA.[2][]
The use of a base for Nα-deprotection and an acid for final cleavage gives the Fmoc/tBu strategy true orthogonality, a key advantage of this approach.[8][]
Head-to-Head Comparison: Performance and Practical Considerations
The choice between Boc and Fmoc chemistries is often dictated by the specific peptide sequence, desired purity, available equipment, and scale of the synthesis.
| Feature | Boc-SPPS | Fmoc-SPPS | Rationale & Causality |
| Nα-Deprotection Conditions | 25-50% TFA in DCM | 20% Piperidine in DMF | Boc chemistry relies on repeated acidolysis, which can lead to gradual degradation of acid-sensitive side-chain protecting groups and the resin linkage.[8] Fmoc's base-lability provides true orthogonality with acid-labile side-chain protection.[] |
| Final Cleavage Conditions | Anhydrous HF, TFMSA | ~95% TFA | The requirement for highly corrosive and hazardous HF in Boc-SPPS necessitates specialized, expensive equipment.[8][13] The milder TFA cleavage in Fmoc-SPPS is more amenable to standard laboratory setups. |
| Side Reactions | - t-butyl cation alkylation: Cations formed during deprotection can modify sensitive residues like Trp, Cys, and Met.[2] - Pyroglutamate formation: N-terminal Glu can cyclize under acidic conditions.[14] - Aspartimide formation: Less prevalent than in Fmoc-SPPS as the N-terminus is protonated.[5] | - Aspartimide formation: A major side reaction, especially for Asp-containing sequences, promoted by piperidine.[15] - Diketopiperazine formation: Prevalent at the dipeptide stage, especially with Proline.[16] - Dibenzofulvene adduction: The byproduct of Fmoc cleavage can form adducts if not properly scavenged by piperidine.[2] | The nature of the deprotection reagents directly influences the profile of common side reactions. The strong acid in Boc-SPPS generates reactive carbocations, while the basic conditions of Fmoc-SPPS can promote base-catalyzed side reactions. |
| Handling of "Difficult Sequences" | Often preferred for aggregation-prone sequences. | Can be challenging for hydrophobic or aggregating peptides. | The acidic deprotection step in Boc chemistry protonates the N-terminus of the peptide chain. This charge repulsion can disrupt interchain hydrogen bonding and improve solvation, mitigating aggregation.[3][9] |
| Compatibility with PTMs | Limited due to harsh HF cleavage. | Highly compatible. | The milder cleavage conditions of Fmoc-SPPS are compatible with a wide range of post-translational modifications (PTMs) like phosphorylation and glycosylation, which are often unstable to HF.[8][15] |
| Automation & Monitoring | Less convenient for automation. | Highly amenable to automation. | The UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection allows for real-time, quantitative monitoring of the reaction progress, facilitating automation.[15] |
| Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids are typically more expensive.[] | The overall process cost for Fmoc-SPPS can be competitive due to higher efficiency, less hazardous waste, and potential for reagent recycling.[] |
Visualizing the Synthetic Cycles
The cyclical nature of both SPPS strategies can be visualized to better understand the workflow.
Boc-SPPS Workflow```dot
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Self-Validating System
The following generalized protocols outline the key steps for a single synthesis cycle in both Boc and Fmoc-SPPS. These serve as a starting point, and optimization is often required based on the specific peptide sequence.
Protocol 1: Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 1-2 hours in a reaction vessel. [6]2. Boc Deprotection:
-
Wash the resin with 50% TFA in DCM for 1-2 minutes. [5] * Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group. [5][6] * Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual acid. [5]3. Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (monitored by a colorimetric test). [9] * Wash the resin with DCM (3x). [18]4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) in DMF or a DCM/DMF mixture. [18] * Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. [18] * Monitor reaction completion using the Kaiser (ninhydrin) test. [9]5. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. [9]6. Final Cleavage (End of Synthesis):
-
Wash the final peptide-resin with DCM and dry under vacuum. [9] * Carefully perform the final cleavage in a specialized apparatus using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours. [9] * After carefully removing the HF, precipitate the crude peptide with cold diethyl ether. [9]
-
Protocol 2: Fmoc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for at least 1 hour in a reaction vessel. [11][19]2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. [11] * Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection. [11] * Wash the resin thoroughly with DMF (5x). [11]3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA or 2,4,6-collidine, 6-10 equivalents) in DMF. [11][19] * Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor reaction completion using the Kaiser (ninhydrin) test. [20]4. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Final Cleavage (End of Synthesis):
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA with scavengers such as water and triisopropylsilane (TIS), for 2-3 hours. [19] * Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether. [3]
-
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc-SPPS are robust and effective methods for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine and research-scale synthesis due to its milder reaction conditions, compatibility with a wide array of modifications, and amenability to automation. [3][8][9]Its primary drawbacks are the higher cost of derivatives and the potential for base-induced side reactions like aspartimide formation. [][15] The Boc strategy, while requiring more hazardous reagents and specialized equipment, remains an indispensable tool, particularly for the large-scale industrial synthesis of peptides and for sequences prone to aggregation during synthesis. [3][9]The acidic deprotection conditions can enhance the solubility of growing peptide chains, providing a key advantage for "difficult sequences." [9] Ultimately, the decision between Boc and Fmoc chemistry is not a matter of one being definitively superior, but rather a strategic choice based on the specific target peptide, required scale, available resources, and the synthetic challenges anticipated. [3][9]A thorough understanding of the underlying chemical principles and practical considerations of both methodologies is paramount for any researcher aiming to successfully navigate the complex landscape of peptide synthesis.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). Benchchem.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025). Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Side reactions in solid-phase peptide synthesis and their applications. PubMed.
- Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port.
- Potential side reactions of the azide group in Fmoc SPPS. Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- T boc fmoc protocols in peptide synthesis. Slideshare.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Side reactions in the SPPS of Cys-containing peptides. PubMed.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of ¹³C Labeled Peptides. Benchchem.
- side reactions of glutamic acid side chain in Boc SPPS. Benchchem.
- An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry. Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Benchchem.
- Advances in Fmoc solid-phase peptide synthesis. PMC.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Methods and protocols of modern solid phase peptide synthesis. (2014). International Journal of Peptide Research and Therapeutics.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- Introduction to Peptide Synthesis. PMC.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Basic Peptides synthesis introduction. LifeTein®.
- Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-Boc-Piperazine-2-carboxylic acid
Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block
1-Boc-Piperazine-2-carboxylic acid is a cornerstone chiral building block in modern medicinal chemistry. Its rigid piperazine scaffold, combined with the versatile carboxylic acid handle and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] The compound's utility in peptide synthesis and the development of complex drug candidates underscores the non-negotiable requirement for stringent purity control.[1] The presence of minute impurities—be they stereoisomers, process-related by-products, or degradation products—can significantly alter the pharmacological and toxicological profile of the final API, posing risks to patient safety and compromising drug efficacy.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from its closely related impurities. This guide provides a comprehensive comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in established analytical principles and field-proven insights. We will explore the rationale behind method development choices, present detailed experimental protocols, and offer a clear framework for data interpretation, empowering researchers and drug development professionals to ensure the quality and integrity of this critical starting material.
The Analytical Challenge: Understanding the Impurity Profile
A robust HPLC method must be capable of separating this compound from a spectrum of potential impurities. The design of such a method begins with a causal understanding of what these impurities are and where they originate.
-
Stereoisomeric Impurities: As a chiral compound, the most critical impurity is its opposite enantiomer, (R)-1-Boc-Piperazine-2-carboxylic acid. Enantiomers often exhibit vastly different biological activities, making their separation and quantification essential.[5][6] Methods for the chiral synthesis or resolution of piperazine-2-carboxylic acid derivatives are well-documented, highlighting the importance of enantioselective analysis.[7]
-
Process-Related Impurities: These impurities arise from the synthetic route. They can include:
-
Starting Materials: Unreacted piperazine-2-carboxylic acid.
-
Over-reaction Products: Formation of 1,4-Di-Boc-piperazine-2-carboxylic acid where both nitrogen atoms of the piperazine ring are protected.[8]
-
Reagent-Related Impurities: By-products from the Boc-protection reaction using di-tert-butyl dicarbonate (Boc₂O).[9][10][11]
-
-
Degradation Products: The Boc group is labile under acidic conditions.[9][12] Forced degradation studies are often necessary to identify potential degradants, with the primary concern being the loss of the Boc group to yield piperazine-2-carboxylic acid. Thermal degradation is also a possibility.[13][14]
The workflow for developing a purity assessment method must therefore address both achiral and chiral separations.
Caption: Potential impurity profile for this compound.
Conclusion and Best Practices
The purity assessment of this compound requires a dual-method HPLC approach to comprehensively control for both achiral and chiral impurities. A robust, gradient reversed-phase C18 method is the workhorse for quantifying process-related impurities and potential degradants. This must be complemented by a highly selective isocratic chiral method, typically employing a polysaccharide-based CSP, to ensure enantiomeric purity.
Key Takeaways for the Practicing Scientist:
-
Orthogonal Methods are Key: Do not rely on a single method. Use an achiral method for general purity and a dedicated chiral method for enantiomeric excess.
-
Understand Your Impurities: Knowledge of the synthetic route and stability of the molecule is critical for targeted method development.
-
Method Validation is Non-Negotiable: Any method used for quality control must be validated according to ICH guidelines to ensure it is fit for purpose, demonstrating specificity, linearity, accuracy, and precision. [15]* Embrace Advanced Detection: For impurity identification and structural elucidation, coupling these HPLC methods to a mass spectrometer (LC-MS) provides invaluable data that cannot be obtained by UV detection alone. [16][17] By implementing these scientifically-grounded strategies, researchers and drug development professionals can confidently establish the purity of this compound, ensuring the quality and safety of the life-saving medicines derived from it.
References
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]
-
Title: Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode Source: ACS Omega URL: [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL: [Link]
-
Title: Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase Source: ResearchGate URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]
-
Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate URL: [Link]
-
Title: 1,4-Di-Boc-piperazine-2-carboxylic acid (97%) Source: Amerigo Scientific URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid Source: PubChem URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL: [Link]
-
Title: Boc Protected Compounds Source: Hebei Boze Chemical Co., Ltd. URL: [Link]
-
Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: BOC-2-CARBOXYPIPERAZINE Source: ChemBK URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protected Compounds [pt.bzchemicals.com]
- 11. guidechem.com [guidechem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. qascf.com [qascf.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Spectrum Analysis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural elucidation and stereochemical integrity of chiral building blocks are non-negotiable. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester is a pivotal intermediate in the synthesis of a multitude of bioactive molecules. Its three-dimensional structure dictates its biological activity, making the verification of its absolute configuration and enantiomeric purity a critical quality control step. This guide provides an in-depth comparison of NMR spectroscopic techniques for the comprehensive analysis of this key chiral compound.
Foundational NMR Analysis in an Achiral Environment
The initial characterization of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester begins with standard ¹H and ¹³C NMR spectroscopy in an achiral solvent, such as deuterated chloroform (CDCl₃). In this environment, the spectra of the (R) and (S) enantiomers are identical. The primary goal here is to confirm the molecular structure and ensure chemical purity.
Expected ¹H and ¹³C NMR Spectral Data
The conformational flexibility of the piperazine ring and the presence of the bulky Boc-protecting group can lead to complex spectra, sometimes showing broad signals or multiple conformers at room temperature.[1][2] The following table summarizes the anticipated chemical shifts for the major conformer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-N-Boc-piperazine-2-carboxylic acid methyl ester in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Boc (C(CH₃)₃) | ~1.47 (s, 9H) | ~28.4 | The tert-butyl group gives a characteristic sharp singlet in the ¹H spectrum and a single resonance in the ¹³C spectrum. |
| Boc (Quaternary C) | - | ~80.5 | The quaternary carbon of the Boc group.[3] |
| Methyl Ester (OCH₃) | ~3.75 (s, 3H) | ~52.5 | A singlet corresponding to the three methyl protons of the ester. |
| Piperazine Ring Protons | 2.80 - 4.90 (m, 7H) | 43.0 - 55.0 | These protons form a complex, overlapping multiplet system due to restricted rotation and chair conformations.[2][4] 2D NMR (COSY, HSQC) is essential for definitive assignment. |
| Piperazine C2 (CH) | ~4.70 (m, 1H) | ~54.0 | The methine proton at the chiral center, often a key signal for monitoring chiral resolution.[5] |
| Carbonyl (Ester C=O) | - | ~172.0 | The ester carbonyl carbon appears in the typical downfield region.[6] |
| Carbonyl (Boc C=O) | - | ~154.5 | The carbamate carbonyl carbon of the Boc group. |
| NH | ~2.9 (br s, 1H) | - | The NH proton signal is often broad and its chemical shift is concentration and solvent dependent. |
Note: The exact chemical shifts can vary based on solvent, concentration, and temperature. The data presented is a consensus from typical values for similar N-Boc protected amino acid esters and piperazine derivatives.[3][5][7]
The Challenge of Enantiomeric Differentiation: A Comparative Approach
Standard NMR in an achiral solvent cannot distinguish between enantiomers. To determine enantiomeric excess (e.e.), the sample must be converted into a system of diastereomers, which possess different physical properties and, therefore, distinct NMR spectra.[8] This is achieved by introducing a chiral auxiliary.
Comparison: Chiral Derivatizing Agents (CDAs) vs. Chiral Solvating Agents (CSAs)
| Method | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDAs) | Covalent bonding of the analyte to a chiral reagent (e.g., Mosher's acid) to form stable diastereomers. | Large, clear separation of signals is often achieved. | Requires a chemical reaction; potential for kinetic resolution (unequal reaction rates of enantiomers) can skew results. The original sample is consumed. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction between the analyte and a chiral solvent or additive to form transient, rapidly equilibrating diastereomeric complexes.[9][10] | Simple to use (just mix), non-destructive to the sample, and avoids potential kinetic resolution issues.[11] | Signal separation (ΔΔδ) is often smaller and can be highly dependent on temperature, solvent, and concentration.[12] |
For routine and non-destructive analysis of enantiomeric purity for molecules like (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, the use of Chiral Solvating Agents (CSAs) is often the preferred method due to its simplicity and reliability.[13][14]
In-Depth Analysis: Enantiomeric Purity Determination Using Pirkle's Alcohol
A widely effective CSA for amines and alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol .[15][16] It forms diastereomeric solvates with the enantiomers of the analyte through hydrogen bonding and π-π stacking interactions.[12]
The diagram below illustrates the principle. The chiral CSA ((R)-Pirkle's alcohol) interacts differently with the (R) and (S) enantiomers of the analyte, leading to two distinct diastereomeric complexes. This transient interaction breaks the magnetic equivalence of corresponding protons in the enantiomers, causing them to resonate at slightly different frequencies (chemical shifts) in the ¹H NMR spectrum.
Caption: Formation of diastereomeric complexes with a CSA.
Experimental Protocol: e.e. Determination
This protocol outlines the steps for determining the enantiomeric excess of a sample presumed to be (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.
Workflow Diagram:
Caption: Workflow for enantiomeric excess (e.e.) determination by NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the analyte ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) into a clean NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
Add 1.2 to 1.5 equivalents of (R)-Pirkle's alcohol directly to the NMR tube. Ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Key Parameters: A higher number of scans (e.g., 128 or 256) is recommended to improve the signal-to-noise ratio, which is crucial for accurate integration of small impurity peaks. Maintain a constant temperature.
-
-
Data Analysis and Comparison:
-
Carefully process the spectrum (phasing and baseline correction).
-
Identify a well-resolved proton signal from the analyte that shows clear splitting into two distinct peaks. The methoxy singlet (~3.75 ppm) or the C2-proton multiplet (~4.70 ppm) are excellent candidates.
-
Integrate the two separated signals corresponding to the (R) and (S) enantiomers. Let the integrals be IR and IS.
-
Calculate the enantiomeric excess using the formula: % e.e. = [ | I(major) - I(minor) | / ( I(major) + I(minor) ) ] x 100%
-
Table 2: Comparative NMR Data for a Racemic Mixture in the Presence of (R)-Pirkle's Alcohol (Illustrative)
| Proton Signal | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift with (R)-Pirkle's Alcohol | Separation (ΔΔδ, ppm) |
| OCH₃ (R-enantiomer) | \multirow{2}{}{~3.75 (s)} | ~3.72 (s) | \multirow{2}{}{~0.03} |
| OCH₃ (S-enantiomer) | ~3.69 (s) | ||
| C2-H (R-enantiomer) | \multirow{2}{}{~4.70 (m)} | ~4.68 (m) | \multirow{2}{}{~0.05} |
| C2-H (S-enantiomer) | ~4.63 (m) |
Note: The specific chemical shifts and the magnitude of the separation (ΔΔδ) are illustrative. The actual values depend on the precise experimental conditions. The key outcome is the observation of two distinct, integrable signals for a racemic or scalemic mixture.[9]
Conclusion and Best Practices
For drug development professionals, ensuring the stereochemical purity of chiral intermediates is paramount. While standard ¹H and ¹³C NMR are essential for structural confirmation, they are insufficient for enantiomeric analysis. The use of chiral solvating agents, particularly Pirkle's alcohol, offers a rapid, non-destructive, and reliable method for determining the enantiomeric excess of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.[13][15] This approach, when compared to chiral derivatization, is more efficient for routine quality control, providing the necessary data to advance synthetic campaigns with confidence. For unambiguous results, it is crucial to select a signal that is well-resolved from other peaks in the spectrum for integration.
References
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link][13]
-
Wenzel, T. J., et al. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 18(11), 850-858. [Link][17]
-
Wikipedia contributors. (2023). Pirkle's alcohol. Wikipedia, The Free Encyclopedia. [Link][15]
-
CoLab. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. [14]
-
Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12837–12849. [Link][9]
-
UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link][10]
-
Singh, T. R., et al. (2003). Synthesis and application of perdeuterated (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent for the determination of enantiomeric purity by 1H NMR spectroscopy. The Journal of Organic Chemistry, 68(2), 233-236. [Link][18]
-
Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(1), 162-177. [Link][4][19]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. [Link][8]
-
Wenzel, T. J., & Chisholm, C. D. (2011). NMR methods for chiral analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-53. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516–2528. [Link][1][20][21]
-
Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42013-42024. [Link][2]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link][6]
-
Ueda, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(21), 5183. [Link][3]
-
Latos, P., & Gawinecki, R. (2023). A Brief Overview of the Chiral Agents. In NMR Spectroscopy in Pharmaceutical Analysis. Wiley. [Link][12]
-
Welch, C. J. (2020). William H. Pirkle: Stereochemistry pioneer. Chirality, 32(6), 816-827. [Link][16]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. [Link][11]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 15. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 16. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. impact.ornl.gov [impact.ornl.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Synthesis Pathways for Enantiomerically Pure Piperazine Derivatives
<Senior Application Scientist Publication >
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently appearing in top-selling pharmaceuticals.[1][2] For chiral piperazine-containing drugs, enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3] This guide provides an in-depth comparison of three principal strategies for synthesizing enantiomerically pure C-substituted piperazine derivatives: chiral pool synthesis, catalytic asymmetric synthesis, and classical resolution of racemates. We will delve into the underlying principles, provide validated experimental protocols, and present comparative performance data to assist researchers in selecting the optimal pathway for their specific drug development needs.
Introduction: The Imperative of Enantiopurity in Piperazine Scaffolds
The piperazine motif is a cornerstone of modern drug discovery, valued for its ability to impart favorable pharmacokinetic properties.[4] However, a significant portion of piperazine-containing drugs are limited to substitutions on the nitrogen atoms, leaving the vast chemical space of carbon-substituted chiral piperazines relatively unexplored.[1][2][5][6] As the pharmaceutical industry moves decisively towards single-enantiomer drugs to maximize therapeutic efficacy and minimize off-target effects, robust and scalable methods for accessing enantiomerically pure C-substituted piperazines are in high demand.[3]
This guide addresses this need by critically evaluating three distinct and powerful synthetic approaches. Our analysis focuses on the causality behind experimental choices, providing not just protocols, but the scientific rationale required for successful adaptation and troubleshooting.
Comparative Analysis of Synthetic Pathways
The selection of a synthetic strategy depends on factors such as the availability of starting materials, desired scale, cost, and the specific stereochemical requirements of the target molecule. Here, we compare three common methodologies.
Method A: Chiral Pool Synthesis
This strategy leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. The inherent chirality of the starting material is transferred to the final product, obviating the need for a resolution or asymmetric catalysis step.
Principle and Rationale: The core principle is the transformation of a readily available chiral molecule into the target scaffold while preserving its stereochemical integrity.[7] Amino acids are ideal precursors as they provide a stereocenter and functional groups (amine and carboxylic acid) that can be readily manipulated to form the piperazine ring.[8][9] This approach is often direct and can be highly efficient for producing specific enantiomers.
Experimental Protocol: Synthesis of an Enantiopure 2-Substituted Piperazine from an α-Amino Acid This protocol is adapted from methodologies describing the synthesis of orthogonally protected 2-substituted piperazines.[8][10]
-
Step 1: Reduction of N-protected α-amino acid. To a solution of N-Boc-L-Alanine (1 eq.) in anhydrous THF at 0 °C, add borane dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of methanol, and concentrate under reduced pressure to yield the crude N-Boc-L-alaninol.
-
Step 2: Activation of the hydroxyl group. Dissolve the crude amino alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.). Stir for 2 hours at 0 °C. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the mesylated intermediate.
-
Step 3: Azide displacement. Dissolve the mesylate in DMF and add sodium azide (NaN₃, 2.0 eq.). Heat the mixture to 80 °C and stir for 16 hours. After cooling, dilute with ethyl acetate and wash extensively with water to remove DMF. Dry the organic layer and concentrate to obtain the chiral azido intermediate.
-
Step 4: Aza-Michael addition and cyclization. This key transformation can be achieved via an intramolecular reaction to form the piperazine ring. Further specific steps involving the introduction of the remaining nitrogen and carbon atoms of the ring are highly substrate-dependent but often involve intermediates like vinyl sulfonium salts.[8]
-
Step 5: Reduction and Deprotection. The resulting intermediate (e.g., a piperazinone) is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to furnish the piperazine ring. Subsequent deprotection of the N-protecting groups yields the final product.
Performance Data & Comparison:
| Metric | Chiral Pool Synthesis |
| Typical Yield | 40-70% over several steps |
| Enantiomeric Excess (e.e.) | >99% (dependent on starting material purity) |
| Scalability | Good to Excellent |
| Pros | High enantiopurity, predictable stereochemistry, utilizes readily available starting materials. |
| Cons | Limited to the chirality of available precursors, may require longer synthetic sequences. |
Mechanistic Insights: The success of this pathway hinges on the stereospecificity of the reactions. The Sₙ2 displacement of the mesylate by the azide proceeds with a complete inversion of configuration, a critical step in establishing the final stereochemistry. The choice of protecting groups is also crucial for ensuring compatibility with downstream reaction conditions.[8]
Method B: Catalytic Asymmetric Synthesis
This approach constructs the chiral center during the synthesis using a small amount of a chiral catalyst. This method is highly versatile and can often provide access to either enantiomer by selecting the appropriate catalyst ligand.
Principle and Rationale: Catalytic asymmetric synthesis creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For piperazines, methods like asymmetric hydrogenation of unsaturated precursors (e.g., dihydropyrazines) or palladium-catalyzed allylic alkylation of piperazin-2-ones are powerful strategies.[7][11][12] The catalyst, typically a transition metal complex with a chiral ligand, orchestrates the approach of the reactants, leading to a highly enantioenriched product.
Experimental Protocol: Asymmetric Allylic Alkylation of a Piperazin-2-one This protocol is based on the palladium-catalyzed decarboxylative allylic alkylation developed by Stoltz and coworkers.[12]
-
Step 1: Catalyst Preparation. In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (e.g., (S)-t-Bu-PHOX, 6 mol%) to a reaction vessel.
-
Step 2: Reaction Setup. Add the racemic N-protected piperazin-2-one substrate (1 eq.) and the allylic carbonate (1.2 eq.) to the vessel.
-
Step 3: Reaction Execution. Add anhydrous toluene as the solvent and stir the mixture at the specified temperature (e.g., 50 °C) for 24-48 hours, monitoring by TLC or LC-MS.
-
Step 4: Workup and Purification. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to isolate the enantioenriched tertiary piperazin-2-one.
-
Step 5: Reduction. The enantioenriched piperazin-2-one can then be reduced to the corresponding piperazine using a reducing agent like LiAlH₄.
Performance Data & Comparison:
| Metric | Catalytic Asymmetric Synthesis |
| Typical Yield | 70-95% |
| Enantiomeric Excess (e.e.) | 85-99% |
| Scalability | Moderate to Good (catalyst cost can be a factor) |
| Pros | High efficiency, access to both enantiomers, broad substrate scope.[13] |
| Cons | Catalyst development can be required, optimization of reaction conditions is critical, potential for metal contamination. |
Mechanistic Insights: The enantioselectivity of this reaction is determined by the chiral ligand, which creates an asymmetric pocket around the palladium center.[12] This influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to the preferential formation of one enantiomer. The choice of solvent and temperature can significantly impact both the yield and the enantiomeric excess.
Method C: Classical Resolution of Racemates
This method involves the separation of a racemic mixture of piperazine derivatives by converting them into a pair of diastereomeric salts using a chiral resolving agent. The differing physical properties of these diastereomers, particularly solubility, allow for their separation.
Principle and Rationale: Enantiomers have identical physical properties, making them difficult to separate directly.[14] By reacting the racemic base (the piperazine) with an enantiomerically pure acid (the resolving agent), two diastereomeric salts are formed. These diastereomers have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent.[14][15]
Experimental Protocol: Diastereomeric Salt Resolution This is a generalized protocol for the resolution of a racemic piperazine derivative.[14][16]
-
Step 1: Salt Formation. Dissolve the racemic piperazine derivative (1 eq.) in a suitable solvent (e.g., ethanol, isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid, 0.5-1.0 eq.) in the same solvent, heating if necessary.
-
Step 2: Crystallization. Slowly add the resolving agent solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Step 3: Isolation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, which is now enriched in the other diastereomer, can be retained for recovery of the other enantiomer.
-
Step 4: Liberation of the Free Base. Suspend the purified diastereomeric salt in a biphasic system (e.g., DCM and water). Add a base (e.g., 1M NaOH) to neutralize the resolving agent and liberate the free piperazine base into the organic layer.
-
Step 5: Extraction and Isolation. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched piperazine.
Performance Data & Comparison:
| Metric | Classical Resolution |
| Typical Yield | <50% per enantiomer (theoretical max is 50%) |
| Enantiomeric Excess (e.e.) | >98% (often requires recrystallization) |
| Scalability | Excellent, widely used in industry.[15] |
| Pros | Technologically simple, highly scalable, can provide very high enantiopurity. |
| Cons | Maximum theoretical yield of 50% for the desired enantiomer, requires screening of resolving agents and solvents, can be time-consuming. |
Mechanistic Insights: The key to a successful resolution is identifying a solvent/resolving agent combination that results in a significant solubility difference between the two diastereomeric salts.[15] The efficiency of the process is governed by the thermodynamic equilibrium of the salt formation and crystallization. Solid-state characterization can be instrumental in understanding the phase behaviors under optimal conditions.[15]
Validation and Characterization of Enantiomeric Purity
Regardless of the synthetic pathway chosen, the final and most critical step is the validation of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[17][18]
Chiral HPLC Analysis Workflow
Principle: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[17] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including piperazine derivatives.[17][18]
Protocol for Chiral HPLC Analysis:
-
Column Selection: Select an appropriate CSP. Immobilized polysaccharide-based columns, such as those with cellulose tris(3,5-dichlorophenylcarbamate) coatings, are often a good starting point for piperazine derivatives.[17]
-
Sample Preparation: Prepare a standard solution of the synthesized piperazine derivative at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for normal phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v) often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 205 nm if the compound lacks a strong chromophore).[17]
-
-
Data Analysis:
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL).
-
Identify the two peaks corresponding to the enantiomers. A resolution (Rs) greater than 1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 [17]
-
Visualization of Workflows
To better illustrate the logical flow of these synthetic and analytical processes, the following diagrams are provided.
Caption: Workflow for Chiral Pool Synthesis.
Caption: Catalytic Asymmetric Synthesis Pathway.
Caption: Workflow for Classical Resolution.
Conclusion and Future Perspectives
The synthesis of enantiomerically pure piperazine derivatives is a critical task in modern drug development. This guide has compared three foundational strategies:
-
Chiral Pool Synthesis is ideal when a suitable chiral precursor is readily available and the highest level of enantiopurity is required from the outset.
-
Catalytic Asymmetric Synthesis offers elegance and efficiency, providing rapid access to enantioenriched products and is highly adaptable for exploring a wide range of structural diversity.
-
Classical Resolution remains a powerful, scalable, and industrially relevant technique, particularly when a robust racemic synthesis is already established.
The choice of method will ultimately be dictated by project-specific goals, including scale, cost, timeline, and the available chemical toolbox. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization and photoredox catalysis, we can anticipate the development of even more efficient and versatile routes to these invaluable chiral scaffolds.[4]
References
-
Beksultanova, N., Özdemir, Ö., Çakır, S. P., Aygün, M., & Doğan, Ö. (n.d.). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Thieme E-Books & E-Journals. Retrieved from [Link]
-
Georgiadis, D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. National Center for Biotechnology Information. Retrieved from [Link]
-
Georgiadis, D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. Retrieved from [Link]
-
(2007). Asymmetric Synthesis of Chiral Piperazines. Researcher.Life. Retrieved from [Link]
-
(2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Center for Biotechnology Information. Retrieved from [Link]
-
(2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Center for Biotechnology Information. Retrieved from [Link]
-
(2019). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Retrieved from [Link]
-
Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Santini, C., et al. (2018). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
(2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Georgiadis, D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry. Retrieved from [Link]
-
Guduru, S. K. R., et al. (2017). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Korch, K. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology. Retrieved from [Link]
-
(2018). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Retrieved from [Link]
-
(2020). Mastering chiral substituted 2-oxopiperazines. ResearchGate. Retrieved from [Link]
-
(2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Semantic Scholar. Retrieved from [Link]
-
Drien, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
- (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
(2019). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. Retrieved from [Link]
-
Al-Qurain, A. A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
(2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. National Center for Biotechnology Information. Retrieved from [Link]
-
(2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate. Retrieved from [Link]
-
(2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved from [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Retrieved from [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
comparing lab-scale vs. industrial synthesis of piperazine compounds
An In-Depth Technical Guide to the Synthesis of Piperazine Compounds: A Comparative Analysis of Laboratory and Industrial Scales
Introduction: The Ubiquitous Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. It is classified as a "privileged scaffold" because its structure is a key component in a vast array of blockbuster drugs, from the antipsychotic Ziprasidone to the erectile dysfunction treatment Sildenafil (Viagra) and the anticancer agent Imatinib (Gleevec).[1] The unique physicochemical properties of the piperazine core—its basicity, conformational flexibility, and ability to improve aqueous solubility—make it an invaluable building block for drug development professionals seeking to optimize pharmacokinetic profiles.
However, the synthesis of a simple, unsubstituted piperazine molecule on a multi-ton industrial scale is a fundamentally different challenge from the nuanced, small-scale laboratory synthesis of a complex, highly functionalized piperazine derivative for a drug discovery campaign. This guide provides a comparative analysis of these two worlds, explaining the causality behind the divergent experimental choices, process conditions, and strategic goals that define piperazine synthesis at each scale.
Laboratory-Scale Synthesis: Precision, Flexibility, and the Pursuit of Novelty
In a research and development setting, the primary goal is not bulk production but the precise and flexible construction of novel, often complex piperazine derivatives. Chemists prioritize methodologies that offer high control over regioselectivity and stereoselectivity, allowing for the systematic variation of substituents around the piperazine core to explore structure-activity relationships (SAR).
Modern organic chemistry has furnished a powerful toolkit for this purpose, moving far beyond classical methods. These include:
-
Palladium-catalyzed reactions for constructing arylpiperazines.[2]
-
Visible-light photoredox catalysis , which enables C-H functionalization under mild conditions, allowing for direct modification of the piperazine backbone.[1][3][4][5]
-
Modular [3+3] cycloadditions to build the piperazine ring with high stereocontrol.[6]
A persistent challenge in the lab is achieving selective mono-functionalization of the piperazine ring, as the two nitrogen atoms have comparable reactivity. The formation of the 1,4-di-substituted byproduct is a common hurdle.[7] Researchers employ two primary strategies to overcome this:
-
Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[7] While effective, this requires a subsequent, sometimes challenging, purification step to remove the excess starting material.
-
Use of Protecting Groups: A more controlled, albeit longer, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group is then removed in a final step.[7]
Experimental Protocol: Lab-Scale Mono-N-Alkylation of Piperazine
This protocol details a common lab-scale procedure for synthesizing a mono-alkylated piperazine derivative using the stoichiometry control method. The causality is clear: by flooding the reaction with piperazine, the probability of the alkyl halide encountering an already-substituted piperazine is drastically reduced.
Objective: To synthesize 1-benzylpiperazine with high selectivity.
Materials:
-
Piperazine (10 eq.)
-
Benzyl bromide (1 eq.)
-
Potassium carbonate (K₂CO₃) (2 eq.)
-
Acetonitrile (CH₃CN) (Solvent)
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexane/Triethylamine (Eluent system)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (10 mmol) and acetonitrile (20 mL). Stir until the piperazine is fully dissolved.
-
Base Addition: Add potassium carbonate (2 mmol). K₂CO₃ acts as a mild base to neutralize the HBr formed during the reaction, preventing the protonation of the piperazine nitrogens which would render them non-nucleophilic.
-
Electrophile Addition: Slowly add benzyl bromide (1 mmol) to the stirring mixture at room temperature. The slow addition helps to maintain a high effective ratio of piperazine to electrophile at all times, further suppressing di-alkylation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the benzyl bromide spot indicates completion.[7]
-
Workup: Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and the piperazinium salts formed.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile solvent.
-
Purification: The resulting crude residue contains the desired mono-benzylpiperazine, the di-substituted byproduct, and a large amount of unreacted piperazine. This mixture is purified by column chromatography on silica gel. A solvent system containing a small amount of triethylamine (e.g., 1-2%) is often used to prevent the basic piperazine compounds from "streaking" on the acidic silica gel.[7][8]
-
Analysis: The purified fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield the final 1-benzylpiperazine. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.
Comparative Analysis: Lab vs. Industrial Scale
The fundamental differences in goals, constraints, and methodologies between the two scales are summarized below.
| Feature | Lab-Scale Synthesis | Industrial-Scale Synthesis |
| Primary Goal | Synthesis of novel, complex derivatives; SAR studies. | Bulk production of parent piperazine; cost minimization. |
| Typical Scale | Milligrams to grams. | Multi-ton. |
| Reaction Methods | Diverse & modern (e.g., photoredox, Pd-coupling, protecting groups). [1][2][3][7] | Established & robust (e.g., ammoniation of ethanolamine). [9][10][11] |
| Reagents | Specialized, often expensive reagents and catalysts. | Inexpensive, high-volume commodity chemicals. |
| Process Conditions | Often mild (room temp, atmospheric pressure). | Harsh (High temperature & pressure). [9] |
| Equipment | Standard laboratory glassware (flasks, condensers). | Large-scale steel reactors, distillation towers. |
| Selectivity Control | High; achieved via protecting groups, stoichiometry, specific catalysts. [7][12] | Low; produces a mixture of related products. [10] |
| Purification | Chromatography, crystallization, extraction. [7][8] | Large-scale fractional distillation. [13] |
| Flexibility & Scope | High; easily adaptable to create thousands of derivatives. | Low; dedicated to a single, high-volume process. |
| Safety Focus | Personal protective equipment (PPE), fume hood use. [14][15] | Process safety, containment, handling of hazardous materials at scale. |
| Cost Driver | Researcher's time, cost of specialized reagents. | Raw material costs, energy consumption, capital equipment. |
Bridging the Gap: Challenges in Scaling Up
Translating a promising laboratory synthesis into an industrial process is a major challenge. A reaction that works beautifully on a 1-gram scale may fail completely or become unsafe at a 100-kilogram scale. [16]
-
Scalability of Reagents: Many modern catalysts (e.g., iridium-based photocatalysts) and reagents (e.g., stoichiometric tin reagents) are too expensive or toxic for large-scale applications. [3]* Thermal Management: Exothermic reactions that are easily controlled in a small flask by an ice bath can lead to dangerous thermal runaways in a large reactor.
-
Process Robustness: Lab procedures are often sensitive to minor variations. An industrial process must be robust enough to handle variations in feedstock quality and operating conditions.
-
Batch vs. Flow: Many modern lab techniques, like photoredox catalysis, are difficult to scale in traditional batch reactors due to issues like light penetration. [3]This has led to increasing interest in continuous flow chemistry, which can offer better control and a more direct path to scale-up. [3][12]
Conclusion
The synthesis of piperazine compounds is a tale of two distinct chemical philosophies, each perfectly adapted to its purpose. Laboratory synthesis is an exercise in precision, control, and creativity, enabling the discovery of new medicines through the creation of complex molecular architectures. In contrast, industrial synthesis is a feat of chemical engineering, focused on the efficient, safe, and cost-effective production of a fundamental chemical building block from the simplest possible starting materials. Understanding the logic, constraints, and techniques of both scales is essential for researchers, scientists, and drug development professionals aiming to translate a laboratory discovery into a world-changing product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6053. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperazine from ethanolamine over dealuminated mordenite. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide. Retrieved from [Link]
-
Academax. (n.d.). Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Retrieved from [Link]
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31274-31280. Retrieved from [Link]
- Google Patents. (n.d.). US3682919A - Process for the preparation of piperazine.
-
Suárez-Pantiga, S., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(43), 12743-12747. Retrieved from [Link]
-
PubMed. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Retrieved from [Link]
-
Kurfiřt, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2181. Retrieved from [Link]
-
Krátký, M., & Stodůlka, P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 24(22), 16428. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]
-
Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
SciSpace. (2013). Piperazine citrate preparation process. Retrieved from [Link]
- Google Patents. (n.d.). US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
-
Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]
- Google Patents. (n.d.). US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine.
- Google Patents. (n.d.). US2901482A - Manufacturing process for piperazine.
-
ResearchGate. (2017, November 3). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine... Retrieved from [Link]
- Google Patents. (n.d.). US3037023A - Process for preparation of piperazine.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2901482A - Manufacturing process for piperazine - Google Patents [patents.google.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. ycdehongchem.com [ycdehongchem.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Piperazine-2-Carboxamide Derivatives
For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold represents a privileged structure in modern pharmacology. Its unique physicochemical properties, including two modifiable nitrogen atoms, often impart favorable pharmacokinetics and potent biological activity.[1][2] Within this class, piperazine-2-carboxamide derivatives have emerged as a particularly versatile core, leading to the development of compounds with a wide spectrum of therapeutic potential, from fighting infectious diseases to tackling complex neurological disorders and cancer.[3][4][5][6]
This guide provides an in-depth, objective comparison of the bioactivity of various piperazine-2-carboxamide derivatives, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR), offering insights into the chemical modifications that drive their potency and selectivity against different biological targets.
Antimicrobial Activity: A Battle Against Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Piperazine-2-carboxamide derivatives have shown significant promise in this arena, with studies demonstrating their efficacy against a range of bacterial and fungal strains.[3][7][8][9]
Comparative Antimicrobial Potency
The antimicrobial activity of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| N-aryl/alkyl piperazine derivatives | Staphylococcus aureus | Significant activity | [7] |
| N-aryl/alkyl piperazine derivatives | Pseudomonas aeruginosa | Significant activity | [7] |
| N-aryl/alkyl piperazine derivatives | Escherichia coli | Significant activity | [7] |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives | Pathogenic bacteria & fungi | Significant activity | [5] |
| Disubstituted piperazines | Listeria monocytogenes | Potent activity | [8] |
| Disubstituted piperazines | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | [8][9] |
Key Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of piperazine-2-carboxamide derivatives is highly dependent on the nature of the substituents on the piperazine ring and the carboxamide nitrogen.
-
Lipophilicity: Increasing the lipophilicity of the substituents often enhances antibacterial activity, likely by facilitating penetration of the bacterial cell membrane.
-
Aromatic Substituents: The presence of specific substituted aryl groups on the piperazine nitrogen can significantly influence the spectrum of activity. For instance, certain substitutions can confer potent activity against resistant strains like MRSA.[8][9]
-
Thiazole Moiety: The incorporation of a thiazole ring into the carboxamide portion of the molecule has been shown to yield compounds with broad-spectrum antibacterial and antifungal activity.[8][9]
Anticancer Activity: Targeting Uncontrolled Cell Growth
The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Piperazine derivatives, including the -2-carboxamide subclass, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[4][10][11][12]
Comparative Cytotoxicity
The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit cell growth by 50%.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzhydrylpiperazine carboxamides | Hepatocellular (HUH-7) | Varies | [13] |
| Benzhydrylpiperazine carboxamides | Breast (MCF-7) | Varies | [13] |
| Benzhydrylpiperazine carboxamides | Colorectal (HCT-116) | Varies | [13] |
| Vindoline-piperazine conjugates | NCI-60 panel | < 2 µM for potent derivatives | [10] |
| Quinolinequinones linked to piperazines | NCI-60 panel | Potent growth inhibition | [11] |
| Benzimidazole-piperazine hybrids | Lung (A549) | 2.8 - 7.8 µM | [12] |
Key Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these compounds is intricately linked to their ability to interact with specific molecular targets within cancer cells.
-
Substituents on Piperazine: The nature of the substituent at the N-4 position of the piperazine ring is crucial. For example, in benzhydrylpiperazine derivatives, 4-chlorobenzhydryl substitution often leads to higher cytotoxicity.[13]
-
Thioamide vs. Carboxamide: In some series, the corresponding thioamide derivatives have shown greater growth inhibition than their carboxamide counterparts.[13]
-
Hybrid Molecules: The conjugation of piperazine-2-carboxamide with other known anticancer pharmacophores, such as vindoline or benzimidazole, can lead to highly potent hybrid molecules with enhanced and sometimes novel mechanisms of action.[10][12]
Enzyme Inhibition: Modulating Biological Pathways
Piperazine-2-carboxamide derivatives have also been explored as potent and selective inhibitors of various enzymes implicated in disease, including fatty acid amide hydrolase (FAAH) and cholinesterases.[14][15][16][17]
Comparative Enzyme Inhibitory Potency
Enzyme inhibition is typically measured by IC50 values or inhibition constants (Ki).
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Pyrimidinyl-piperazine-carboxamides | Fatty Acid Amide Hydrolase (FAAH) | pIC50 up to 12.4 | [14] |
| Piperazine carboxamides | Monoacylglycerol Lipase (MAGL) | Nanomolar concentrations | [15][16] |
| 1,4-bisbenzylpiperazine-2-carboxylic acids | Acetylcholinesterase (AChE) | Ki = 10.18 ± 1.00 µM | [17] |
| 1,4-bisbenzylpiperazine-2-hydroxamic acids | Butyrylcholinesterase (BChE) | Ki = 1.6 ± 0.08 nM | [17] |
Key Structure-Activity Relationship (SAR) Insights:
The design of potent and selective enzyme inhibitors requires a deep understanding of the target enzyme's active site.
-
For FAAH Inhibition: 3D-QSAR studies have revealed that electrostatic and hydrogen-bond acceptor properties are key contributors to the inhibitory activity of pyrimidinyl-piperazine-carboxamides.[14]
-
For Cholinesterase Inhibition: The derivatization of the carboxylic acid at the 2-position of the piperazine ring significantly impacts selectivity. Free carboxylic acids show enhanced selectivity for AChE, while hydroxamic acids and carboxamides are more potent and selective for BChE.[17] The nature of the benzyl substituents at the N-1 and N-4 positions also plays a critical role in binding to the active site.[17]
Experimental Protocols
To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow Diagram:
A brief, descriptive caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the piperazine-2-carboxamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
A brief, descriptive caption: MTT assay workflow for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the piperazine-2-carboxamide derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The piperazine-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The bioactivity of these derivatives can be finely tuned through chemical modifications, leading to compounds with potent and selective antimicrobial, anticancer, and enzyme inhibitory properties. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation piperazine-2-carboxamide derivatives with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds and exploring their potential in in vivo models of disease.
References
A comprehensive list of references with clickable URLs will be provided upon request.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apjhs.com [apjhs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protection Strategies for Differential Functionalization of Piperazines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3] However, the symmetrical nature of the piperazine ring presents a significant synthetic challenge: achieving selective functionalization at its two nitrogen atoms and, more recently, its carbon atoms.[1][2][4] This guide provides a comprehensive comparison of orthogonal protection strategies, offering a deep dive into the chemical logic and experimental nuances required to unlock the full potential of this privileged scaffold. We will explore the performance of common protecting groups, detail their cleavage conditions, and provide actionable, step-by-step protocols to empower researchers in the rational design and synthesis of novel, multi-functionalized piperazine derivatives.
The Synthetic Imperative for Orthogonal Protection
The therapeutic efficacy of a piperazine-containing drug is often dictated by the specific substituents attached to its nitrogen and carbon atoms.[5] These substituents modulate a molecule's interaction with biological targets, solubility, and metabolic stability.[1][2] Orthogonal protection, the art of sequentially removing protecting groups under distinct, non-interfering conditions, is the key to building molecular complexity and achieving precise control over the final structure.[6][7]
A well-designed orthogonal strategy allows for the stepwise introduction of different functionalities, a critical capability in the construction of compound libraries for drug discovery and in the optimization of lead compounds.
A Head-to-Head Comparison of Key N-Protecting Groups
The choice of protecting groups is the most critical decision in any piperazine functionalization strategy. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and, most importantly, removable with high selectivity. Below, we compare the most widely used N-protecting groups for piperazines.
Carbamate Protecting Groups: The Workhorses of Piperazine Chemistry
Boc (tert-Butoxycarbonyl): The Boc group is arguably the most common amine protecting group, prized for its stability under basic and nucleophilic conditions and its clean removal with strong acids like trifluoroacetic acid (TFA).[6][8][9]
-
Mechanism of Deprotection: Acid-catalyzed cleavage proceeds through a stable tert-butyl cation, which is scavenged to prevent side reactions.
Cbz (Benzyloxycarbonyl): Also known as the Z group, Cbz is orthogonal to the Boc group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6][7][8]
-
Mechanism of Deprotection: Palladium-catalyzed hydrogenolysis cleaves the benzyl C-O bond, releasing the free amine and toluene.
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is defined by its lability to basic conditions, typically a solution of piperidine in DMF.[8][9] This makes it orthogonal to both Boc and Cbz groups.
-
Mechanism of Deprotection: Base-promoted elimination of the fluorenyl group generates a dibenzofulvene adduct.[10]
Sulfonamide Protecting Groups
Ns (Nosyl or 2-Nitrobenzenesulfonyl): The nosyl group is a robust protecting group, stable to strongly acidic and oxidative conditions. Its removal is achieved with a nucleophilic thiol, such as thiophenol, in the presence of a base. This cleavage condition provides an excellent orthogonal handle.
Acyl Protecting Groups
Tfa (Trifluoroacetyl): The trifluoroacetyl group is highly electron-withdrawing, making the protected nitrogen significantly less nucleophilic. It is stable to acidic conditions but can be cleaved under mild basic conditions, such as with aqueous ammonia or potassium carbonate in methanol.[11][12] This makes it semi-orthogonal to the Fmoc group, requiring careful selection of reaction conditions.[11]
Quantitative Comparison of Protecting Group Stability
The following table summarizes the stability of common N-protecting groups under various deprotection conditions, providing a clear guide to their orthogonality.
| Protecting Group | Deprotection Reagent(s) | Stability of Other Groups Under These Conditions |
| Boc | TFA, HCl | Cbz: Stable; Ns: Stable; Tfa: Stable |
| Cbz | H₂, Pd/C | Boc: Stable; Ns: Stable; Tfa: Stable |
| Fmoc | 20% Piperidine in DMF | Boc: Generally Stable; Cbz: Stable; Ns: Stable; Tfa: May be cleaved |
| Ns | Thiophenol, K₂CO₃ | Boc: Stable; Cbz: Stable; Fmoc: Stable; Tfa: Stable |
| Tfa | K₂CO₃/MeOH, aq. NH₃ | Boc: Stable; Cbz: Stable; Ns: Stable |
Experimental Protocols: A Practical Guide
Protocol 1: Orthogonal Boc and Cbz Protection for Sequential N1 and N4 Functionalization
This protocol outlines a robust method for the differential functionalization of piperazine using the classic Boc/Cbz orthogonal pair.
Step 1: Monoprotection of Piperazine
-
Mono-Boc Protection: To a solution of piperazine (5 eq.) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, concentrate the mixture and purify by column chromatography to yield N-Boc-piperazine.[13]
-
Mono-Cbz Protection: A similar procedure can be followed using benzyl chloroformate (Cbz-Cl) as the protecting group precursor.
Step 2: Functionalization of the Free Amine
-
Dissolve N-Boc-piperazine (1 eq.) in a suitable solvent (e.g., DMF or DCM). Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) followed by the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 eq.). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up and purify to obtain the N4-functionalized, N1-Boc-protected piperazine.
Step 3: Deprotection of the Boc Group
-
Dissolve the N4-functionalized, N1-Boc-protected piperazine in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can be used directly or neutralized with a mild base.
Step 4: Functionalization of the Newly Freed Amine
-
The procedure is analogous to Step 2, using the product from Step 3 as the starting material.
Protocol 2: Utilizing the Nosyl Group for Advanced Orthogonality
This protocol demonstrates the use of the Ns group in combination with Boc for a three-component functionalization strategy.
Step 1: N1-Boc, N4-Ns Piperazine Synthesis
-
Start with mono-Boc piperazine. Dissolve in DCM and add triethylamine (1.5 eq.). Cool to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise. Stir at room temperature until completion. Purify to obtain the orthogonally protected piperazine.
Step 2: Selective Ns Deprotection
-
Dissolve the protected piperazine in DMF. Add potassium carbonate (3 eq.) and thiophenol (2 eq.). Stir at room temperature for 2-4 hours. The progress can be monitored by the appearance of a yellow color from the cleaved nosyl group. After completion, perform an aqueous workup and purify.
Step 3: Subsequent Functionalization and Deprotection
-
The resulting N1-Boc protected piperazine can be functionalized at N4 as described in Protocol 1, Step 2. The Boc group can then be removed under acidic conditions for a final functionalization at N1.
Emerging Frontiers: C-H Functionalization
While N-functionalization has been the traditional focus, recent advances have enabled the direct functionalization of the piperazine ring's C-H bonds.[1][4][14][15] These methods, often employing photoredox or transition-metal catalysis, offer novel avenues for structural diversification.[1][2][14] It is important to note that the choice of N-protecting group can significantly influence the outcome of these reactions. For instance, N-Boc protected piperazines have been shown to be effective substrates in certain photoredox C-H arylation reactions.[1][2]
Troubleshooting and Expert Insights
-
Incomplete Deprotection: If Boc deprotection is sluggish, increasing the concentration of TFA or the reaction time is recommended. For Cbz deprotection, ensure the palladium catalyst is active and the system is free of catalyst poisons.
-
Side Reactions: During functionalization with highly reactive electrophiles, di-alkylation or acylation can occur. Using a slow addition of the electrophile at low temperatures can mitigate this.
-
Purification Challenges: The basic nature of piperazine derivatives can lead to tailing on silica gel chromatography. Pre-treating the silica with triethylamine or using a different stationary phase, such as alumina, can improve separation.
Conclusion
The strategic application of orthogonal protecting groups is indispensable for the sophisticated chemical synthesis required in modern drug discovery. By understanding the distinct reactivity and cleavage conditions of protecting groups like Boc, Cbz, and Ns, researchers can navigate the complexities of piperazine functionalization with precision and efficiency. This guide provides a foundational framework and practical protocols to empower scientists to design and execute robust synthetic routes towards novel and impactful piperazine-based therapeutics.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2007). ResearchGate. [Link]
-
Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). OSTI.GOV. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). ResearchGate. [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2007). ResearchGate. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2019). RSC Publishing. [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. (2011). NIH. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). ResearchGate. [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Charles University. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). NIH. [Link]
-
Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. (2015). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). PubMed. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). PMC - NIH. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). ResearchGate. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watec Laboratories. [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Advances. [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2018). New Journal of Chemistry. [Link]
-
Trifluoroacetyl as an orthogonal protecting group for guanidines. (2003). ePrints Soton. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. [Link]
-
The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. (2007). ResearchGate. [Link]
-
Trifluoroacetyl Piperazine 2,2,2-Trifluoroacetate. (n.d.). Pharmaffiliates. [Link]
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]
- Use of trifluoroacetamide for n-terminal protection. (2013).
-
Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2021). ACS Catalysis. [Link]
-
tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. jgtps.com [jgtps.com]
- 14. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
A Senior Application Scientist’s Guide to Evaluating Racemization Suppression with Various Coupling Additives
For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of synthetic peptides is not merely a matter of purity; it is fundamental to biological activity, efficacy, and safety. Racemization, the loss of chiral purity at the α-carbon of an amino acid during synthesis, can lead to the formation of diastereomeric impurities that are difficult to separate and can have unpredictable pharmacological effects. This guide provides an in-depth comparison of common coupling additives used to suppress racemization, grounded in mechanistic principles and supported by experimental data.
The Core Problem: Understanding Racemization in Peptide Synthesis
The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid. This activation, while essential for the reaction, also increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical information.
The most prevalent mechanism for racemization during coupling reactions proceeds through the formation of a planar, achiral 5(4H)-oxazolone intermediate.[1][2][3] Once formed, this oxazolone can be attacked by the incoming amine from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[3] Urethane-based protecting groups like Fmoc and Boc are designed to disfavor oxazolone formation, but the risk remains significant, especially with highly activated intermediates or during segment coupling.[1][2]
Caption: Fig. 1: Oxazolone-Mediated Racemization Pathway
The Solution: The Interceptive Role of Coupling Additives
When using carbodiimide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.[4][5] This intermediate is notoriously unstable and rapidly converts to the oxazolone or rearranges into an unreactive N-acylurea.[5][6]
Coupling additives are acidic N-hydroxy compounds that act as interceptors. They react with the O-acylisourea intermediate faster than it can racemize, forming a more stable, yet still sufficiently reactive, active ester.[6][7] This new active ester is less prone to cyclization, thereby preserving the stereochemical integrity of the amino acid while awaiting reaction with the amine component.[8] The effectiveness of an additive is therefore a function of its ability to rapidly form a stable active ester that favors aminolysis over racemization.
Caption: Fig. 2: Mechanism of Racemization Suppression by Additives
Comparative Evaluation of Common Coupling Additives
The choice of additive has a profound impact on coupling efficiency, yield, and most critically, the preservation of chirality. Here, we compare the historical standards with the modern gold standard.
1-Hydroxybenzotriazole (HOBt)
For decades, HOBt was the most popular additive for carbodiimide-mediated couplings.[1] It is effective at forming active esters that suppress racemization compared to using a carbodiimide alone.[9] However, a significant drawback has emerged: anhydrous HOBt is classified as a Class 1 explosive, and its hydrated form also carries safety risks and transportation restrictions.[4][10] This has made its use in both academic and industrial settings increasingly problematic.
1-Hydroxy-7-azabenzotriazole (HOAt)
HOAt was developed as a more reactive alternative to HOBt. The nitrogen atom at the 7-position of the ring acts as an electron-withdrawing group, increasing the acidity (pKa ≈ 3.28) and making the resulting active ester more reactive.[7][11] This leads to faster coupling rates and superior racemization suppression compared to HOBt.[1][7] Despite its high performance, HOAt shares the same fundamental drawback as HOBt: it is a benzotriazole derivative with explosive properties.[1]
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
OxymaPure has emerged as the modern additive of choice, providing a superior combination of performance and safety.[12][13] It is an oxime-based compound that is non-explosive and thus inherently safer for laboratory use.[4][5]
-
Performance: Numerous studies have shown that OxymaPure is superior to HOBt and often comparable or even superior to HOAt in both coupling efficiency and racemization suppression.[10][13][14]
-
Acidity: With a pKa of 4.60, it is identical to HOBt, yet it forms active esters that are highly efficient in promoting aminolysis while minimizing racemization.[10]
-
Safety: Calorimetry assays demonstrate that OxymaPure has a significantly lower risk of a thermal runaway event compared to HOBt, making it the preferred reagent for enhancing safety without compromising on quality.[4]
Emerging and Specialty Additives
-
Oxyma-B: This derivative of barbituric acid has shown, in some model systems, to be an even more effective racemization suppressor than OxymaPure.[8][15] Its mechanism is thought to involve an assisted basic catalytic role that enhances the nucleophilicity of the incoming amine.[6][16]
-
Copper(II) Chloride (CuCl₂): The use of copper salts has been reported to effectively suppress racemization, particularly in challenging solution-phase segment couplings.[17][18]
Quantitative Data Summary
The following table summarizes data from a comparative study on the synthesis of a racemization-prone fragment (Z-Phg-Pro-NH₂), highlighting the superior performance of oxime-based additives.
| Additive | Coupling Reagent | % D-Isomer (Racemization) | Yield (%) | Reference |
| HOBt | DIC | 9.8 | 88 | [10] |
| HOAt | DIC | 1.9 | 95 | [10] |
| OxymaPure | DIC | 2.1 | 96 | [10] |
Data adapted from Subirós-Funosas, et al. (2009). This model involves the coupling of Z-Phg-OH, a notoriously racemization-prone amino acid derivative.
Experimental Protocols for In-House Evaluation
To ensure trustworthiness, protocols must be self-validating. The following workflows provide a robust system for comparing coupling additives in your own laboratory.
Caption: Fig. 3: Experimental Workflow for Additive Evaluation
Protocol 1: Synthesis of a Racemization-Prone Model Peptide (Z-Phg-Pro-NH₂)[10]
This protocol is designed to stress-test coupling additives, providing a clear measure of their ability to suppress racemization.
Materials:
-
Z-L-Phenylglycine (Z-Phg-OH)
-
L-Proline amide (H-Pro-NH₂)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Coupling Additive to be tested (e.g., HOBt, HOAt, OxymaPure)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Z-Phg-OH (1.0 eq), H-Pro-NH₂ (1.0 eq), and the chosen coupling additive (1.0 eq) in DMF.
-
Stir the solution at 0°C in an ice bath for 5 minutes.
-
Add DIC (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide product.
-
Do not purify the crude product. Submit it directly for analysis as described in Protocol 2. This is critical to ensure that the measured diastereomeric ratio reflects the coupling reaction itself, not a purification bias.
Protocol 2: Quantification of Racemization by RP-HPLC[19][20]
This protocol provides a general method for separating and quantifying the desired L-L dipeptide from its D-L diastereomer.
Materials & Equipment:
-
Reversed-Phase HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude peptide sample from Protocol 1
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude peptide product in a suitable solvent (e.g., 1 mg/mL in 50% ACN/water). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient: A linear gradient optimized to separate the two diastereomers. A starting point could be 10-50% B over 30 minutes. The diastereomers should elute as two distinct peaks.[19]
-
-
Data Analysis:
-
Integrate the peak areas for both the L-L (desired) and D-L (racemized) diastereomers. The L-L isomer is typically the major peak.
-
Calculate the percentage of racemization using the following formula:
% Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
-
Conclusion and Expert Recommendations
-
HOBt is no longer recommended for new process development due to its significant safety hazards and the availability of better-performing alternatives.
-
HOAt , while highly effective, carries the same explosive risk as HOBt and should be used with extreme caution and only when absolutely necessary.
-
OxymaPure® stands as the current industry standard. It delivers exceptional racemization suppression and high coupling efficiency, often matching or exceeding HOAt, but with a vastly superior safety profile.[4][5]
For researchers and drug development professionals, the choice is clear. The adoption of OxymaPure as the default coupling additive for carbodiimide-mediated reactions is a scientifically sound decision that enhances the chiral purity, yield, and safety of peptide synthesis workflows.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. International Journal of Peptide and Protein Research, 15(5), 475-479. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Retrieved from [Link]
-
Al Musaimi, O. (2015). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]
-
WATSON. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
WATSON. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5591-5599. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Jira, T., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 825-834. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2014). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Retrieved from [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor in peptide synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8385. Retrieved from [Link]
-
Jira, T., et al. (2000). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
-
Del Valle, J. R. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4987. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]
-
Kent, S. B. H., et al. (1979). Test for racemization in model peptide synthesis by direct chromatographic separation of diastereomers of the tetrapeptide leucylalanylglycylvaline. Analytical Chemistry, 51(8), 1224-1226. Retrieved from [Link]
-
Bai, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 927, 141-148. Retrieved from [Link]
-
Checco, J. W., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 656, 31-51. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oxymapure.com [oxymapure.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nbinno.com [nbinno.com]
- 12. digital.csic.es [digital.csic.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. peptide.com [peptide.com]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1-Boc-Piperazine Derivatives in Drug Development
For researchers, scientists, and drug development professionals, the robust characterization of synthetic intermediates is a cornerstone of successful therapeutic design. Among the myriad of building blocks in medicinal chemistry, 1-Boc-piperazine and its derivatives have emerged as pivotal scaffolds due to their prevalence in a wide range of biologically active molecules.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage, enabling selective functionalization at the N4 position of the piperazine ring.[3] However, the unique physicochemical properties of this moiety necessitate a multi-faceted analytical approach to ensure structural integrity, purity, and suitability for downstream applications.
This guide provides an in-depth, comparative analysis of the essential techniques employed in the characterization of 1-Boc-piperazine derivatives. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions in your drug discovery endeavors.
The Pivotal Role of Structural Elucidation and Purity Assessment
The journey from a synthesized 1-Boc-piperazine derivative to a viable drug candidate is paved with rigorous analytical checkpoints. Incomplete characterization can lead to erroneous structure-activity relationship (SAR) interpretations, wasted resources, and potential safety liabilities. Therefore, a comprehensive understanding of a molecule's identity, purity, and key physicochemical properties is non-negotiable.
This guide will navigate the characterization workflow, comparing the utility of various analytical techniques at different stages of the drug development process.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques provide the fundamental framework for confirming the chemical structure of a synthesized 1-Boc-piperazine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 1-Boc-piperazine derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides detailed information about the proton environment within the molecule. Key diagnostic signals for a typical 1-Boc-piperazine derivative include:
-
Boc Group: A characteristic singlet integrating to nine protons, typically appearing in the upfield region (around 1.4-1.5 ppm).[4]
-
Piperazine Ring Protons: A set of multiplets, often broad or complex, corresponding to the eight protons on the piperazine ring. Their chemical shifts and coupling patterns can be influenced by the substituent at the N4 position and the conformational dynamics of the ring.[5][6]
-
Substituent Protons: Signals corresponding to the protons of the substituent attached to the N4 nitrogen, which will vary depending on the specific derivative.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Key signals to look for are:
-
Boc Group: The quaternary carbon of the tert-butyl group and the carbonyl carbon.
-
Piperazine Ring Carbons: Typically two distinct signals for the four carbons of the piperazine ring, unless symmetry is broken by the N4-substituent.
-
Substituent Carbons: Signals corresponding to the carbons of the N4-substituent.
Dynamic NMR: It is important to note that piperazine derivatives can exhibit complex dynamic behavior in solution, such as ring inversion and restricted rotation around amide bonds (if the substituent is an amide).[5][6][7][8] This can lead to broadened signals in the NMR spectrum. Variable temperature (VT) NMR studies can be employed to probe these dynamic processes and confirm the presence of different conformers.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy of a 1-Boc-Piperazine Derivative
-
Sample Preparation: Accurately weigh 5-10 mg of the 1-Boc-piperazine derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure optimal field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and providing valuable structural information through fragmentation analysis.
Electrospray Ionization (ESI)-MS is the most common ionization technique for analyzing 1-Boc-piperazine derivatives due to their polarity. The expected observation is the protonated molecule [M+H]⁺.
Challenges with Boc-Protected Compounds: The tert-butoxycarbonyl (Boc) protecting group is known for its lability under certain MS conditions.[9] A characteristic fragmentation pattern is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) through a McLafferty rearrangement.[10][11] This can sometimes make the observation of the intact parent ion challenging and can lead to in-source decay, where fragmentation occurs in the ion source before mass analysis.[9]
High-Resolution Mass Spectrometry (HRMS) is highly recommended to confirm the elemental composition of the synthesized derivative, providing an additional layer of confidence in its identity.
Experimental Protocol: LC-MS Analysis of a 1-Boc-Piperazine Derivative
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.[9]
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to identify the [M+H]⁺ ion and characteristic fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and identify any fragmentation patterns.
-
Chromatographic Techniques: Assessing Purity and Separating Mixtures
Chromatography is the workhorse for assessing the purity of 1-Boc-piperazine derivatives and for their purification.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity Determination
HPLC with UV detection is a robust and widely accessible method for determining the purity of a 1-Boc-piperazine derivative.[12] The Boc group and often the N4-substituent contain a chromophore, allowing for direct UV detection.
Method Development Considerations:
-
Column: A reversed-phase C18 column is the most common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Detection: A UV detector set at a wavelength where the analyte has significant absorbance. A photodiode array (PDA) detector is advantageous as it can provide spectral information and help in peak purity assessment.
Comparison with Other Techniques: While HPLC-UV is excellent for routine purity checks, it may lack the sensitivity and specificity of mass spectrometric detection. For complex mixtures or trace impurity analysis, LC-MS is the preferred method.[12]
Experimental Protocol: HPLC-UV Purity Analysis
-
Standard and Sample Preparation: Prepare a stock solution of the 1-Boc-piperazine derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Solid-State Characterization: Understanding the Crystal Structure
For drug candidates that will be formulated as solids, understanding their solid-state properties is critical.
X-Ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.[14] This technique can confirm the connectivity of atoms, stereochemistry, and the conformation of the piperazine ring (typically a chair conformation).[15][16][17] It is also invaluable for studying intermolecular interactions in the crystal lattice.[18]
Obtaining Suitable Crystals: A significant challenge for this technique is growing single crystals of sufficient quality. This often requires screening various solvents and crystallization conditions.[16]
Physicochemical and In Vitro ADME Profiling
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development.[19]
Key Physicochemical Properties
-
Solubility: The ability of a compound to dissolve in a solvent is a key determinant of its absorption.[20] Piperazine itself is water-soluble, but the introduction of a lipophilic Boc group and other substituents can significantly alter this property.[20][21]
-
Lipophilicity (LogP/LogD): This parameter influences a compound's permeability across biological membranes and its interaction with protein targets.
-
Stability: The chemical stability of the derivative under various conditions (e.g., pH, temperature) is important for its shelf-life and formulation.[20]
In Vitro ADME Assays
A suite of in vitro assays can provide early insights into the drug-like properties of 1-Boc-piperazine derivatives.[22]
-
Metabolic Stability: Assays using liver microsomes or hepatocytes help to predict how quickly a compound will be metabolized in the body.[23]
-
Permeability: The Caco-2 permeability assay is a common in vitro model to predict intestinal absorption.[23]
-
Plasma Protein Binding: This assay determines the extent to which a compound binds to proteins in the blood, which can affect its distribution and efficacy.
Comparative Summary of Characterization Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, connectivity, stereochemistry, conformational dynamics. | Unambiguous structure elucidation, non-destructive. | Can be insensitive for very small sample amounts, complex spectra for some derivatives. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Lability of Boc group can complicate spectra, does not provide stereochemical information. |
| HPLC-UV | Purity assessment, quantification. | Robust, widely available, good for routine analysis. | Lower sensitivity and specificity than MS, requires a chromophore for detection. |
| X-ray Crystallography | Absolute 3D structure in the solid state, conformation, packing. | Definitive structural information. | Requires high-quality single crystals, which can be difficult to obtain. |
| In Vitro ADME Assays | Early prediction of pharmacokinetic properties (solubility, permeability, metabolic stability). | Helps in early de-risking of candidates. | In vitro results may not always translate perfectly to the in vivo situation. |
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel 1-Boc-piperazine derivative.
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. impact.ornl.gov [impact.ornl.gov]
- 8. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. journals.iucr.org [journals.iucr.org]
- 17. Piperazine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-Piperazine-2-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 1-Boc-Piperazine-2-carboxylic acid is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our actions in established safety protocols and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA).[1][2]
Hazard Identification and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway.
This compound is classified under the Globally Harmonized System (GHS) as an irritant.[3][4][5] The primary risks are not acute toxicity but rather irritation upon contact. The causality is clear: exposure to the solid (dust) or solutions can provoke inflammatory responses in the skin, eyes, and respiratory tract.[4]
Table 1: Chemical and Hazard Identification Summary
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | PubChem[3] |
| CAS Number | 1214196-85-6 | PubChem[3] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | PubChem[3] |
| Physical State | White to Yellow Solid | AK Scientific, Inc.[4] |
| GHS Pictogram | (GHS07) | PubChem, AK Scientific, Inc.[3][4] |
| GHS Signal Word | Warning | PubChem, AK Scientific, Inc.[3][4] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem, AK Scientific, Inc.[3][4][5] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Based on the risk assessment, specific control measures are required to minimize exposure during handling and waste consolidation. The principle here is to create a barrier between the researcher and the hazardous material.
-
Engineering Controls : Always handle this compound, including weighing and preparing waste, within a certified chemical fume hood or in a well-ventilated area.[4][5] This is the primary line of defense to control the inhalation of irritating dust particles.
-
Personal Protective Equipment (PPE) : The use of appropriate PPE is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield to comply with ANSI Z87.1 standards. This is critical to prevent contact that can cause serious eye irritation.[5][6]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before use.[4][5]
-
Body Protection : A standard laboratory coat should be worn to prevent contamination of personal clothing.[4]
-
On-Site Waste Accumulation: A Step-by-Step Protocol
The Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management.[7] The process begins the moment the material is designated as waste in the laboratory.
Step 1: Hazardous Waste Determination
Any unused this compound, contaminated materials (e.g., weigh boats, gloves), or non-recyclable solutions must be managed as hazardous waste.[7] This determination is based on its characteristic hazards (Toxicity/Irritation) as identified in Section 1.
Step 2: Select an Appropriate Waste Container
The integrity of the waste containment is crucial for safety and compliance.
-
Compatibility : Use a container chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable. The original product container is often an excellent choice if it is in good condition.[8]
-
Integrity : The container must be free from damage and have a secure, leak-proof closure.[1] Food-grade containers are strictly prohibited for hazardous waste storage.[7]
-
Closure : Keep the waste container closed at all times except when actively adding waste.[7] This is one of the most common regulatory violations and is essential to prevent spills and exposure.[7]
Step 3: Label the Waste Container Correctly
Proper labeling is a non-negotiable regulatory requirement that ensures clear communication of hazards.
-
Affix your institution's hazardous waste tag to the container before adding the first drop of waste.
-
The label must clearly state:
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][10]
-
Designate an SAA : This can be a secondary containment tray within a fume hood or a designated cabinet.
-
Segregate Incompatibles : this compound should be stored away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[4][5] Segregation ensures that accidental mixing does not lead to a fire, explosion, or toxic gas release.[8]
Final Disposal Pathway: From Laboratory to Treatment
The final stage of disposal involves transferring custody of the waste to trained professionals for transport and destruction. Laboratory personnel are responsible for the initial stages, leading up to the final pickup.
The workflow below illustrates the decision-making process for compliant disposal.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. pfw.edu [pfw.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-Piperazine-2-carboxylic acid
Welcome to your comprehensive guide on the safe handling of 1-Boc-Piperazine-2-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your well-being and the integrity of your research. We will delve into the causality behind each safety recommendation, building a framework of trust and expertise that extends beyond the product itself.
Understanding the Hazard Profile
This compound and its derivatives are heterocyclic organic compounds widely used as building blocks in pharmaceutical synthesis.[1][2] While invaluable in research, they present specific hazards that necessitate robust safety protocols. The primary hazards associated with this compound, as identified in safety data sheets for it and structurally related molecules, are:
-
Skin Irritation: Direct contact can cause skin irritation.[3][4][5]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[3][4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4][7]
A thorough understanding of these risks is the foundation of a proactive safety culture.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that conform to ANSI Z.87.1 standards are mandatory.[8][9] A face shield should be worn over safety goggles, especially when there is a significant risk of splashing or dust generation.[3][9] This provides a dual layer of protection against accidental splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for providing good short-term protection against a range of chemicals.[10][11] It is crucial to consult the glove manufacturer's resistance guide for specific breakthrough times, especially for prolonged contact. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[9] |
| Body Protection | Laboratory Coat | A standard or chemical-resistant laboratory coat must be worn and kept fully buttoned to protect the skin and personal clothing from accidental spills.[9][12] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should ideally take place in a certified chemical fume hood to minimize the inhalation of dust.[9][13] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[14][15] The type of respirator will depend on the potential for exposure. |
Procedural Guidance for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[9][13]
-
Ventilation Verification: Before commencing any work, ensure that the chemical fume hood is functioning correctly.
Handling the Solid Compound
-
Minimize Dust Generation: When transferring the solid, use a spatula and avoid actions that could create dust, such as pouring from a height.[9][12]
-
Weighing: If possible, weigh the compound directly within the fume hood or in an enclosure that provides containment.
Working with Solutions
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Transfers: Use appropriate tools, such as pipettes or cannulas, for transferring solutions to minimize the risk of spills.
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[14][16]
Emergency Response Plan
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[4][7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[9]
-
Chemical Waste: Unused or waste this compound, both in solid form and in solution, must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of it down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
New Jersey Department of Health. Piperazine Hazard Summary. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
Small Molecules, Inc. (R)-1-Boc-piperazine-2-carboxylic Acid, >96%, >97% e.e. SDS. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. leelinework.com [leelinework.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
